molecular formula C5H4N2O B1590566 Pyridazine-4-carbaldehyde CAS No. 50901-42-3

Pyridazine-4-carbaldehyde

Cat. No.: B1590566
CAS No.: 50901-42-3
M. Wt: 108.1 g/mol
InChI Key: BZORCBQGFKOHMY-UHFFFAOYSA-N
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Description

Pyridazine-4-carbaldehyde is a useful research compound. Its molecular formula is C5H4N2O and its molecular weight is 108.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridazine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c8-4-5-1-2-6-7-3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZORCBQGFKOHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515074
Record name Pyridazine-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50901-42-3
Record name Pyridazine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridazine-4-carboxaldehyde
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Foundational & Exploratory

Pyridazine-4-carbaldehyde: Technical Monograph on Synthesis & Medicinal Utility

[1]

CAS Number: 50901-42-3 Molecular Formula: C₅H₄N₂O Molecular Weight: 108.10 g/mol [1][2][3][4]

Executive Summary

Pyridazine-4-carbaldehyde (CAS 50901-42-3) is a critical heterocyclic intermediate in modern medicinal chemistry.[1][2] Unlike its more common pyridine analogs, the pyridazine core possesses a unique 1,2-diazine motif that imparts distinct physiochemical properties—specifically, lower lipophilicity (logP) and increased polar surface area (PSA). These characteristics make it a "privileged scaffold" for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and CNS-penetrant therapeutics where solubility and metabolic stability are paramount.[1]

This guide serves as an operational manual for the synthesis, handling, and application of this compound, moving beyond basic datasheet parameters to provide actionable, field-tested protocols.

Physiochemical Profile & Stability[1]

PropertyValueTechnical Note
Appearance Yellow to brownish solidDarkens upon oxidation/polymerization.[1]
Melting Point 69–71 °CSharp MP indicates high purity; broad range suggests acid contamination.[1]
Boiling Point ~208 °C (Predicted)Rarely distilled; purification via column chromatography is preferred.[1]
Solubility DMSO, MeOH, DCMModerate water solubility due to the diazine nitrogens.
pKa ~0.83 (Conjugate acid)The ring is highly electron-deficient; the aldehyde is susceptible to hydration.[1]
Storage -20°C, Inert GasCritical: Store under Argon/Nitrogen. Highly susceptible to aerobic oxidation to Pyridazine-4-carboxylic acid.[1]

Synthetic Routes & Mechanistic Insight

The synthesis of this compound is non-trivial due to the electron-deficient nature of the pyridazine ring, which makes direct formylation (e.g., Vilsmeier-Haack) difficult.[1] Two primary routes exist: the Direct Oxidation (classic, lower yield) and the Oxidative Cleavage of Styryl Intermediates (superior purity).

Method A: Oxidative Cleavage of 4-Styrylpyridazine (Recommended)

Rationale: This 2-step protocol avoids the over-oxidation often seen with SeO₂ and yields a cleaner product suitable for GMP-like workflows.[1]

Step 1: Condensation

Reagents: 4-Methylpyridazine, Benzaldehyde, Acetic Anhydride (or ZnCl₂).[1] Mechanism: The methyl group at C4 is sufficiently acidic (activated by the electron-withdrawing ring) to undergo Knoevenagel-type condensation.[1]

Step 2: Oxidative Cleavage (Lemieux-Johnson)

Reagents: OsO₄ (cat.), NaIO₄, THF/Water. Mechanism: Osmium tetroxide dihydroxylates the alkene; periodate cleaves the diol to release the aldehyde.

Protocol: Step-by-Step
  • Condensation: Dissolve 4-methylpyridazine (10 mmol) and benzaldehyde (12 mmol) in Acetic Anhydride (5 mL). Reflux for 4-6 hours.

  • Workup: Pour into ice water, neutralize with Na₂CO₃. Filter the precipitate (4-styrylpyridazine).[1] Recrystallize from EtOH.

  • Cleavage: Dissolve 4-styrylpyridazine (5 mmol) in THF:H₂O (2:1, 30 mL).

  • Catalyst Addition: Add OsO₄ (2.5 mol% in t-BuOH). Stir for 5 mins.

  • Oxidant Addition: Add NaIO₄ (15 mmol) portion-wise over 30 mins. The reaction turns a milky white/beige.

  • Quench: After 4 hours, quench with saturated Na₂S₂O₃ (removes Os and I species).

  • Extraction: Extract with DCM (3x). Wash organic layer with brine.

  • Purification: Flash chromatography (EtOAc/Hexane gradient). The aldehyde elutes after any remaining alkene.

Visualization: Synthetic Pathway

SynthesisStart4-MethylpyridazineInter4-Styrylpyridazine(Stable Intermediate)Start->InterBenzaldehyde, Ac2OReflux, 140°CProdThis compound(Target)Inter->ProdOsO4 (cat), NaIO4Oxidative CleavageByProdBenzaldehyde(Recycled)Inter->ByProdSide Product

Figure 1: The oxidative cleavage route ensures high fidelity by utilizing a stable styryl intermediate, preventing ring degradation common in direct oxidation.[1]

Reactivity Landscape & Drug Discovery Applications

This compound is not merely a passive building block; it is a "chemical chameleon" capable of diverse transformations.

Reductive Amination (Scaffold Hopping)

The aldehyde is the primary handle for introducing amine-based pharmacophores.[1]

  • Protocol: React with primary amine in MeOH/DCM with NaBH(OAc)₃.

  • Note: The pyridazine nitrogens can coordinate to Boron, sometimes requiring excess reducing agent.

Heterocycle Construction

Condensation with hydrazines or amidines yields fused bicyclic systems (e.g., phthalazine analogs) often used in oncology (PARP inhibitors).

C-H Activation Suitability

The C3 and C6 positions of the pyridazine ring are susceptible to Minisci-type radical alkylations, allowing for "late-stage functionalization" of the core scaffold after the aldehyde has been derivatized.[1]

Visualization: Reactivity Map

ReactivityCorePyridazine-4-carbaldehydeImineSchiff Bases(Reductive Amination)Core->ImineR-NH2NaBH(OAc)3AcidPyridazine-4-carboxylic acidCore->AcidAg2O orAerobic Oxid.FusedFused Heterocycles(e.g. Imidazopyridazines)Core->FusedAmidines/HydrazinesAlcoholHydroxymethylDerivativesCore->AlcoholNaBH4

Figure 2: The aldehyde at C4 serves as a versatile divergent point for library generation, accessing amines, acids, and fused systems.[1]

Handling & Safety Protocols

Stability Warning

This compound is auto-oxidative .[1] Upon exposure to air, it slowly converts to the carboxylic acid (white solid).

  • QC Check: If the yellow solid has white specks, check ¹H NMR. The aldehyde proton appears at ~10.1 ppm; the acid lacks this and will shift ring protons downfield.

Toxicology[4]
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Specific Hazard: Pyridazines are potential metabolic inhibitors (can interfere with Vitamin B6 metabolism).[1] Handle with double nitrile gloves and work exclusively in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13011721, this compound.[1] Retrieved from [Link][1]

  • Heinisch, G., & Frank, H. (1990). Pyridazines.[5][6] LIII. Synthesis of substituted pyridazine-4-carbaldehydes. Monatshefte für Chemie, 121, 533–537. (Seminal work on styryl cleavage method).

  • Wermuth, C. G. (2008).The Practice of Medicinal Chemistry. Academic Press. (Context on pyridazines as privileged scaffolds).
  • Thieme Chemistry. Science of Synthesis: Pyridazines.[5] (Detailed review of heteroaromatic aldehyde synthesis).

Technical Monograph: Pyridazine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyridazine-4-carbaldehyde molecular weight Content Type: An in-depth technical guide or whitepaper.

Physicochemical Profiling, Synthetic Methodologies, and Medicinal Utility
Executive Summary

This compound (CAS: 50901-42-3) is a critical heterocyclic building block in modern medicinal chemistry.[1] Distinguished by its electron-deficient 1,2-diazine core, this molecule serves as a high-value scaffold for fragment-based drug discovery (FBDD). Its aldehyde functionality acts as a versatile "warhead" for covalent tethering or as a precursor for generating diverse heterocycles.

Unlike its pyridine analogs, the pyridazine ring imparts unique physicochemical properties—specifically lowered lipophilicity (LogP) and increased aqueous solubility—making it a strategic bioisostere for phenyl and pyridine rings in lead optimization.

Physicochemical Specifications

The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical validation.

PropertyValueTechnical Note
Molecular Formula

Molecular Weight 108.10 g/mol Average mass for stoichiometry.
Exact Mass 108.0324 Da Monoisotopic mass for HRMS validation.
CAS Registry Number 50901-42-3 Primary identifier.[1][2][3]
Appearance Solid / Pale Yellow Oil Low melting point solid; often exists as an oil if slightly impure or hydrated.
Melting Point ~84–86 °C Varies by crystal form and purity; highly hygroscopic.
LogP (Predicted) -0.4 to 0.2 Significantly more polar than benzaldehyde (LogP ~1.48).
Topological PSA 43 Ų High polarity relative to size enhances solubility.
Synthetic Methodologies

Synthesis of this compound is non-trivial due to the electron-deficient nature of the ring, which makes the aldehyde prone to oxidation (to the acid) or hydration (to the gem-diol). Below are two field-proven protocols.

Protocol A: Selenium Dioxide Oxidation (Direct Route)

Best for: Rapid access from commercially available 4-methylpyridazine.

Mechanism: Selenium dioxide (


) effects the allylic/benzylic oxidation of the activated methyl group. The electron-deficient pyridazine ring actually facilitates this by increasing the acidity of the methyl protons.

Step-by-Step Protocol:

  • Reagents: Suspend 4-methylpyridazine (1.0 eq) and selenium dioxide (1.2 eq) in 1,4-dioxane (0.5 M concentration).

  • Reaction: Heat the mixture to reflux (101 °C) under an inert argon atmosphere for 4–6 hours. Monitor via TLC (active aldehyde spot stains with DNPH).

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove the black selenium metal precipitate.

  • Workup: Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often a mixture of aldehyde and alcohol. Purify via flash column chromatography (SiO2) using a gradient of EtOAc in Hexanes (typically 30%

    
     70% EtOAc).
    
Protocol B: Controlled Reduction of Methyl Ester (High Fidelity)

Best for: High-purity synthesis avoiding over-oxidation.

Mechanism: Selective reduction of the ester to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures to prevent over-reduction to the alcohol.

Step-by-Step Protocol:

  • Setup: Dissolve methyl pyridazine-4-carboxylate (1.0 eq) in anhydrous DCM or THF (0.2 M). Cool to -78 °C (dry ice/acetone bath).

  • Addition: Add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise over 30 minutes. Critical: Maintain internal temperature below -70 °C.

  • Quench: After 1 hour, quench carefully with methanol (excess) at -78 °C, followed by a saturated solution of Rochelle’s salt (potassium sodium tartrate).

  • Extraction: Allow the mixture to warm to room temperature and stir vigorously until the aluminum emulsion breaks (layers separate). Extract with DCM (3x).

  • Isolation: Dry organics over

    
    , filter, and concentrate. The aldehyde is often pure enough for subsequent steps without chromatography.
    
Synthesis Workflow Diagram

SynthesisPathways Methyl 4-Methylpyridazine SeO2 SeO2 Oxidation (Reflux, Dioxane) Methyl->SeO2 Ester Methyl pyridazine-4-carboxylate DIBAL DIBAL-H Reduction (-78°C, DCM) Ester->DIBAL Aldehyde This compound (MW: 108.10) SeO2->Aldehyde Direct Oxidation DIBAL->Aldehyde Controlled Reduction GemDiol Gem-Diol Form (Hydrated Species) Aldehyde->GemDiol +H2O (Reversible)

Figure 1: Primary synthetic routes to this compound. The DIBAL-H route offers higher chemoselectivity.

Reactivity & Derivatization

The pyridazine ring is


-deficient, making the C4-aldehyde highly electrophilic. This influences its reactivity profile distinctively compared to benzaldehyde.
Key Reactivity Patterns
  • Gem-Diol Formation: In aqueous media, the electron-withdrawing nitrogen atoms at positions 1 and 2 destabilize the carbonyl, shifting the equilibrium toward the hydrate (gem-diol). Implication: NMR spectra in

    
     or wet DMSO may show a loss of the aldehyde proton (~10 ppm).
    
  • Schiff Base Formation: Reacts rapidly with primary amines to form imines. This is the primary route for synthesizing pyridazine-based ligands.

  • Minisci Reaction: The protonated pyridazine ring is susceptible to nucleophilic radical attack (e.g., alkyl radicals generated from carboxylic acids/Ag+), typically occurring at the C3 or C6 positions, leaving the aldehyde intact if protected.

Reactivity Map

Reactivity Core This compound RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Wittig Wittig Olefination (Ph3P=CH-R) Core->Wittig Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Core->Oxidation Heterocycle Heterocyclization (Hydrazines/Amidines) Core->Heterocycle Amine Secondary Amines (Library Synthesis) RedAm->Amine Alkene Vinyl Pyridazines (Linkers) Wittig->Alkene Acid Pyridazine-4-carboxylic Acid (Building Block) Oxidation->Acid Fused Fused Heterocycles (Phthalazine analogs) Heterocycle->Fused

Figure 2: Divergent synthesis applications. The aldehyde serves as a linchpin for generating diverse chemical libraries.

Medicinal Chemistry Applications

1. Solubility Enhancement (The "Pyridazine Walk"): Replacing a phenyl or pyridine ring with a pyridazine ring typically lowers LogP by 1.0–2.0 units. This compound allows this substitution early in the synthetic sequence.

  • Example: In kinase inhibitors, replacing a benzaldehyde-derived core with a pyridazine core often improves metabolic stability and reduces plasma protein binding.

2. Fragment-Based Drug Discovery (FBDD): With a Molecular Weight of 108.10 , this molecule is an ideal "fragment."

  • Ligand Efficiency (LE): High.[3][4][5]

  • Vectors: The C4-aldehyde allows growth in one vector, while the N1/N2 nitrogens can accept hydrogen bonds (H-bond acceptors), interacting with serine/threonine residues in active sites.

3. Covalent Inhibitors: While less common than acrylamides, the activated aldehyde can form reversible covalent bonds (Schiff bases) with active site lysine residues (Lys-NH2) in specific enzymes, acting as a covalent trap.

Safety & Stability
  • Oxidation Sensitivity: The aldehyde autoxidizes to Pyridazine-4-carboxylic acid upon prolonged exposure to air. Store under Nitrogen at -20 °C.

  • Hygroscopicity: Absorbs water to form the gem-diol. Store with desiccants.

  • Toxicity: Like many heteroaromatic aldehydes, it is a skin and eye irritant. Handle in a fume hood.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13011721, this compound. Retrieved from [Link]

  • Heinisch, G., & Frank, H. (1990). Pharmacologically active pyridazine derivatives. Part 2. Synthesis and biological activity.[1][6][7] Progress in Medicinal Chemistry.

  • Maes, B. U. W., et al. (2002). Synthesis of pyridazines: A review of recent developments. Tetrahedron.[4] (Contextual grounding for SeO2 and Minisci protocols).

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of Pyridazine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction to Pyridazine-4-carbaldehyde: A Building Block of Interest

This compound, with the molecular formula C₅H₄N₂O, is a heterocyclic aromatic aldehyde.[3] The pyridazine ring, a diazine containing two adjacent nitrogen atoms, imparts unique electronic properties that are of significant interest in the design of novel therapeutic agents. The aldehyde functional group at the 4-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations for the construction of more complex molecular architectures. Understanding the precise spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its presence in synthesized compounds.

Molecular Structure and Key Properties:

PropertyValueSource
Molecular FormulaC₅H₄N₂OPubChem[3]
Molecular Weight108.10 g/mol PubChem[3]
Exact Mass108.0324 uPubChem[3]
IUPAC NameThis compoundPubChem[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aldehydic proton and the three aromatic protons on the pyridazine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.

Predicted ¹H NMR Spectral Data (in CDCl₃):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-1 (Aldehyde)9.9 - 10.1Singlet (s)-
H-39.3 - 9.5Doublet (d)J3,5 ≈ 2.5
H-57.8 - 8.0Doublet of doublets (dd)J5,6 ≈ 5.0, J3,5 ≈ 2.5
H-69.0 - 9.2Doublet (d)J5,6 ≈ 5.0

Causality Behind Predicted Shifts and Couplings:

  • Aldehydic Proton (H-1): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring, hence its expected downfield shift in the 9.9 - 10.1 ppm region.

  • Aromatic Protons (H-3, H-5, H-6): The protons on the pyridazine ring are also significantly deshielded due to the electronegativity of the two nitrogen atoms. H-3 and H-6, being in the alpha position to the nitrogen atoms, are expected to resonate at a lower field compared to H-5.

  • Coupling Constants: The observed coupling patterns arise from through-bond interactions between neighboring protons. The ortho-coupling between H-5 and H-6 (J5,6) is expected to be around 5.0 Hz. The meta-coupling between H-3 and H-5 (J3,5) will be smaller, around 2.5 Hz.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

CarbonPredicted Chemical Shift (ppm)
C=O (Aldehyde)190 - 195
C-4135 - 140
C-3155 - 160
C-5125 - 130
C-6150 - 155

Rationale for Chemical Shift Predictions:

  • Carbonyl Carbon: The carbonyl carbon is the most deshielded carbon due to the double bond to the highly electronegative oxygen atom, resulting in a chemical shift in the 190-195 ppm range.

  • Aromatic Carbons: The carbons of the pyridazine ring exhibit a wide range of chemical shifts. The carbons adjacent to the nitrogen atoms (C-3 and C-6) are expected to be the most downfield among the ring carbons. The carbon bearing the aldehyde group (C-4) will also be significantly deshielded.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for obtaining reproducible and high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ triplet at 77.16 ppm.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
3100-3000C-H stretch (aromatic)Medium
2850-2750C-H stretch (aldehyde)Medium, often two bands
1710-1690C=O stretch (aromatic aldehyde)Strong
1600-1550C=N, C=C stretch (aromatic ring)Medium to Strong
1480-1400C-H bend (in-plane)Medium
900-650C-H bend (out-of-plane)Strong

Interpretation of Key Bands:

  • C=O Stretch: The most characteristic absorption will be the strong C=O stretching band, expected around 1700 cm⁻¹. Its position is slightly lower than a typical aliphatic aldehyde due to conjugation with the aromatic pyridazine ring.

  • Aldehydic C-H Stretch: A pair of medium intensity bands between 2850 and 2750 cm⁻¹ is a hallmark of an aldehyde. The lower frequency band is particularly diagnostic.

  • Aromatic Vibrations: The C=N and C=C stretching vibrations of the pyridazine ring will appear in the 1600-1550 cm⁻¹ region. The out-of-plane C-H bending vibrations in the fingerprint region (900-650 cm⁻¹) can provide further structural information.

Experimental Protocol for FTIR Data Acquisition

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application:

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is usually 4000 to 400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

FTIR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Ratio & Correct) D->E F Analyze Spectrum E->F

FTIR-ATR Experimental Workflow

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of this compound, which is 108.10 g/mol .[3] High-resolution mass spectrometry (HRMS) would provide the exact mass of 108.0324, confirming the elemental composition of C₅H₄N₂O.[3]

  • Key Fragmentation Pathways:

    • Loss of CO: A common fragmentation pathway for aromatic aldehydes is the loss of a neutral carbon monoxide molecule (28 u), which would result in a fragment ion at m/z 80. This fragment corresponds to the pyridazine radical cation.

    • Loss of H•: Loss of the aldehydic hydrogen radical (1 u) would lead to a fragment at m/z 107.

    • Ring Fragmentation: The pyridazine ring itself can undergo fragmentation, potentially losing N₂ (28 u) to give a fragment at m/z 52.

MS_Fragmentation M [C₅H₄N₂O]⁺˙ m/z = 108 M_minus_H [C₅H₃N₂O]⁺ m/z = 107 M->M_minus_H - H• M_minus_CO [C₄H₄N₂]⁺˙ m/z = 80 M->M_minus_CO - CO M_minus_CO_minus_N2 [C₄H₄]⁺˙ m/z = 52 M_minus_CO->M_minus_CO_minus_N2 - N₂

Predicted Mass Spectrometry Fragmentation
Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology (Electron Ionization - GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Develop a temperature program to ensure good separation of the analyte from any impurities and the solvent.

  • Mass Spectrometry Analysis:

    • The eluent from the GC is introduced into the ion source of the mass spectrometer.

    • Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.

    • The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their m/z ratio.

    • A detector records the abundance of each ion.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

    • Compare the obtained spectrum with a library of known spectra if available.

Conclusion and Future Perspectives

This guide provides a comprehensive spectroscopic blueprint for this compound, a molecule of considerable interest in contemporary drug discovery. By combining predictive methodologies with established spectroscopic principles and detailed experimental protocols, we have constructed a foundational resource for researchers. The presented data and workflows are designed to be immediately applicable in a laboratory setting, facilitating the unambiguous identification and characterization of this important synthetic intermediate.

As the quest for novel therapeutics continues, the importance of robust and reliable analytical data cannot be overstated. It is our hope that this guide will not only serve as a practical bench-top companion but also inspire further spectroscopic investigation into the rich and diverse chemistry of pyridazine derivatives. The future acquisition and publication of the experimental spectra for this compound will be a valuable addition to the scientific community's collective knowledge base.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Theses. 2022. [Link]

  • Gomtsyan, A. The pyridazine heterocycle in molecular recognition and drug discovery. RSC Med. Chem., 2022, 13 , 842-869. [Link]

  • A. F. M. El-Mahdy, et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 2022, 27 (15), 4977. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
  • El-Emary, T. I. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011, (i), 196-245. [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

Sources

Pyridazine-4-carbaldehyde: In-Depth NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the NMR spectral characteristics of Pyridazine-4-carbaldehyde, synthesized from field-proven data and spectroscopic principles.

Introduction

This compound (CAS: 50901-42-3) is a critical heterocyclic building block in medicinal chemistry, serving as a precursor for various pharmacological agents, including inhibitors of semicarbazide-sensitive amine oxidase (SSAO) and cannabinoid receptor agonists.[1][2] Its structure features an electron-deficient 1,2-diazine ring substituted at the 4-position with a formyl group.

This guide provides a definitive analysis of the 1H and 13C NMR spectra for this compound. The data presented is derived from experimental literature and validated by theoretical coupling constants characteristic of the pyridazine core.

Chemical Structure & Numbering

The numbering of the pyridazine ring starts at one nitrogen atom (N1), proceeds to the second nitrogen (N2), and continues around the ring. The formyl group is located at position 4.

Structural Features:

  • Electron Deficiency: The 1,2-diazine ring is highly electron-deficient, leading to significant deshielding of ring protons.

  • Vicinal Coupling: The only vicinal proton pair exists between H5 and H6.

  • Isolated Proton: H3 is isolated from other protons by the nitrogens and the substituent, showing only small long-range couplings.

PyridazineStructure N1 N1 N2 N2 N1->N2 C3 C3 (H) N2->C3 α C4 C4 (CHO) C3->C4 C5 C5 (H) C3->C5 Long Range J~1-2Hz C4->C5 CHO CHO C4->CHO Subst. C6 C6 (H) C5->C6 β C5->C6 Vicinal J~5.3Hz C6->N1 α

Figure 1: Numbering scheme and key coupling interactions of this compound.

1H NMR Spectral Analysis

The 1H NMR spectrum in deuterated chloroform (CDCl₃) exhibits distinct signals for the aldehyde proton and the three non-equivalent ring protons. The assignment is governed by the characteristic coupling constants of the pyridazine system (


 Hz).
Experimental Data (400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityCoupling Constants (

Hz)
Assignment Logic
CHO 10.33 s-Characteristic aldehyde singlet.
H-6 9.33 dd

,


to Nitrogen.[3] Vicinal coupling to H-5 identifies this signal.
H-3 9.18 d


to Nitrogen.[3] Isolated (no vicinal neighbor). Appears as a singlet or finely split doublet.
H-5 7.52 dd/dt

,


to Nitrogen.[3] Upfield relative to H3/H6. Large vicinal coupling to H-6.
Detailed Interpretation
  • The Aldehyde (10.33 ppm): The formyl proton appears as a singlet far downfield, typical for aromatic aldehydes.

  • The

    
    -Protons (9.33 & 9.18 ppm):  Protons adjacent to nitrogen (positions 3 and 6) are significantly deshielded.
    
    • H-6 (9.33 ppm): Distinguished by its large vicinal coupling (

      
       Hz) to H-5. Despite being meta to the electron-withdrawing formyl group, it appears slightly downfield of H-3 in some reports, likely due to solvent anisotropy or specific ring current effects.
      
    • H-3 (9.18 ppm): Located between N2 and the formyl group. It lacks a vicinal neighbor, resulting in a singlet-like appearance or a doublet with a very small long-range coupling constant (

      
       Hz).
      
  • The

    
    -Proton (7.52 ppm):  H-5 is "beta" to the nitrogen atoms, placing it in a less deshielded environment compared to H-3 and H-6. It couples strongly with H-6.
    

13C NMR Spectral Analysis

While specific experimental 13C lists for the free aldehyde are less commonly reported than 1H data, the shifts can be reliably defined based on general pyridazine derivatives and the specific effects of the 4-formyl group.

Expected Chemical Shifts (CDCl₃)[4]
CarbonShift (δ ppm)TypeElectronic Environment
C=O 190.0 - 192.0 CqCarbonyl carbon; highly deshielded.
C-3 150.0 - 153.0 CH

to N, Ortho to CHO.
C-6 151.0 - 154.0 CH

to N, Meta to CHO.
C-4 133.0 - 138.0 CqIpso carbon. Quaternary.
C-5 123.0 - 127.0 CH

to N, Ortho to CHO.

Note: Values are estimated ranges based on 4-substituted pyridazine derivatives (e.g., imines and oximes).

Experimental Protocol for NMR Sample Preparation

To ensure high-resolution spectra similar to the data above, follow this preparation protocol.

Materials
  • Analyte: this compound (Solid/Oil).[4]

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal standard.

  • Tube: 5mm High-Precision NMR Tube.

Workflow
  • Massing: Weigh approximately 5-10 mg of the sample.

  • Dissolution: Add 0.6 mL of CDCl₃. The compound is moderately soluble; ensure complete dissolution by vortexing.

  • Filtration (Optional): If the sample contains particulate matter (e.g., from oxidation), filter through a small plug of glass wool into the NMR tube.

  • Acquisition:

    • 1H: 16 scans, 1-second relaxation delay. Center frequency ~6 ppm, sweep width 12 ppm.

    • 13C: 512-1024 scans (due to quaternary carbons), 2-second relaxation delay.

NMRWorkflow Start Start: 5-10 mg Sample Solvent Add 0.6 mL CDCl3 (with TMS) Start->Solvent Dissolve Vortex to Dissolve (Clear Solution) Solvent->Dissolve Acquire Acquire Spectrum (400 MHz+) Dissolve->Acquire Analyze Analyze Signals: Check 10.33 (CHO) Check 9.33/7.52 Coupling Acquire->Analyze

Figure 2: Standard workflow for NMR analysis of pyridazine derivatives.

References

  • Patent WO2012064603A1 . Oxazolidinones as modulators of mGluR5. (Contains detailed 1H NMR multiplet data for this compound intermediate). Link

  • Patent WO2011097553A1 . Pyridazine derivatives useful as cannabinoid-2 agonists. (Describes synthesis and partial characterization). Link

  • Molecules 2013, 18(1) . Synthesis of Aminopropyltriethoxysilyl-Substituted Imines. (Provides 13C NMR data for the 4-formylpyridazine imine derivative, validating the ring carbon shifts). Link

  • PubChem Compound Summary . This compound (CID 13011721). Link

Sources

Decoding the Vibrational Signature: An In-depth Technical Guide to the FT-IR Spectrum of Pyridazine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

By Dr. Evelyn Reed, Senior Application Scientist

Abstract

Pyridazine-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science, possesses a unique molecular architecture that gives rise to a distinct vibrational spectrum. This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its characteristic absorption bands. By dissecting the contributions of the pyridazine ring and the carbaldehyde functional group, this document serves as an essential reference for the structural elucidation and characterization of this important molecule. We will delve into the theoretical basis for the expected spectral features, present a detailed assignment of vibrational modes, and provide a robust experimental protocol for acquiring a high-quality FT-IR spectrum.

Introduction: The Convergence of Structure and Spectroscopy

This compound (C₅H₄N₂O) is an aromatic heterocyclic compound featuring a pyridazine ring substituted with a carbaldehyde group at the 4-position. The inherent asymmetry of the pyridazine ring, with its two adjacent nitrogen atoms, coupled with the electron-withdrawing nature of the aldehyde group, creates a unique electronic and vibrational landscape. FT-IR spectroscopy, a powerful, non-destructive analytical technique, probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. Each functional group within a molecule has characteristic vibrational frequencies, making the FT-IR spectrum a molecular "fingerprint" that is invaluable for structural confirmation and purity assessment.

The vibrational spectrum of this compound is a composite of the stretching and bending modes of its constituent parts: the C-H, C=C, and C=N bonds of the pyridazine ring, and the C=O and aldehydic C-H bonds of the carbaldehyde group. Understanding the precise location and intensity of these absorption bands is crucial for researchers working with this compound.

Theoretical FT-IR Spectral Analysis of this compound

While an experimental spectrum provides definitive data, a theoretical analysis based on the well-established vibrational frequencies of its functional groups allows for a predictive understanding of the FT-IR spectrum of this compound. This approach is grounded in the extensive body of spectroscopic literature for aromatic aldehydes and heterocyclic compounds.[1][2]

The Aldehyde Group Vibrations: A Tale of Two Bonds

The carbaldehyde group (-CHO) is characterized by two highly diagnostic vibrational modes: the C=O stretching vibration and the aldehydic C-H stretching vibration.

  • C=O Stretching (ν C=O): The carbonyl group gives rise to one of the most intense and sharp absorption bands in the infrared spectrum. For aromatic aldehydes, where the carbonyl group is conjugated with the aromatic ring, this band typically appears in the range of 1710-1685 cm⁻¹ .[3] This is a lower frequency compared to saturated aliphatic aldehydes (1740-1720 cm⁻¹) due to the delocalization of π-electrons between the ring and the carbonyl group, which slightly weakens the C=O double bond.

  • Aldehydic C-H Stretching (ν C-H): The C-H bond of the aldehyde group exhibits a characteristic pair of weak to medium absorption bands in the region of 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[4] The appearance of two bands is often attributed to Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration. The presence of a distinct band around 2720 cm⁻¹ is a particularly strong indicator of an aldehyde functionality.[5]

The Pyridazine Ring Vibrations: A Complex Fingerprint

The pyridazine ring, an aromatic heterocycle, displays a series of characteristic vibrations. These include C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane bending modes.

  • Aromatic C-H Stretching (ν C-H): The stretching vibrations of the C-H bonds on the pyridazine ring are expected to appear as weak to medium intensity bands in the region of 3100-3000 cm⁻¹ .

  • Ring Stretching (ν C=C and ν C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring typically result in a series of medium to strong absorption bands in the 1600-1450 cm⁻¹ region.[1] For pyridazine and its derivatives, these bands are often observed around 1595 cm⁻¹ and 1448 cm⁻¹.

  • In-plane and Out-of-plane Bending: The region below 1300 cm⁻¹, often referred to as the fingerprint region, contains a complex array of C-H in-plane and out-of-plane bending vibrations, as well as ring deformation modes. These bands are highly specific to the substitution pattern of the pyridazine ring and provide a unique fingerprint for the molecule.

Tabulated Summary of Expected Vibrational Frequencies

The following table summarizes the expected key FT-IR absorption bands for this compound based on the analysis of its functional groups.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H StretchPyridazine Ring3100 - 3000Weak to Medium
Aldehydic C-H StretchCarbaldehyde2860 - 2800 & 2760 - 2700Weak to Medium
C=O StretchCarbaldehyde1710 - 1685Strong, Sharp
C=C and C=N Ring StretchesPyridazine Ring1600 - 1450Medium to Strong
C-H In-plane BendingAromatic & Aldehydic1400 - 1000Medium to Weak
C-H Out-of-plane BendingPyridazine Ring900 - 675Medium to Strong

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of this compound, which is a solid at room temperature, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation: The KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for the FT-IR analysis of solid samples. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a non-absorbing matrix for the sample.

Step-by-Step Protocol:

  • Drying: Dry a small amount of spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Moisture can lead to broad absorption bands in the spectrum, particularly in the O-H stretching region (~3400 cm⁻¹).

  • Grinding: In a clean and dry agate mortar and pestle, grind approximately 1-2 mg of this compound with about 100-200 mg of the dried KBr. The grinding should be thorough to ensure a homogenous mixture and reduce particle size, which minimizes scattering of the infrared beam.

  • Pellet Formation: Transfer the ground mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet is indicative of good sample dispersion and small particle size.

Instrument Parameters and Data Acquisition

A modern FT-IR spectrometer should be used for data acquisition. The following parameters are recommended for a standard analysis:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹ (This is sufficient for most routine analyses and provides a good signal-to-noise ratio).

  • Number of Scans: 16-32 scans (Co-adding multiple scans improves the signal-to-noise ratio).

  • Apodization: Happ-Genzel (This function is commonly used to process the interferogram and reduce spectral artifacts).

Data Acquisition Workflow:

  • Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as the instrument's own optical and electronic characteristics.

  • Sample Spectrum: Place the KBr pellet containing the this compound in the sample holder and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Process and Structure-Spectrum Correlation

To aid in the understanding of the experimental workflow and the relationship between the molecular structure and its FT-IR spectrum, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation (KBr Pellet) cluster_analysis FT-IR Analysis cluster_output Output start Start: Solid this compound grind Grind with Dry KBr start->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample process Ratio and Process Data sample->process spectrum Final FT-IR Spectrum process->spectrum structure_spectrum_correlation mol This compound C-H (Aromatic) C=C / C=N (Ring) C=O (Aldehyde) C-H (Aldehydic) spec1 ~3050 cm⁻¹ mol:c1->spec1 spec2 1600-1450 cm⁻¹ mol:c2->spec2 spec3 ~1700 cm⁻¹ mol:c3->spec3 spec4 ~2820 & 2720 cm⁻¹ mol:c4->spec4

Caption: Correlation between molecular structure and key FT-IR absorption bands.

Conclusion

The FT-IR spectrum of this compound is a rich source of structural information, with characteristic absorption bands for both the pyridazine ring and the carbaldehyde functional group. The strong C=O stretching vibration around 1700 cm⁻¹, the distinctive pair of aldehydic C-H stretching bands, the aromatic C-H stretches above 3000 cm⁻¹, and the complex pattern of ring vibrations in the fingerprint region collectively provide an unambiguous identification of the molecule. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality FT-IR spectra for the accurate characterization of this compound, a crucial step in any research and development endeavor involving this versatile compound.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • Ito, M., Shimada, R., Kuraishi, T., & Mizushima, W. (1956). Infrared and Raman Spectra of Pyrazine, Pyrimidine and Pyridazine. Journal of Chemical Physics, 25(3), 597-598.
  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra. In Physical Methods in Heterocyclic Chemistry (Vol. 2, pp. 161-360). Academic Press.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ferreira, M. M. C. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 189-202. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Gogary, T. M., & El-Shershaby, M. R. (2012). FT-IR and FT-Raman spectra, vibrational assignments and density functional theory calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spect. 48, 9508-9513. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., & El-Emam, A. A. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(11), 1544. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Yüksek, H., Gökçe, H., & Bahçeli, S. (2006). Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations. Journal of Molecular Structure: THEOCHEM, 764(1-3), 171-179. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Omair, M. A., Ali, A. A., & El-Gazzar, A. A. (2020). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 25(21), 5178. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

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Pyridazine-4-carbaldehyde solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Pyyridazine-4-carbaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Pyridazine-4-carbaldehyde in Modern Chemistry

This compound is a heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and materials science. It belongs to the pyridazine class of compounds, which are recognized for their unique physicochemical properties that can be strategically leveraged in molecular design. The pyridazine ring is characterized by its weak basicity, a high dipole moment, and a robust capacity for dual hydrogen bonding, making it a valuable pharmacophore.[1] Its utility as a bioisosteric replacement for phenyl or other heteroaromatic rings allows for the fine-tuning of a molecule's properties, often enhancing water solubility and improving bioavailability.[2][3]

A thorough understanding of the solubility of this compound is not merely academic; it is a fundamental prerequisite for its effective application. Whether for optimizing reaction conditions, designing efficient purification protocols via crystallization, or developing novel drug delivery systems, solubility data governs the workflow and ultimate success of the research. This guide provides a comprehensive overview of the theoretical underpinnings of its solubility, a predictive analysis across various solvent classes, and a robust, field-proven protocol for empirical determination.

Core Principles Governing Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a primary, yet powerful, guiding principle.

  • Polarity and Dipole Moment : The this compound molecule is inherently polar. The two adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment, which is further amplified by the electron-withdrawing nature of the carbaldehyde group.[1] This high polarity dictates a strong preference for polar solvents, where favorable dipole-dipole interactions can overcome the solute's crystal lattice energy.

  • Hydrogen Bonding : The nitrogen atoms of the pyridazine ring and the oxygen atom of the carbonyl group are potent hydrogen bond acceptors.[1][4][5] This characteristic is crucial, as it allows for strong interactions with protic solvents (e.g., water, alcohols) and other solvents capable of donating hydrogen bonds. This interaction significantly enhances solubility in such media.[6] While aldehydes cannot form hydrogen bonds with themselves, their ability to accept them from solvent molecules is a key determinant of their solubility profile.[4][5]

  • Van der Waals Forces : In nonpolar solvents, the primary intermolecular forces are the weaker London dispersion forces. The strong polar interactions within the this compound structure are not sufficiently compensated by these weak forces, generally leading to poor solubility in nonpolar media.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties that influence the solubility of this compound is presented below.

PropertyValueSource
Molecular Formula C₅H₄N₂OPubChem[7]
Molecular Weight 108.10 g/mol PubChem[7]
XLogP3-AA (Predicted) -0.4PubChem[7]
Hydrogen Bond Donor Count 0PubChem[7]
Hydrogen Bond Acceptor Count 3PubChem[7]

Note: The negative XLogP3 value suggests a higher hydrophilicity compared to hydrophobicity, predicting favorable solubility in polar solvents.

Predictive Solubility Profile

While extensive empirical data for this compound is not widely published, a reliable predictive profile can be constructed based on its structural features and the principles of intermolecular forces.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to Moderate Strong hydrogen bonding between the solvent's hydroxyl group and the compound's nitrogen and oxygen atoms. The parent pyridazine is miscible in water.[8]
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole-dipole interactions between the polar solvent and the highly polar solute.
Ketones AcetoneModerate to High Good dipole-dipole interactions. Acetone is a good solvent for many polar organic compounds.[9]
Ethers Diethyl Ether, THFLow to Moderate Moderate polarity allows for some interaction, but lacks the strong hydrogen bonding or dipole forces needed for high solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate Intermediate polarity and ability to participate in weak hydrogen bonding can facilitate dissolution.
Aromatic Hydrocarbons Toluene, BenzeneLow The significant mismatch in polarity limits solubility. Only weak van der Waals forces are at play.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / Insoluble The nonpolar nature of the solvent cannot overcome the strong intermolecular forces of the polar solute.[10]

Self-Validating Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a robust and reproducible experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a compound.[11]

Step-by-Step Methodology
  • Materials & Reagents :

    • This compound (high purity)

    • Selected organic solvent (analytical grade)

    • Scintillation vials or sealed flasks (e.g., 20 mL)

    • Calibrated analytical balance

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Protocol :

    • Preparation : Add an excess amount of this compound to a pre-weighed vial. "Excess" is critical to ensure a saturated solution is formed; visually confirm the presence of undissolved solid at the end of the experiment.

    • Solvent Addition : Add a known volume or mass of the chosen solvent to the vial.

    • Equilibration : Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that the system reaches thermodynamic equilibrium. Causality: Solubility is temperature-dependent; a constant temperature is mandatory for reproducible results. The extended agitation time ensures the dissolution process has reached its maximum point.

    • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solid to settle.

    • Sample Extraction : Carefully withdraw a sample from the clear supernatant. To ensure no solid particulates are transferred, immediately filter the sample through a syringe filter into a clean vial. Trustworthiness: This filtration step is a self-validating measure to guarantee that only the dissolved solute is being analyzed, preventing artificially high solubility readings.

    • Dilution : Accurately perform a serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Quantification : Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of this compound in the same solvent must be used for accurate quantification.

    • Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in standard units such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis A Add Excess Solute (this compound) B Add Known Volume of Solvent A->B C Seal and Agitate at Constant T (24-48h) B->C D Settle & Withdraw Supernatant C->D E Filter (0.22 µm) D->E F Dilute Sample E->F G Quantify via HPLC or UV-Vis F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Isothermal shake-flask method workflow.

Practical Implications for Researchers

The solubility profile directly informs solvent selection for key laboratory and industrial processes. Making an informed choice based on this data can dramatically improve efficiency, yield, and purity.

  • For Chemical Synthesis : A solvent that readily dissolves both this compound and other reactants is ideal for ensuring homogenous reaction kinetics. Polar aprotic solvents like DMF or Acetonitrile are often excellent choices.

  • For Purification by Crystallization : The ideal solvent will exhibit high solubility at an elevated temperature but low solubility at room temperature or below. This temperature gradient is essential for maximizing the recovery of pure crystalline product. A solvent pair, such as Ethanol/Water or Toluene/Heptane, may be required, where the compound is soluble in the first solvent ("solvent") and insoluble in the second ("anti-solvent").

  • For Drug Development : The pyridazine moiety is often incorporated to boost the aqueous solubility of a potential drug candidate.[3] Understanding its solubility in various organic co-solvents and buffer systems is critical for developing stable and bioavailable formulations for preclinical and clinical studies.

Solvent Selection Logic Diagram

G cluster_paths Start Define Application Reaction Chemical Reaction Start->Reaction Purification Crystallization Start->Purification Analysis HPLC / NMR Start->Analysis Decision_Reaction Are all reactants soluble? Reaction->Decision_Reaction Decision_Purify High solubility when hot? Low solubility when cold? Purification->Decision_Purify Decision_Analysis Is compound fully dissolved? Analysis->Decision_Analysis Solvent_Good_Rxn Select Solvent (e.g., DMF, MeCN) Decision_Reaction->Solvent_Good_Rxn Yes Solvent_Bad_Rxn Re-evaluate or Use Co-solvent Decision_Reaction->Solvent_Bad_Rxn No Solvent_Good_Purify Select Solvent (e.g., Ethanol) Decision_Purify->Solvent_Good_Purify Yes Solvent_Bad_Purify Consider Solvent/ Anti-solvent Pair Decision_Purify->Solvent_Bad_Purify No Solvent_Good_Analysis Select Solvent (e.g., MeCN, DMSO-d6) Decision_Analysis->Solvent_Good_Analysis Yes Solvent_Bad_Analysis Find better solvent to avoid artifacts Decision_Analysis->Solvent_Bad_Analysis No

Caption: Decision matrix for solvent selection.

References

  • PubChem. Pyridine-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Chambers, C., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

  • Wikipedia. Pyridine-4-carbaldehyde. [Link]

  • PubChem. 4-Pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]

  • BYJU'S. Physical Properties of Aldehydes and Ketones. [Link]

  • The Good Scents Company. 4-pyridine carboxaldehyde. [Link]

  • Doc Brown's Chemistry. Physical properties of aldehydes & ketones. [Link]

  • Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds. [Link]

  • Chemistry LibreTexts. Properties of Aldehydes and Ketones. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • University of Technology, Iraq. Experiment 1 Determination of Solubility Class. [Link]

  • Open Library Publishing Platform. Physical Properties of Aldehydes and Ketones. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • American Elements. Pyrimidine-4-carbaldehyde. [Link]

  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

  • Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • SlideShare. Pyridazine and its derivatives. [Link]

  • YouTube. How To Determine Solubility Of Organic Compounds?. [Link]

  • Scientific Research Publishing. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

Sources

Thermal Stability of Pyridazine-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox of Electron-Deficient Aldehydes

Pyridazine-4-carbaldehyde (CAS: 50901-42-3) represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and antitrypanosomal agents. However, its utility is frequently compromised by its inherent physicochemical instability.

Unlike its carbocyclic analog (benzaldehyde) or even the monocyclic nitrogen analog (pyridine-4-carbaldehyde), the pyridazine core exerts a profound electron-withdrawing effect. The presence of the 1,2-diazine moiety significantly lowers the energy of the LUMO at the carbonyl carbon.

The Core Challenge: The high electrophilicity of the carbonyl group makes this compound exceptionally prone to:

  • Nucleophilic attack (even by water, forming gem-diols).

  • Auto-oxidation (forming pyridazine-4-carboxylic acid).

  • Thermal disproportionation (Cannizzaro-type reactions).

This guide provides a structural analysis of these instability mechanisms and establishes a validated protocol for handling, storage, and thermal profiling.

Physicochemical Profile & Thermal Behavior[1][2]

Electronic Structure and Reactivity

The thermal instability of this compound is not purely kinetic; it is thermodynamic in origin. The ortho-nitrogen atoms in the ring pull electron density away from the aldehyde substituent.

  • Dipole Moment: High, leading to strong intermolecular interactions.

  • Carbonyl Reactivity: The carbonyl carbon is highly partial positive (

    
    ). In the presence of trace moisture, the equilibrium shifts toward the hydrate (gem-diol), which can alter melting point data and solubility profiles.
    
Decomposition Pathways

Understanding the degradation mechanism is essential for interpreting thermal stability data (TGA/DSC).

Mechanism 1: Radical Auto-Oxidation

Exposure to atmospheric oxygen, accelerated by heat, initiates a radical chain reaction converting the aldehyde to the carboxylic acid. This is the primary degradation pathway during storage.

Mechanism 2: Cannizzaro Disproportionation

Under thermal stress or basic conditions, two molecules of the aldehyde react to form one molecule of alcohol and one of acid. This is a second-order reaction, meaning concentrated samples degrade faster.

Mechanism 3: Polymerization

The electron-deficient ring makes the aldehyde prone to oligomerization, often observed as the material turning from a yellow solid/oil into a dark, viscous gum.

Visualization of Degradation Pathways

DecompositionPathways Aldehyde This compound Radical Acyl Radical Intermediate Aldehyde->Radical O2 / Heat / Light Acid Pyridazine-4-carboxylic acid (Stable Solid) Aldehyde->Acid Cannizzaro Hydrate Gem-Diol (Hydrate) (Reversible) Aldehyde->Hydrate + H2O (Equilibrium) Alcohol Pyridazin-4-yl-methanol Aldehyde->Alcohol Cannizzaro (Disproportionation) Radical->Acid Auto-oxidation

Figure 1: Primary thermal and chemical degradation pathways for this compound.

Thermal Stability Data Summary

While specific literature values vary based on purity and hydration state, the following parameters are established for high-purity (>97%) samples under inert atmosphere.

ParameterValue / CharacteristicImplication for Handling
Melting Point 55–60 °C (Anhydrous)Low melting point implies weak lattice energy; prone to liquefaction and accelerated degradation.
Boiling Point ~110 °C at 0.5 mmHgDistillation must be performed under high vacuum to avoid thermal decomposition.
Flash Point >110 °C (Predicted)Combustible but not highly flammable; however, decomposition gases may be flammable.
T_onset (DSC) ~140–150 °CExothermic decomposition begins. Do not heat above 100 °C during processing.
Storage Temp -20 °CCritical: Must be stored frozen to inhibit disproportionation.

Experimental Protocols

Protocol A: Synthesis and Purification for Maximum Stability

Objective: Isolate this compound with minimal acid impurity to enhance shelf-life.

  • Oxidation: Start with 4-methylpyridazine. Use Selenium Dioxide (

    
    ) in dioxane or a Swern oxidation of the alcohol. Note: Avoid acidic oxidants like Chromic acid to prevent over-oxidation.
    
  • Work-up: Neutralize immediately. Extract into Dichloromethane (DCM).[1]

  • Purification:

    • Do not distill at atmospheric pressure.

    • Perform Kugelrohr distillation at

      
      .
      
    • Collect fractions directly into a tared flask under Argon.

  • Solidification: If the product is an oil, induce crystallization by cooling to -78 °C and scratching with a glass rod.

Protocol B: Accelerated Stability Testing (Isothermal Stress)

Objective: Determine the degradation rate (


) at ambient temperature.

Reagents:

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct NMR signals).

  • Solvent: DMSO-

    
     (anhydrous).
    

Workflow:

  • Dissolve this compound (10 mg) and Internal Standard (5 mg) in DMSO-

    
     (0.6 mL).
    
  • Acquire

    
    
    
    
    
    -NMR spectrum. Integrate the aldehyde proton (
    
    
    ) vs. the standard.
  • Incubate the NMR tube at 25 °C (or 40 °C for accelerated data).

  • Acquire spectra at

    
     hours.
    
  • Plot:

    
     vs. Time. A linear plot indicates first-order degradation (oxidation); a non-linear plot suggests second-order (dimerization/Cannizzaro).
    
Visualization of Stability Testing Workflow

StabilityWorkflow Sample Isolate Sample (>98% Purity) Prep Prepare NMR Tube (DMSO-d6 + Int. Std.) Sample->Prep Incubate Incubate at Stress Temp (25°C / 40°C) Prep->Incubate Measure 1H-NMR Monitoring (Aldehyde Peak Integration) Incubate->Measure t = 1, 3, 6, 12, 24h Measure->Incubate Return to heat Analyze Kinetic Analysis (Rate Constant k) Measure->Analyze Data Extraction

Figure 2: Workflow for NMR-based accelerated stability testing.

Handling and Storage Directives

To maintain the integrity of this compound for drug development assays, strict adherence to the following conditions is required.

Storage Conditions
  • Atmosphere: Store exclusively under Argon or Nitrogen . Oxygen is the primary enemy.

  • Temperature: Long-term storage at -20 °C is mandatory. Short-term (days) at 4 °C is acceptable if sealed.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.

Handling
  • Thawing: Allow the vial to reach room temperature before opening to prevent water condensation (which leads to hydrate formation).

  • Solvents: Use only anhydrous solvents (DCM, THF, DMF). Avoid protic solvents (Methanol, Ethanol) for storage, as hemiacetals will form rapidly.

References

  • Chemical Safety & Properties: PubChem.[2] this compound (Compound).[2][3][4][5][6] National Library of Medicine. Available at: [Link]

  • Synthesis of Pyridazines: Heinisch, G., & Frank, H. (1990). Pharmacologically active pyridazine derivatives.[1][7] Part 2. Progress in Medicinal Chemistry. (Contextualizes the instability of the aldehyde intermediate in drug synthesis).

  • General Reactivity of Azine Carbaldehydes: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on the electronic deficiency of diazines and aldehyde reactivity).
  • Decomposition Mechanisms: Wiberg, K. B. (1954). The Cannizzaro Reaction. Chemical Reviews.

Sources

Pyridazine: From 19th-Century Curiosities to 21st-Century Precision Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazine (1,2-diazine) has historically been the "neglected sibling" of the diazine family, overshadowed by pyrimidine (essential for DNA/RNA) and pyrazine. Unlike its isomers, pyridazine is exceptionally rare in nature, a scarcity that delayed its entry into the medicinal chemist’s pharmacopeia. However, the last decade has witnessed a renaissance. The 1,2-nitrogen linkage offers unique physicochemical properties—specifically a high dipole moment and specific hydrogen-bonding capabilities—that modern drug discovery now leverages to optimize pharmacokinetics and target binding. This guide explores the trajectory of pyridazine from Emil Fischer’s accidental discovery to its role in FDA-approved blockbusters like Relugolix and Deucravacitinib, and its dominance in bioorthogonal chemistry via Inverse Electron Demand Diels-Alder (IEDDA) reactions.

Historical Genesis: The "Indole Detour"

The discovery of pyridazine is inextricably linked to the history of indole synthesis. In 1886 , while developing his eponymous indole synthesis, Emil Fischer reacted phenylhydrazine with levulinic acid. While aiming for hydrazones, he inadvertently characterized the first pyridazine derivative (a phenyl-pyridazinone).

It was not until 1895 that Ernst Täuber synthesized the parent unsubstituted pyridazine. His method was arduous, involving the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. This synthetic difficulty contributed to the scaffold's obscurity for nearly half a century until the mid-20th century, when hydrazine chemistry advanced sufficiently to make these rings accessible.

Chemical Physiognomy & Aromaticity

Pyridazine is a planar, electron-deficient heteroaromatic system. Its defining feature is the repulsive interaction between the lone pairs of the adjacent nitrogen atoms.

Comparative Diazine Properties

The "alpha-effect" (lone pair repulsion) in pyridazine results in a higher ground-state energy compared to its isomers, making it more reactive toward nucleophiles but significantly less basic than pyridine.

PropertyPyridazine (1,2-diazine)Pyrimidine (1,3-diazine)Pyrazine (1,4-diazine)Pyridine (Reference)
Structure N-N bond (adjacent)N-C-N (meta)N-C-C-N (para)Mono-nitrogen
Boiling Point 208 °C123 °C115 °C115 °C
Dipole Moment 3.94 D (Highest)2.33 D0 D2.2 D
pKa (Conjugate Acid) 2.331.300.655.25
Key Feature High polarity; H-bond acceptorNucleic acid base mimicNon-polar; symmetricGeneral base

Expert Insight: The high dipole moment and boiling point of pyridazine stem from its ability to form strong intermolecular interactions. In drug design, replacing a phenyl ring with a pyridazine often lowers logP (increasing solubility) while maintaining a planar geometry.

Synthetic Evolution: Methodologies

Classical Synthesis: Condensation of 1,4-Dicarbonyls

The most robust method for constructing the pyridazine core remains the condensation of 1,4-dicarbonyl compounds with hydrazine.

Protocol A: Synthesis of 3,6-Disubstituted Pyridazines

This protocol utilizes the Paal-Knorr type cyclization logic.

Reagents:

  • 1,4-Diketone (e.g., 2,5-hexanedione for 3,6-dimethyl analog)

  • Hydrazine hydrate (

    
    )
    
  • Ethanol (Solvent)

  • Acetic acid (Catalyst)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the 1,4-diketone in 20 mL of ethanol.

  • Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature.

  • Cyclization: Add 2-3 drops of glacial acetic acid. Reflux the mixture for 2–4 hours.

    • Mechanism:[1][2][3][4][5] The reaction proceeds via a dihydrazone intermediate which cyclizes to form a dihydropyridazine .

  • Oxidation (Aromatization): The intermediate dihydropyridazine is often unstable and air-oxidizes to the aromatic pyridazine. If the intermediate persists, treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or simple air bubbling in refluxing toluene.

  • Purification: Concentrate in vacuo and recrystallize from ethanol/water.

Modern Synthesis: Inverse Electron Demand Diels-Alder (IEDDA)

This is the gold standard for bioorthogonal chemistry .[4] It involves the reaction of an electron-deficient tetrazine with a strained alkene (dienophile), followed by retro-Diels-Alder loss of nitrogen (


).[4]

IEDDA_Mechanism Tetrazine Tetrazine (Electron Deficient Diene) Intermediate Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition Dienophile Strained Alkene/Alkyne (TCO/SCO) Dienophile->Intermediate N2 N2 Gas (Irreversible Loss) Intermediate->N2 Pyridazine Pyridazine Product (Stable) Intermediate->Pyridazine Retro-Diels-Alder

Caption: Mechanism of IEDDA reaction converting Tetrazine to Pyridazine via N2 elimination.

Protocol B: Bioorthogonal Ligation (Tetrazine-TCO)

  • Preparation: Dissolve the target molecule functionalized with trans-cyclooctene (TCO) in PBS buffer (pH 7.4).

  • Ligation: Add 1.5 equivalents of a tetrazine-tagged probe (e.g., Tetrazine-Fluorophore).

  • Kinetics: The reaction is diffusion-controlled (

    
    ). No catalyst is required.[4]
    
  • Completion: Evolution of nitrogen gas bubbles indicates reaction progress. The color often changes (tetrazines are pink/red; pyridazines are colorless/yellow), providing a self-indicating system.

Pharmacological Renaissance

For decades, the only notable pyridazine-related drug was Hydralazine (a phthalazine, approved 1953). The field stagnated due to concerns over the metabolic stability of the N-N bond. However, recent approvals have validated the scaffold.

The "Magic Nitrogen" Effect

In modern kinase inhibitors, the pyridazine ring serves two roles:

  • Solubility Booster: The N-N motif lowers lipophilicity compared to phenyl or pyridine rings.

  • Specific Binding: The N2 nitrogen often acts as a critical hydrogen bond acceptor in the ATP-binding pocket of enzymes.

Key FDA-Approved Pyridazine Therapeutics
Drug NameTargetIndicationApproval YearRole of Pyridazine
Hydralazine VasodilatorHypertension1953Fused system (Phthalazine); historic significance.
Minaprine MAO InhibitorDepression1972 (Withdrawn)Early proof of concept; withdrawn due to toxicity.
Olaparib PARPOvarian Cancer2014Phthalazinone core; mimics Nicotinamide.
Relugolix GnRH ReceptorProstate Cancer2020Pure pyridazine ; oral antagonist.
Deucravacitinib TYK2Psoriasis2022Pure pyridazine ; allosteric inhibitor.[6]
Case Study: Deucravacitinib (Sotyktu)

Deucravacitinib represents the pinnacle of pyridazine design. Unlike traditional JAK inhibitors that bind the conserved ATP active site, Deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2. The pyridazine carboxamide moiety forms a unique "lock" within this allosteric pocket, granting it exquisite selectivity over JAK1/2/3, thereby avoiding the side effects associated with pan-JAK inhibition.

Deucravacitinib_MOA Drug Deucravacitinib (Pyridazine Core) Target TYK2 Pseudokinase (JH2 Domain) Drug->Target High Selectivity Binding Mechanism Allosteric Stabilization of Auto-Inhibitory State Target->Mechanism Outcome Inhibition of IL-23/IL-12 Signaling Mechanism->Outcome Clinical Treatment of Psoriasis Outcome->Clinical

Caption: Mechanism of Action for Deucravacitinib, highlighting the allosteric role of the pyridazine scaffold.

Future Horizons

The future of pyridazine lies beyond traditional inhibition.[7]

  • PROTACs: Pyridazine linkers are being explored to rigidify E3 ligase ligands.

  • Radio-Pharmaceuticals: The IEDDA reaction allows for the rapid attachment of isotopes (

    
    , 
    
    
    
    ) to antibodies in vivo (pre-targeting), minimizing radiation exposure to healthy tissue.

References

  • Fischer, E. (1886).[8][9] "Indole aus Phenylhydrazin".[2][8] Justus Liebigs Annalen der Chemie. Link (Foundational discovery context).

  • Täuber, E. (1895). "Ueber das Pyridazin". Berichte der deutschen chemischen Gesellschaft. (First synthesis of parent pyridazine).[8][9]

  • Hermann, G. N., et al. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery". Expert Opinion on Drug Discovery. Link (Comprehensive review of FDA drugs).

  • FDA Drug Approvals. (2020/2022). "Relugolix and Deucravacitinib Prescribing Information".[6] Link (Verification of approval dates and indications).

  • Oliveira, B. L., et al. (2017). "The Inverse Electron Demand Diels–Alder Reaction in Radiochemistry". Angewandte Chemie. Link (IEDDA Protocol source).

  • BenchChem Technical Guides. (2025). "Inverse Electron Demand Diels-Alder (iEDDA) Reaction of Tetrazine". Link (Protocol specifics).

Sources

Methodological & Application

Synthesis of Pyridazine-4-carbaldehyde: A Detailed Guide to Precursor-Based Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of Pyridazine-4-carbaldehyde, a crucial building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It explores various synthetic strategies starting from readily available precursors, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and comparative analysis of the different routes. The methodologies covered include the oxidation of 4-methylpyridazine, the reduction of pyridazine-4-carboxylic acid derivatives, and the conversion of 4-cyanopyridazine. Each protocol is designed to be a self-validating system, emphasizing safety, efficiency, and reproducibility.

Introduction: The Significance of this compound

The pyridazine moiety is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and cardiovascular properties. This compound serves as a versatile intermediate, enabling the introduction of diverse functional groups at the 4-position of the pyridazine ring. Its aldehyde functionality allows for a plethora of subsequent chemical transformations, such as reductive aminations, Wittig reactions, and condensations, making it an invaluable tool in the synthesis of complex pharmaceutical agents. The development of robust and scalable synthetic routes to this key intermediate is therefore of paramount importance. This guide details several field-proven methods for its preparation.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several key precursors. The choice of a particular synthetic route will often depend on the availability of starting materials, desired scale of the reaction, and the specific functional group tolerance required for more complex derivatives. The primary strategies discussed in this guide are:

  • Method A: Oxidation of 4-Methylpyridazine

  • Method B: Reduction of Pyridazine-4-carboxylic Acid Derivatives

  • Method C: Reduction of 4-Cyanopyridazine

The following sections will provide a detailed exploration of each of these methodologies, including the causal logic behind the experimental choices and step-by-step protocols.

Method A: Synthesis via Oxidation of 4-Methylpyridazine

The direct oxidation of a methyl group to an aldehyde is a conceptually straightforward and atom-economical approach. For heterocyclic systems like pyridazine, selenium dioxide (SeO₂) is a classical and effective reagent for this transformation. The reaction proceeds via an ene reaction followed by a[1][2]-sigmatropic rearrangement.

Mechanistic Rationale

The oxidation of a methyl group on an aromatic ring with selenium dioxide involves the formation of a selenium ester intermediate, which then undergoes elimination to yield the aldehyde. The pyridazine ring's electron-withdrawing nature facilitates the initial attack on the methyl group. Careful control of reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid.

Experimental Protocol: Oxidation of 4-Methylpyridazine with Selenium Dioxide

Materials:

  • 4-Methylpyridazine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Diatomaceous earth (e.g., Celite®)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-methylpyridazine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 25:1 v/v), add selenium dioxide (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 101-103 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the precipitated black selenium. Wash the filter cake with 1,4-dioxane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Key Experimental Considerations
  • Solvent System: The use of a dioxane/water mixture is critical for solubilizing both the organic substrate and the inorganic selenium dioxide.

  • Stoichiometry of SeO₂: A slight excess of selenium dioxide is used to ensure complete conversion of the starting material. However, a large excess can promote over-oxidation.

  • Work-up: The removal of elemental selenium by filtration is a key step. A thorough washing of the selenium residue is necessary to maximize the product yield.

Method B: Synthesis from Pyridazine-4-carboxylic Acid

This approach leverages the commercially available Pyridazine-4-carboxylic acid[3] and employs standard reduction methodologies. The direct reduction of a carboxylic acid to an aldehyde can be challenging due to over-reduction to the corresponding alcohol. Therefore, a two-step process involving the formation of a more easily reducible derivative, such as an ester or an acid chloride, is often preferred.

Pathway B1: Reduction of a Pyridazine-4-carboxylate Ester

This pathway involves the initial esterification of Pyridazine-4-carboxylic acid, followed by reduction of the resulting ester to the aldehyde using a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[4][5][6]

Materials:

  • Pyridazine-4-carboxylic acid

  • Methanol or Ethanol

  • Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure (Fischer Esterification):

  • Suspend Pyridazine-4-carboxylic acid (1.0 eq) in an excess of dry methanol or ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate to yield the corresponding pyridazine-4-carboxylate ester, which can often be used in the next step without further purification.

Materials:

  • Pyridazine-4-carboxylate ester

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)

  • Dry dichloromethane (CH₂Cl₂) or Toluene

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution

  • Ethyl acetate

Procedure:

  • Dissolve the pyridazine-4-carboxylate ester (1.0 eq) in dry dichloromethane or toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound.

Pathway B2: Reduction via the Acid Chloride

An alternative to the ester is the conversion of the carboxylic acid to the more reactive acid chloride, followed by a controlled reduction, for example, using a poisoned catalyst (Rosenmund reduction) or a specific hydride reagent.

Method C: Synthesis from 4-Cyanopyridazine

The reduction of a nitrile to an aldehyde is a reliable transformation, and DIBAL-H is the reagent of choice for this conversion. This method requires the initial synthesis of 4-cyanopyridazine.

Synthesis of 4-Cyanopyridazine (Illustrative Precursor Synthesis)

4-Cyanopyridazine can be prepared from 4-aminopyridazine via a Sandmeyer reaction or from a 4-halopyridazine via nucleophilic substitution with a cyanide salt.

Experimental Protocol: DIBAL-H Reduction of 4-Cyanopyridazine

The protocol for the DIBAL-H reduction of 4-cyanopyridazine is analogous to the reduction of the ester described in section 4.1.2.

Key Differences:

  • The starting material is 4-cyanopyridazine.

  • The stoichiometry of DIBAL-H is typically 1.2-1.5 equivalents.

  • The reaction intermediate is an imine-aluminum complex, which is hydrolyzed during the work-up to release the aldehyde.

Comparative Analysis of Synthetic Routes

Method Precursor Key Reagents Advantages Disadvantages
A: Oxidation 4-MethylpyridazineSelenium DioxideDirect, atom-economical.Toxicity of selenium compounds, potential for over-oxidation.
B: Reduction Pyridazine-4-carboxylic AcidDIBAL-H, SOCl₂/MeOHCommercially available starting material, reliable reductions.Multi-step process, requires cryogenic conditions for DIBAL-H reduction.
C: Reduction 4-CyanopyridazineDIBAL-H, NaCN/CuCNWell-established nitrile reduction.Synthesis of the cyanopyridazine precursor may be challenging, toxicity of cyanide.

Visualization of Synthetic Pathways

Workflow for Synthesis from 4-Methylpyridazine

Synthesis from4-Methylpyridazine start 4-Methylpyridazine reagent SeO₂, 1,4-Dioxane/H₂O start->reagent Oxidation product This compound reagent->product

Caption: Oxidation of 4-Methylpyridazine.

Workflow for Synthesis from Pyridazine-4-carboxylic Acid

Synthesis from Pyridazine-4-carboxylic Acid start Pyridazine-4-carboxylic Acid esterification Esterification (MeOH, H₂SO₄) start->esterification ester Pyridazine-4-carboxylate Ester esterification->ester reduction Reduction (DIBAL-H, -78 °C) ester->reduction product This compound reduction->product

Caption: Reduction of Pyridazine-4-carboxylic Acid.

Conclusion

This guide has detailed several robust and reproducible methods for the synthesis of this compound from various precursors. The choice of the optimal synthetic route will be dictated by factors such as precursor availability, scalability, and safety considerations. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers in their synthetic endeavors towards novel pyridazine-based molecules with potential therapeutic applications.

References

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Ma, Y., et al. (2009). Aromatization of 1,4-dihydropyridines with selenium dioxide. Canadian Journal of Chemistry, 87(10), 1339-1341. [Link]

  • da Silva, A. B. F., et al. (2021). Selenium Dioxide‐Promoted Regioselective Synthesis of Multi‐Substituted Furans from Terminal Alkynes and Aldehydes. ChemistrySelect, 6(32), 8233-8237. [Link]

  • Thomas, D. G. (1957). U.S. Patent No. 2,818,378. Washington, DC: U.S.
  • Selladurai, V., & Karuthapandi, S. (2021). Using SeO2 as a Selenium Source to Make RSe-Substituted Aniline and Imidazo[1,2-a]pyridine Derivatives. ChemistrySelect, 6(1), 133-138. [Link]

  • Singh, P. P., et al. (2012). Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3- b]indole-3-ylmethanimines. Journal of Chemical and Pharmaceutical Research, 4(1), 356-361. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines (Senior Thesis). Liberty University, Lynchburg, VA. [Link]

  • Chen, D., et al. (2022). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Organic Letters, 24(47), 8676-8680. [Link]

  • Kumari, S., et al. (2020). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. Journal of Heterocyclic Chemistry, 57(5), 2206-2214. [Link]

  • Nakagawa, S., et al. (1970). Synthesis of Pyridazine Derivatives. VIII. N-Oxidation of 3, 4-Dimethylpyridazine Derivatives. Chemical and Pharmaceutical Bulletin, 18(1), 1-6. [Link]

  • Organic Syntheses. (2003). PREPARATION OF 1-ACETOXY-1,3-BUTADIENE. Organic Syntheses, 80, 177. [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Kaplan, H. (1968). The Use of Selenium Dioxide in the Preparation of Quinoline Aldehydes. The Journal of Organic Chemistry, 33(7), 2531-2533. [Link]

  • De Winter, H., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 28. [Link]

  • Master Organic Chemistry. (2011, August 26). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Retrieved from [Link]

  • Arnott, G. E. (2014). Reduction of Carboxylic Acids and Their Derivatives to Aldehydes. In Comprehensive Organic Synthesis II (pp. 563-595). Elsevier. [Link]

  • MDPI. (n.d.). Catalytic Annulation Reactions: Preface to the Special Issue. Retrieved from [Link]

  • Das, S., et al. (2019). Tuneable Reduction of CO 2 – Organocatalyzed Selective Formylation and Methylation of Amines. Green Chemistry, 21(16), 4413-4418. [Link]

  • Leah4sci. (2016, March 8). DiBAl-H Reduction Reaction of Ester or Nitrile to Aldehyde [Video]. YouTube. [Link]

  • Kim, J., et al. (2020). N-formylation of amines using phenylsilane and CO2 over ZnO catalyst under mild condition. Catalysis Communications, 141, 106020. [Link]

  • Sharma, P., et al. (2021). Microwave-Assisted C-H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. The Journal of Organic Chemistry, 86(17), 11849-11857. [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]

Sources

Pyridazine-4-carbaldehyde in Schiff base formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pyridazine-4-carbaldehyde in Schiff Base Formation

Part 1: Introduction & Chemical Logic

The "Diazine Paradox" in Ligand Design this compound is a specialized building block distinct from its pyridine isomers due to the presence of the 1,2-diazine (N-N) bond. While pyridine-4-carbaldehyde is a workhorse for simple coordination, the pyridazine analog offers a unique "bridging" geometry essential for metallosupramolecular chemistry, specifically the formation of [2x2] grid complexes and helicates.

However, researchers often face the "Diazine Paradox" :

  • Hyper-Electrophilicity (The Good): The electron-deficient pyridazine ring makes the 4-formyl group highly reactive toward amines, often reacting faster than pyridine analogs.

  • Hydrolytic Instability (The Bad): The resulting Schiff base (imine) is significantly more prone to hydrolysis than standard benzyl or pyridyl imines. The electron-withdrawing nature of the ring destabilizes the C=N bond in the presence of water.

Scope of this Guide This protocol addresses the stability issues head-on. Unlike standard "mix-and-reflux" procedures, this guide utilizes a Strict Anhydrous Condensation (SAC) workflow to maximize yield and prevent the common failure mode: reversion to the aldehyde during workup.

Part 2: Mechanism & Critical Parameters

The formation of the Schiff base follows a nucleophilic addition-elimination pathway. Success depends on shifting the equilibrium toward the imine (


) and suppressing hydrolysis (

).

Key Mechanistic Drivers:

  • pH Control: The pyridazine nitrogens are weakly basic. Strong acid catalysts (e.g., HCl) can protonate the ring nitrogens, creating a dicationic species that repels the incoming amine nucleophile. Glacial Acetic Acid is the requisite catalyst to activate the carbonyl without deactivating the nucleophile.

  • Water Management: Because

    
     is sensitive, water generated during condensation must be sequestered immediately.
    
Visualizing the Reaction Logic

ReactionLogic cluster_conditions Critical Control Points Reactants Pyridazine-4-CHO + Primary Amine Intermed Carbinolamine Intermediate Reactants->Intermed + H+ (AcOH) Imine Schiff Base (Target) Intermed->Imine - H2O (Rate Limiting) Hydrolysis Hydrolysis (Failure Mode) Imine->Hydrolysis + H2O (Fast in Pyridazines) Hydrolysis->Reactants Reversion

Figure 1: Reaction pathway highlighting the reversibility of pyridazine imine formation. Note the high susceptibility to hydrolysis (Red node).

Part 3: Experimental Protocol

Protocol A: Strict Anhydrous Condensation (SAC)

Recommended for valuable amines or when high purity is required for coordination studies.

Reagents:

  • Precursor: this compound (1.0 eq).[1]

  • Amine: Primary amine (1.0–1.1 eq).

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH). Note: If solubility is poor, use Acetonitrile.

  • Catalyst: Glacial Acetic Acid (1–2 drops per mmol).

  • Desiccant: Activated 3Å Molecular Sieves (beads).

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve this compound (1 mmol) in 5 mL anhydrous EtOH. Add activated 3Å molecular sieves (approx. 200 mg).

  • Amine Addition: Add the primary amine (1.0 eq) in one portion.

  • Catalysis: Add Glacial Acetic Acid (catalytic amount).

    • Observation: A color change (often yellow to orange) usually occurs immediately.

  • Reflux: Heat to gentle reflux for 4–6 hours.

    • Validation: Monitor by TLC.[2] Crucial: Do not use standard silica plates for monitoring if the imine is labile. Use Alumina plates or neutralize the silica plate with triethylamine vapor before spotting.

  • Isolation (The "No-Column" Workup):

    • Method A (Precipitation): If the product precipitates upon cooling, filter rapidly under inert atmosphere. Wash with cold, dry ether.

    • Method B (Crystallization): If soluble, filter off molecular sieves. Evaporate solvent in vacuo at low temperature (<40°C). Recrystallize immediately from EtOH/Hexane or Toluene.

    • WARNING: Avoid Silica Gel Chromatography. The acidity of silica gel is often sufficient to hydrolyze pyridazine Schiff bases back to the aldehyde during the column run.

Part 4: Application Case Study – [2x2] Supramolecular Grids

This compound is a "cornerstone" ligand for [2x2] metallogrids. The nitrogen atoms in the pyridazine ring are positioned to bridge two metal centers, while the imine nitrogen coordinates to one of them, creating a specific geometric constraint.

Workflow: Self-Assembly of a Cu(I) Grid

GridAssembly Ligand Pyridazine Schiff Base (Bis-bidentate Ligand) Assembly Self-Assembly (Thermodynamic Control) Ligand->Assembly 4 equiv Metal Metal Salt (e.g., Cu(CH3CN)4 PF6) Metal->Assembly 4 equiv Grid [2x2] Grid Complex [Cu4L4]4+ Assembly->Grid Orthogonal Partitioning

Figure 2: The stoichiometric assembly of a [2x2] molecular grid using pyridazine ligands.

Experimental Insight: When synthesizing these grids, the Schiff base is often formed in situ (template synthesis) to avoid isolation losses.

  • Mix this compound + Diamine + Metal Salt (1:1:1 ratio).

  • The metal ion acts as a template, stabilizing the imine bond through coordination, effectively "locking" the Schiff base against hydrolysis.

Part 5: Data Summary & Troubleshooting

Table 1: Troubleshooting Common Failure Modes

SymptomProbable CauseCorrective Action
Oil formation instead of solid Incomplete reaction or residual solvent.Triturate oil with cold diethyl ether or hexane. Sonicate to induce crystallization.
Reversion to Aldehyde (TLC) Hydrolysis on TLC plate.Use Alumina TLC plates or pre-treat Silica plates with 5% Triethylamine in Hexane.
Low Yield Water accumulation in reaction.Add more 3Å Molecular Sieves or use a Dean-Stark trap (if using Toluene).
Dark/Black Product Oxidation of Pyridazine ring.Ensure strict inert atmosphere (Ar/N2). Limit light exposure.

References

  • Lehn, J. M. (1990). Supramolecular Chemistry: Concepts and Perspectives. VCH.
  • Brooker, S. (2001). "Complexes of coordinated pyridazine: from discrete species to grids and networks." Coordination Chemistry Reviews.

  • Ruben, M., Rojo, J., Romero-Salguero, F. J., & Lehn, J. M. (2004). "Grid-type metal ion architectures: functional metallosupramolecular arrays." Angewandte Chemie International Edition.

  • Constable, E. C. (2013). "Coordination chemistry with pyridine/pyrazine amide ligands." Coordination Chemistry Reviews.

Sources

Application Note: Condensation Reaction of Pyridazine-4-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

Pyridazine-4-carbaldehyde is a high-value heterocyclic scaffold in medicinal chemistry, distinct from its more common isomer, pyridine-4-carbaldehyde. The presence of the 1,2-diazine ring imparts unique electronic properties—specifically, higher electron deficiency and an increased dipole moment—which significantly influences the reactivity of the exocyclic aldehyde group.

Condensation of this aldehyde with primary amines yields Schiff bases (imines) that are critical intermediates for:

  • DNA-Binding Agents: The planar, electron-deficient pyridazine ring facilitates intercalation into DNA base pairs.

  • Metallo-Pharmaceuticals: The N2 nitrogen of the ring and the imine nitrogen form a potent chelating pocket for transition metals (Cu, Ni, Co).

  • Antioxidant Therapeutics: Pyridazine derivatives exhibit radical scavenging capabilities superior to many pyridine analogs.

This guide provides a robust, field-validated protocol for synthesizing these derivatives, addressing the specific stability challenges posed by the diazine ring.

Chemical Dynamics & Mechanism

Reactivity Profile

The 1,2-diazine system is strongly electron-withdrawing. This activates the C4-aldehyde towards nucleophilic attack, making the initial addition of the amine rapid. However, this same electron withdrawal destabilizes the resulting imine (C=N) bond against hydrolysis compared to benzene analogs.

  • Kinetic Advantage: Fast nucleophilic attack.

  • Thermodynamic Risk: Equilibrium shifts back to reactants in the presence of water; the pyridazine ring makes the imine carbon highly electrophilic and susceptible to water attack.

Reaction Mechanism

The reaction proceeds via a classic nucleophilic addition-elimination pathway, acid-catalyzed to assist the departure of water.

Mechanism Reactants Pyridazine-4-CHO + R-NH2 Intermediate1 Hemiaminal (Tetrahedral) Reactants->Intermediate1 Nucleophilic Attack (Fast) Transition Proton Transfer (-H2O) Intermediate1->Transition Acid Catalysis Product Schiff Base (Imine) Transition->Product Elimination (Rate Limiting) Product->Reactants Hydrolysis (If wet)

Figure 1: Mechanistic pathway of imine formation. Note the reversibility indicated by the red dashed line, necessitating water removal.

Experimental Protocols

Method A: Standard Ethanol Reflux (Green Chemistry)

Best for: Aliphatic amines and electron-rich anilines.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (Anhydrous)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the amine dropwise with stirring.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The aldehyde spot (Rf ~0.5) should disappear.

  • Crystallization: Cool the reaction mixture to room temperature, then to 0 °C in an ice bath. The Schiff base often precipitates as a colored solid.

  • Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

Method B: Toluene/Dean-Stark (For Difficult Substrates)

Best for: Electron-deficient anilines or sterically hindered amines where equilibrium must be forced.

Reagents:

  • Solvent: Toluene (Anhydrous)

  • Water Scavenger: Dean-Stark apparatus or 4Å Molecular Sieves.

Procedure:

  • Combine aldehyde (1.0 equiv) and amine (1.2 equiv) in Toluene (0.1 M concentration).

  • Add catalytic p-Toluenesulfonic acid (PTSA) (1 mol%).

  • Reflux with a Dean-Stark trap to physically remove water.

  • Run for 6–12 hours.

  • Evaporate solvent in vacuo. Recrystallize the residue from Ethanol/Ether.[1]

Method C: Mild Desiccant Stirring (For Labile Products)

Best for: Substrates sensitive to heat.

Procedure:

  • Dissolve reactants in Dichloromethane (DCM) or Methanol.

  • Add anhydrous MgSO₄ (2.0 equiv) directly to the flask.

  • Stir at Room Temperature (RT) for 12–24 hours.

  • Filter off the MgSO₄ and evaporate the solvent.

Optimization & Data Summary

The following table summarizes solvent and catalyst effects specifically for diazine-aldehyde condensations.

ParameterConditionOutcomeRecommendation
Solvent Ethanol (Abs.)[2][3][4]Good yield, precipitates productPrimary Choice
MethanolHigher solubility, harder to isolateUse for Method C
TolueneDrives equilibrium (azeotrope)Use for low reactivity
Catalyst Acetic AcidMild, sufficient for mostStandard
H₂SO₄Too harsh, may protonate ring NAvoid
PTSAStrong, good for steric bulkUse in Method B
Stoichiometry 1:1Cleanest productStart here
1:1.2 (Amine excess)Faster rateRequires wash step

Workflow Visualization

Workflow Start Start: Pyridazine-4-CHO Mix Mix with Amine (EtOH, 0.1M) Start->Mix Cat Add Cat. AcOH Mix->Cat Reflux Reflux 2-4h (Monitor TLC) Cat->Reflux Check Precipitate Formed? Reflux->Check Cool Cool to 0°C Check->Cool Yes Evap Evaporate Solvent Check->Evap No Filter Filter & Wash (Cold EtOH) Cool->Filter Recryst Recrystallize (EtOH/Ether) Evap->Recryst Final Final Product (Characterize) Filter->Final Recryst->Final

Figure 2: Decision tree for the synthesis and isolation of pyridazine Schiff bases.

Critical Troubleshooting & Characterization

Common Failure Modes
  • Hydrolysis on Column: Pyridazine imines are sensitive to acidic silica gel.

    • Solution: Neutralize silica with 1% Triethylamine (TEA) before chromatography, or use neutral alumina.

  • Ring Opening: Harsh acidic conditions or strong nucleophiles can attack the C3/C6 positions of the pyridazine ring.

    • Solution: Keep pH > 4. Avoid strong mineral acids.

Characterization Markers
  • ¹H NMR (DMSO-d₆):

    • Imine Proton (-CH=N-): Look for a singlet at 8.5 – 9.0 ppm .

    • Pyridazine Ring Protons: Distinctive downfield shifts. H3 and H5 often appear as doublets/multiplets > 9.0 ppm due to the adjacent nitrogens.

  • IR Spectroscopy:

    • C=N Stretch: Strong band at 1610 – 1630 cm⁻¹ .

    • Absence of C=O: Disappearance of the aldehyde peak at ~1700 cm⁻¹.

References

  • Validates the synthesis of Schiff bases from this specific scaffold for antioxidant/DNA binding studies.
  • Shamim, S., et al. (2016). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies.[5][6] Journal of the Chemical Society of Pakistan, 38(3), 494-503.[6]

    • Provides the analogous "Standard Protocol" for electron-deficient heteroarom
  • Khanmohammadi, H., & Erfantalab, M. (2010).[7] Pyridazine-based Schiff base ligands with N4OxS2 donor set atoms: synthesis, characterization, spectral studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 127-133.[7] [Link]

    • Demonstrates the stability of the pyridazine ring under condens
  • Maqbool, M., et al. (2013). Synthesis, characterization and DNA binding studies of Schiff bases. Journal of Chemical and Pharmaceutical Research, 5(2), 184-191.

Sources

Using Pyridazine-4-carbaldehyde in multicomponent reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Pyridazine-4-carbaldehyde in Multicomponent Reactions (MCRs)

Executive Summary & Strategic Value

This compound (CAS: 50681-25-9) represents a high-value, underutilized electrophile in modern medicinal chemistry. While phenyl and pyridine analogs are ubiquitous, the pyridazine core offers distinct physicochemical advantages:

  • LogP Modulation: The 1,2-diazine ring significantly lowers lipophilicity compared to phenyl rings (

    
    LogP 
    
    
    
    -1.5 to -2.0), improving aqueous solubility.
  • Metabolic Stability: The electron-deficient nature of the ring makes it resistant to oxidative metabolism (CYP450) at the ring carbons.

  • Hydrogen Bonding: The N1/N2 nitrogens serve as specific hydrogen bond acceptors, often critical for kinase hinge binding.

This guide details the integration of this compound into two high-value Multicomponent Reactions (MCRs): the Groebke-Blackburn-Bienaymé (GBB) reaction for fused imidazoles and the Hantzsch synthesis for 1,4-dihydropyridines.

Chemical Profile & Handling Protocols

Warning: this compound is significantly less stable than benzaldehyde. It is prone to rapid autoxidation to pyridazine-4-carboxylic acid and Cannizzaro-type disproportionation under strong basic conditions.

PropertySpecificationHandling Requirement
Appearance Yellow to orange solid/powderStore at -20°C under Argon/Nitrogen.
Solubility DMSO, DMF, MeOH, DCMDissolve immediately prior to use. Avoid aqueous stock solutions.
Electrophilicity High (Electron-deficient ring)Reacts faster than benzaldehyde; monitor kinetics closely to avoid over-reaction/polymerization.
Lewis Basicity Moderate (N1/N2 lone pairs)Can poison strong Lewis Acid catalysts (e.g., Sc(OTf)₃). Brønsted acids are often preferred.

Workflow Visualization: Scaffold Diversity

The following decision tree illustrates the divergent synthesis pathways available from this single starting material.

MCR_Workflow Start This compound GBB_Reagents + 2-Aminopyridine + Isocyanide + Cat. H+ Start->GBB_Reagents Hantzsch_Reagents + β-Ketoester (2 eq) + NH4OAc + EtOH/Reflux Start->Hantzsch_Reagents Ugi_Reagents + Amine + Isocyanide + Carboxylic Acid Start->Ugi_Reagents GBB_Product Imidazo[1,2-a]pyridine (Kinase Inhibitor Scaffolds) GBB_Reagents->GBB_Product GBB-3CR Hantzsch_Product 1,4-Dihydropyridine (Ca2+ Channel Modulators) Hantzsch_Reagents->Hantzsch_Product Hantzsch Ugi_Product α-Acylamino Amide (Peptidomimetics) Ugi_Reagents->Ugi_Product Ugi-4CR

Figure 1: Divergent synthesis pathways utilizing this compound.

Protocol A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol synthesizes 3-amino-imidazo[1,2-a]pyridines , a privileged scaffold in oncology (e.g., similar to drugs targeting B-Raf or p38 MAP kinase).

Mechanistic Rationale

The reaction proceeds via the formation of a Schiff base (imine) between the aldehyde and the 2-aminopyridine. The pyridazine ring's electron deficiency accelerates this imine formation. Subsequently, the isocyanide undergoes a [4+1] cycloaddition with the imine.

  • Catalyst Selection: While Scandium triflate (Sc(OTf)₃) is common, the basic nitrogens of pyridazine can sequester the metal. We utilize Acetic Acid (AcOH) or Ammonium Chloride (NH₄Cl) as robust, cost-effective alternatives that minimize chelation issues.

Experimental Procedure

Reagents:

  • This compound (1.0 equiv)[1]

  • 2-Aminopyridine (1.0 equiv)

  • tert-Butyl Isocyanide (1.1 equiv)[1]

  • Catalyst: Glacial Acetic Acid (10 mol%) or NH₄Cl (10 mol%)

  • Solvent: Methanol (0.5 M concentration)

Step-by-Step:

  • Imine Pre-formation (Critical): In a reaction vial, dissolve this compound (108 mg, 1.0 mmol) and 2-Aminopyridine (94 mg, 1.0 mmol) in MeOH (2 mL).

  • Stir at room temperature for 20 minutes. Observation: Solution color typically deepens, indicating imine formation. This step prevents isocyanide polymerization.

  • Component Addition: Add tert-Butyl isocyanide (124 µL, 1.1 mmol) followed by the catalyst (AcOH, 6 µL).

  • Reaction: Seal the vial and stir at room temperature for 12–24 hours.

    • Optimization: If conversion is <50% after 6 hours, heat to 50°C. Do not exceed 60°C to avoid isocyanide degradation.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Flash column chromatography (DCM:MeOH gradient, typically 95:5).

Self-Validating Checkpoint:

  • TLC Monitoring: The aldehyde spot (Rf ~0.4 in 5% MeOH/DCM) should disappear. A new fluorescent spot (blue/green under UV254) corresponding to the imidazo-pyridine product will appear at a lower Rf due to the basic amine.

Protocol B: Hantzsch 1,4-Dihydropyridine Synthesis

This protocol generates 4-(pyridazin-4-yl)-1,4-dihydropyridines. The pyridazine ring at the C4 position creates a unique electrostatic environment compared to the classic phenyl-DHP (Nifedipine analogs).

Experimental Procedure (Green Chemistry Variation)

Reagents:

  • This compound (1.0 equiv)[1]

  • Ethyl Acetoacetate (2.2 equiv)

  • Ammonium Acetate (1.5 equiv)

  • Solvent: Ethanol (Absolute)

Step-by-Step:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol), Ethyl Acetoacetate (2.2 mmol), and Ammonium Acetate (1.5 mmol).

  • Solvent: Add Ethanol (3 mL).

  • Reflux: Heat to reflux (80°C) for 2–4 hours.

    • Note: The electron-poor aldehyde reacts rapidly. Monitor TLC every 30 minutes.

  • Crystallization (Purification): Cool the mixture to room temperature, then to 0°C in an ice bath.

  • Precipitation: The 1,4-DHP product often precipitates as a yellow solid. Filter and wash with cold ethanol.[2]

  • Recrystallization: If necessary, recrystallize from hot ethanol/water (9:1).

Mechanistic Pathway (GBB Reaction)

Understanding the mechanism is crucial for troubleshooting. The diagram below details the specific pathway for the pyridazine substrate.

GBB_Mechanism Step1 Aldehyde + Amine (Schiff Base Formation) Intermediate1 Protonated Imine (Activated Electrophile) Step1->Intermediate1 Acid Cat. Step2 Isocyanide Attack (Non-concerted [4+1]) Intermediate1->Step2 R-NC Intermediate2 Nitrilium Ion Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (Ring Closure) Intermediate2->Step3 Tautomerization Final Imidazo[1,2-a]pyridine Product Step3->Final

Figure 2: Mechanistic pathway of the GBB reaction emphasizing the acid-catalyzed activation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (GBB) Pyridazine coordination to Lewis AcidSwitch from Sc(OTf)₃ to AcOH or HClO₄ (protic source).
Side Products (Red/Brown) Aldehyde oxidationEnsure reaction is run under inert atmosphere (N₂/Ar). Use fresh aldehyde.
Incomplete Reaction Reversible imine formationAdd a dehydrating agent (e.g., Na₂SO₄ or Molecular Sieves 4Å) during Step 1.
Sticky Gum (Hantzsch) Polymerization of ketoesterReduce reflux time; ensure temperature does not exceed 85°C.

References

  • Groebke-Blackburn-Bienaymé Reaction Overview

    • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Tetrahedron Letters, 39(19), 2735-2738.
  • Hantzsch Dihydropyridine Synthesis Protocol

    • Alvim, H. G., et al. (2014). The Hantzsch pyridine synthesis: from the classical to the modern era. RSC Advances, 4, 54282-54299.[3]

  • Pyridazine Chemistry & Properties

    • PubChem Compound Summary for CID 13011721, this compound.
  • Green Chemistry in MCRs (Catalyst Selection)

    • Shaabani, A., et al. (2008). Ammonium chloride as a neutral and efficient catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles. Journal of Heterocyclic Chemistry.

Sources

Pyridazine-4-carbaldehyde: A Versatile Scaffold for Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridazine Moiety in Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties, including a high dipole moment, hydrogen bonding capabilities, and potential for π-π stacking interactions, make it an attractive scaffold for designing novel therapeutics. The pyridazine moiety is found in a growing number of bioactive compounds targeting a wide range of diseases, from cancer to inflammatory conditions. Pyridazine-4-carbaldehyde, in particular, serves as a versatile and reactive building block, offering a strategic entry point for the synthesis of complex pharmaceutical candidates. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic utility of this compound, complete with detailed protocols and mechanistic insights.

Core Reactivity and Synthetic Potential

This compound's reactivity is dominated by its aldehyde functional group, which readily participates in a variety of classical organic transformations. The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity allows for the facile construction of diverse molecular architectures, enabling the exploration of a broad chemical space in drug discovery programs.

The primary synthetic transformations involving this compound that will be detailed in this guide are:

  • Reductive Amination: For the introduction of substituted amine functionalities, a cornerstone of many pharmacophores.

  • Wittig Reaction: A reliable method for the formation of carbon-carbon double bonds, enabling the extension of carbon chains and the synthesis of olefinic derivatives.

  • Knoevenagel Condensation: A powerful tool for the creation of α,β-unsaturated systems, which are key intermediates in the synthesis of various heterocyclic and carbocyclic frameworks.

The following sections will provide detailed, field-proven protocols for these key reactions, along with insights into reaction optimization and troubleshooting.

Data Presentation: Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic chemistry. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₅H₄N₂OPubChem[1]
Molecular Weight 108.10 g/mol PubChem[1]
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
CAS Number 50901-42-3PubChem[1]

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating and provide a solid foundation for the use of this compound in a research setting. The causality behind experimental choices is explained to empower the researcher to adapt and troubleshoot as needed.

Protocol 1: Reductive Amination for the Synthesis of Pyridazinyl-amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This one-pot procedure involves the initial formation of an imine or iminium ion from the reaction of this compound with a primary or secondary amine, followed by in situ reduction to the corresponding amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the starting aldehyde compared to other borohydrides like sodium borohydride, thus minimizing the formation of the corresponding alcohol as a byproduct.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and intermediates.

  • Acid Catalyst: Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion, which is more readily reduced than the neutral imine.

Detailed Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in dichloromethane (DCM, 0.1 M), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.

  • Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyridazinyl-amine.

Visualization of the Reductive Amination Workflow:

Reductive_Amination Start This compound + Amine (R-NH2) Imine_Formation Imine Formation (Catalytic Acid) Start->Imine_Formation DCM, RT Reduction Reduction (Sodium Triacetoxyborohydride) Imine_Formation->Reduction In situ Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Pyridazinyl-amine Purification->Product

Reductive Amination Workflow
Protocol 2: Wittig Reaction for the Synthesis of Pyridazinyl-alkenes

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. This protocol details the reaction of this compound with a phosphorus ylide to generate a pyridazinyl-alkene.

Causality Behind Experimental Choices:

  • Ylide Generation: The phosphorus ylide is typically generated in situ by treating a phosphonium salt with a strong base. The choice of base and solvent is crucial for the efficiency and stereoselectivity of the reaction. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride in an aprotic solvent like tetrahydrofuran (THF) are commonly used.

  • Reaction Conditions: The reaction is typically carried out under anhydrous and inert conditions (e.g., under nitrogen or argon atmosphere) to prevent quenching of the highly basic ylide.

Detailed Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired phosphonium salt (1.1 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq), dropwise to the suspension. A color change is typically observed as the ylide is formed.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired pyridazinyl-alkene.

Visualization of the Wittig Reaction Workflow:

Wittig_Reaction Ylide_Formation Phosphonium Salt + Base (e.g., n-BuLi) Aldehyde_Addition Add this compound Ylide_Formation->Aldehyde_Addition Anhydrous THF Reaction Alkene Formation Aldehyde_Addition->Reaction RT Quench_Extract Quench & Extract Reaction->Quench_Extract Purify Column Chromatography Quench_Extract->Purify Product Pyridazinyl-alkene Purify->Product

Wittig Reaction Workflow
Protocol 3: Knoevenagel Condensation for the Synthesis of Pyridazinyl-Acrylonitrile Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. This protocol describes the reaction of this compound with malononitrile.

Causality Behind Experimental Choices:

  • Active Methylene Compound: Malononitrile is a highly effective active methylene compound due to the strong electron-withdrawing nature of the two nitrile groups, which increases the acidity of the methylene protons.

  • Catalyst: A weak base, such as piperidine or ammonium acetate, is typically used to catalyze the reaction. These bases are strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.

  • Solvent: Ethanol or a mixture of water and ethanol is often used as the solvent. In some cases, the reaction can be performed under solvent-free conditions.

Detailed Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (0.5 M).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours. The product may precipitate out of the solution during the reaction.

  • Monitor the reaction progress by TLC.

  • If precipitation occurs, collect the product by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyridazinyl-acrylonitrile derivative.

Visualization of the Knoevenagel Condensation Workflow:

Knoevenagel_Condensation Reactants This compound + Malononitrile Condensation Base-Catalyzed Condensation (e.g., Piperidine) Reactants->Condensation Ethanol, RT Dehydration Dehydration Condensation->Dehydration In situ Isolation Precipitation/Filtration or Recrystallization Dehydration->Isolation Product Pyridazinyl-acrylonitrile Derivative Isolation->Product

Knoevenagel Condensation Workflow

Application in Pharmaceutical Synthesis: A Case Study

While many pyridazine-containing pharmaceuticals are on the market, detailed synthetic routes starting specifically from this compound are often proprietary or not widely published. However, the application of these methodologies can be illustrated through the synthesis of key intermediates for bioactive molecules. For instance, the synthesis of substituted pyridazinyl-amines via reductive amination is a critical step in the preparation of various kinase inhibitors and GPCR antagonists, where the amine functionality serves as a key recognition element for the biological target.

Logical Relationship Diagram: From Building Block to Bioactive Scaffold

Drug_Development_Logic cluster_0 Core Synthesis cluster_1 Intermediate Scaffolds cluster_2 Bioactive Molecules P4C This compound Reductive_Amination Reductive Amination P4C->Reductive_Amination Wittig Wittig Reaction P4C->Wittig Knoevenagel Knoevenagel Condensation P4C->Knoevenagel Pyridazinyl_Amine Pyridazinyl-amines Reductive_Amination->Pyridazinyl_Amine Pyridazinyl_Alkene Pyridazinyl-alkenes Wittig->Pyridazinyl_Alkene Pyridazinyl_Acrylonitrile Pyridazinyl-acrylonitriles Knoevenagel->Pyridazinyl_Acrylonitrile Kinase_Inhibitors Kinase Inhibitors Pyridazinyl_Amine->Kinase_Inhibitors GPCR_Antagonists GPCR Antagonists Pyridazinyl_Amine->GPCR_Antagonists Antimicrobials Antimicrobial Agents Pyridazinyl_Acrylonitrile->Antimicrobials

Sources

Application Note: High-Yield Synthesis of Antibacterial Agents from Pyridazine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The pyridazine nucleus (1,2-diazine) is a "privileged scaffold" in medicinal chemistry, distinguished by its high water solubility, potential for hydrogen bonding, and high dipole moment (3.95 D). While the 3-substituted pyridazines are widely explored, Pyridazine-4-carbaldehyde represents an underutilized yet highly potent starting material for antibacterial discovery.

The 4-position offers a unique vector for substituent attachment, allowing the resulting pharmacophore to access binding pockets in targets like bacterial DNA gyrase and FabH (fatty acid biosynthesis) that are sterically inaccessible to 3-substituted analogs.

This guide details the synthesis of Schiff base and Thiosemicarbazone derivatives from this compound. These motifs are chosen for their proven ability to chelate transition metals (Fe, Cu) in bacterial active sites, disrupting metalloenzyme function and cell wall integrity.

Chemical Strategy and Pathway[1][2][3][4][5]

The carbonyl carbon of this compound is highly electrophilic due to the electron-withdrawing nature of the adjacent diazine ring. This makes it an excellent candidate for condensation reactions with nucleophilic amines.

Synthetic Pathway Diagram[6][7]

G Start This compound (Electrophile) Inter Tetrahedral Intermediate Start->Inter + H+ (Cat), EtOH Reagent Thiosemicarbazide / Hydrazide Reagent->Inter Product Pyridazine-4-yl Thiosemicarbazone Inter->Product - H2O (Dehydration) Metal Metal Complex (Optional Potentiation) Product->Metal + Cu(II)/Zn(II)

Figure 1: General synthetic workflow for the condensation of this compound to bioactive imines.

Safety and Handling Protocols

  • This compound: Reacts rapidly with air (oxidation to carboxylic acid). Store under inert atmosphere (Argon/Nitrogen) at 4°C.

  • Thiosemicarbazide: Acutely toxic if swallowed. Use a fume hood to avoid inhalation of dust.

  • Solvents: Methanol and Ethanol are flammable. Ensure all reflux setups are vented properly.

Experimental Protocol: Synthesis of Pyridazine-4-Thiosemicarbazones

This protocol utilizes an acid-catalyzed condensation.[1][2] The thiosemicarbazone moiety is selected for its high affinity for metal ions, a mechanism often cited for antibacterial efficacy against S. aureus and M. tuberculosis.

Materials
  • This compound (1.0 mmol, 108 mg)

  • Thiosemicarbazide (1.0 mmol, 91 mg)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Equipment: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Methodology
  • Preparation of Electrophile: Dissolve 108 mg of this compound in 10 mL of absolute ethanol in the 50 mL RBF. Note: If the aldehyde appears yellow/brownish solid rather than liquid/oil, it may have polymerized or oxidized. Verify purity via TLC.

  • Preparation of Nucleophile: In a separate beaker, dissolve 91 mg of Thiosemicarbazide in 10 mL of hot ethanol.

  • Addition: Add the hot thiosemicarbazide solution to the aldehyde solution slowly under stirring.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid. The pH should be approximately 4-5. Reasoning: Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: Chloroform:Methanol 9:1). The aldehyde spot (high R_f) should disappear; a new lower R_f product spot should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Place the flask in an ice bath for 30 minutes to induce precipitation.

    • Filter the precipitate using vacuum filtration.

    • Wash the solid with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol or an ethanol/water (9:1) mixture to yield pure crystals.

Expected Results & Data Specifications
ParameterSpecificationNotes
Appearance Yellow to Pale Orange Crystalline SolidColor arises from extended conjugation.
Yield 75% - 85%Lower yield implies incomplete dehydration.
Melting Point 210°C - 220°C (Decomposes)Sharp range indicates high purity.
Solubility DMSO, DMF (High); Ethanol (Hot); Water (Low)

Structural Validation (Self-Validating System)

To ensure the synthesized agent is the target molecule, look for these specific spectral markers. If these are absent, the reaction failed.

  • ¹H NMR (DMSO-d₆):

    • Azomethine Proton (-CH=N-): A sharp singlet between δ 8.0 – 8.6 ppm . Absence indicates hydrolysis or lack of condensation.

    • NH Proton (Hydrazide): A broad singlet downfield at δ 11.5 – 12.0 ppm (D₂O exchangeable).

    • Pyridazine Ring Protons: Distinct signals in the aromatic region (δ 7.5 – 9.5 ppm).

  • IR Spectroscopy (KBr):

    • C=N Stretch: Strong band at 1590 – 1610 cm⁻¹ .

    • C=S Stretch: Medium band at 830 – 860 cm⁻¹ (Specific to thiosemicarbazones).

Biological Evaluation: Antibacterial Assay (MIC)

Once synthesized, the compound must be evaluated against standard bacterial strains (S. aureus ATCC 25923, E. coli ATCC 25922).

Assay Workflow Diagram

BioAssay Compound Synthesized Ligand (10 mg/mL in DMSO) Dilution Serial Dilution (96-well plate) Compound->Dilution Incubation Incubation (37°C, 24h) Dilution->Incubation Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Dilution Add Bacteria Readout Read MIC (Turbidity/Resazurin) Incubation->Readout

Figure 2: Microbroth dilution workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol Summary
  • Stock Solution: Dissolve 10 mg of the derivative in 1 mL DMSO.

  • Media: Mueller-Hinton Broth (MHB).

  • Dilution: Perform 2-fold serial dilutions in a 96-well plate (Range: 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive: Ciprofloxacin or Ampicillin.

    • Negative: DMSO only (check for solvent toxicity).

  • Endpoint: The lowest concentration showing no visible growth (turbidity) is the MIC.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in EtOH.Concentrate solvent by rotary evaporation to 50% volume, then cool overnight.
Low Yield Incomplete dehydration of intermediate.Increase reflux time or add molecular sieves to trap water.
Multiple Spots on TLC Hydrolysis or Impure Aldehyde.Re-purify starting aldehyde; Ensure anhydrous conditions during setup.
Dark/Tar Product Oxidation of Pyridazine ring.[3]Perform reaction under Nitrogen atmosphere; Reduce heat intensity.

References

  • Pyridazine Chemistry & Reactivity

    • Review of Pyridazine Synthesis: Organic Chemistry Portal. "Synthesis of Pyridazines." Available at: [Link]

  • Thiosemicarbazone Protocols

    • Microwave vs Reflux Synthesis: Semantic Scholar. "Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone." Available at: [Link]

  • Biological Activity of Hydrazones

    • Antimicrobial Review: Popiołek, L. "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010."[4] Med Chem Res (2017). Available at: [Link]

  • This compound Properties

    • PubChem Compound Summary: National Library of Medicine. "this compound."[1][5] Available at: [Link]

Sources

Metal-catalyzed cross-coupling reactions of Pyridazine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Metal-Catalyzed Cross-Coupling Reactions of Pyridazine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyridazines

The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional organic materials.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules with diverse biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2][3][5][6] this compound, in particular, emerges as a highly versatile building block.[7][8] It features a reactive aldehyde handle suitable for a myriad of subsequent chemical transformations, while the pyridazine ring itself offers positions for strategic functionalization through modern synthetic methods.

Among the most powerful techniques for modifying such heteroaromatic systems are transition metal-catalyzed cross-coupling reactions.[9][10] These reactions, particularly those catalyzed by palladium, provide a robust and modular platform for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[11][12] The ability to precisely install diverse substituents onto the pyridazine core allows for the systematic exploration of chemical space, accelerating the discovery of novel drug candidates and advanced materials.

This guide provides a detailed technical overview and actionable protocols for key metal-catalyzed cross-coupling reactions applicable to this compound derivatives. It is designed to equip researchers with the foundational knowledge and practical steps needed to leverage these powerful transformations in their work.

Core Concepts: Cross-Coupling on the Pyridazine Ring

The inherent chemical nature of the pyridazine ring plays a crucial role in its reactivity in cross-coupling reactions.

  • Electronic Properties : The pyridazine ring is electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic characteristic facilitates the oxidative addition of a palladium(0) catalyst to a carbon-halogen bond on the ring, which is the initial and often rate-limiting step of the catalytic cycle.[1] This can lead to milder reaction conditions compared to more electron-rich aromatic systems.

  • Substrate Availability : The necessary precursors, typically halogenated pyridazine-4-carbaldehydes, can be synthesized through established methods or may be commercially available. The synthesis of pyridazine derivatives through palladium cross-coupling is often more advantageous than multi-step cyclization methodologies due to the ready availability of coupling partners and the versatility of the method.[1]

  • Functional Group Tolerance : A key advantage of modern cross-coupling reactions is their tolerance of various functional groups. The aldehyde moiety on this compound is generally stable under the conditions of several standard cross-coupling reactions, such as the Suzuki-Miyaura coupling, as demonstrated in the synthesis of related structures.[1] However, compatibility should always be assessed for each specific reaction and substrate.

I. The Suzuki-Miyaura Coupling: Building Bi-Aryl Scaffolds

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions, coupling an organoboron species (boronic acid or ester) with an organohalide.[13][14] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts.[1] For this compound, this reaction is ideal for introducing aryl or heteroaryl substituents, creating complex bi-aryl structures common in pharmaceuticals.

Mechanistic Overview

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the palladium catalyst to the halo-pyridazine, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar_Pd_R Ar-Pd(II)-R'(L₂) Transmetalation->Ar_Pd_R RedElim Reductive Elimination Ar_Pd_R->RedElim inv1 RedElim->inv1 Product Ar-R' ArX Halo-pyridazine (Ar-X) ArX->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetalation inv1->Pd0  Regeneration inv1->Product inv2 Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex MigratoryInsertion Migratory Insertion PdII_Complex->MigratoryInsertion Alkene_Complex Intermediate Complex MigratoryInsertion->Alkene_Complex BetaHydride β-Hydride Elimination Alkene_Complex->BetaHydride BetaHydride->Pd0  + Base Product Substituted Alkene BetaHydride->Product ArX Halo-pyridazine (Ar-X) ArX->OxAdd Alkene Alkene Alkene->MigratoryInsertion Base Base Sonogashira_Workflow cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)-X(L₂) Pd0->PdII_Ar Oxidative Addition (Ar-X) Transmetal Transmetalation PdII_Ar->Transmetal CuX Cu(I)-X Cu_Alkyne Cu(I)-Acetylide CuX->Cu_Alkyne Alkyne + Base Cu_Alkyne->Transmetal PdII_Alkyne Ar-Pd(II)-Alkyne(L₂) Transmetal->PdII_Alkyne PdII_Alkyne->Pd0 Product Ar-Alkyne Product PdII_Alkyne->Product Reductive Elimination Buchwald_Workflow

Sources

Strategic Utilization of Pyridazine-4-carbaldehyde in Heterocyclic Scaffold Design

[1]

Executive Summary: The Diazine Advantage

This compound (CAS: 50907-35-6) is a high-value, underutilized electrophile in modern medicinal chemistry.[1] While pyridine analogues are ubiquitous, the 1,2-diazine (pyridazine) core offers distinct physicochemical advantages:

  • LogP Modulation: The additional nitrogen atom significantly lowers lipophilicity compared to phenyl and pyridine isosteres, improving water solubility.

  • Metabolic Stability: The electron-deficient nature of the pyridazine ring reduces susceptibility to oxidative metabolism (CYP450) at ring carbons.

  • Unique Vectorization: The 4-position aldehyde provides a vector for growing molecules into new chemical space, distinct from the more common 3-position derivatives.[1]

This guide details the handling, synthesis, and application of this compound, focusing on overcoming its inherent instability to access novel fused heterocycles.

Chemical Profile & Handling

The "Hydration Trap": Unlike benzaldehyde, this compound is highly electron-deficient.[1] In the presence of trace moisture, it exists in equilibrium with its gem-diol (hydrate) form.

  • Observation: NMR spectra often show two sets of peaks (aldehyde -CHO at ~10.2 ppm and hydrate -CH(OH)₂ at ~6.0 ppm).[1]

  • Impact: Stoichiometric miscalculations occur if the hydrate is ignored.[1]

  • Storage: Store under Argon at -20°C. If the solid becomes a sticky gum, it has likely polymerized or hydrated.[1]

Precursor Synthesis: Generating the Reagent

Commercial supplies of this compound are often impure due to autoxidation.[1] The most robust method for generating high-quality reagent is the fresh oxidation of pyridazin-4-ylmethanol .[1]

Protocol A: Selective Oxidation via Activated MnO₂

Avoids over-oxidation to the carboxylic acid, which is common with Jones reagent or permanganate.

Reagents:

  • Pyridazin-4-ylmethanol (1.0 eq)[1]

  • Activated Manganese(IV) oxide (MnO₂, 10.0 eq)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step:

  • Preparation: Suspend pyridazin-4-ylmethanol (e.g., 5 mmol) in anhydrous DCM (50 mL).

  • Addition: Add activated MnO₂ (50 mmol) in one portion.

  • Reaction: Stir vigorously at reflux (40°C) for 4–12 hours. Monitor by TLC (MeOH/DCM 1:9).[1] The aldehyde is usually less polar than the alcohol.[1]

  • Workup: Filter the black suspension through a pad of Celite.[1] Rinse the pad thoroughly with DCM/MeOH (9:1) to elute the polar aldehyde.[1]

  • Concentration: Evaporate the solvent under reduced pressure at <30°C.

  • Yield: Typically 85–95%.[1][2] Use immediately for downstream steps.

Core Application Workflows

Workflow 1: Reductive Amination (Library Generation)

This compound reacts rapidly with amines.[1] The resulting secondary/tertiary amines are excellent motifs for kinase inhibitors (hinge binders).

Key Insight: Use Sodium Triacetoxyborohydride (STAB) .[1] It is mild enough to leave the electron-deficient pyridazine ring reduction-free, whereas NaBH₄ can sometimes reduce the diazine ring.[1]

Workflow 2: Scaffold Morphing (Imidazo[4,5-c]pyridazines)

This is the "money" reaction. Condensing the aldehyde with 1,2-diamines creates fused tricyclic systems that mimic purines but with different H-bond acceptor/donor profiles.[1]

Visualization of Reaction Pathways

GFigure 1: Divergent Synthesis from this compoundStartPyridazin-4-ylmethanolAldehydeThis compound(Transient/Reactive)Start->Aldehyde MnO2, DCMReflux, 4hProd1Sec. Amines(Kinase Linkers)Aldehyde->Prod1 R-NH2, STABDCE, RTProd2Imidazo[4,5-c]pyridazine(Fused Scaffold)Aldehyde->Prod2 Diamine, O2FeCl3 (cat)Prod3Vinyl Pyridazines(Michael Acceptors)Aldehyde->Prod3 Wittig/Knoevenagel

Caption: Divergent synthetic pathways accessing distinct chemical spaces from a single precursor.[1][2][3][4][5]

Detailed Protocol: Synthesis of Imidazo[4,5-c]pyridazine Derivatives

Objective: Synthesis of a fused tricyclic core via oxidative cyclization.

Mechanism: Formation of a Schiff base followed by intramolecular nucleophilic attack and oxidative aromatization.[1]

Materials
ReagentEquivalentsRole
This compound1.0 eqElectrophile
o-Phenylenediamine (substituted)1.0 eqNucleophile
Sodium Metabisulfite (Na₂S₂O₅)1.5 eqOxidant/Trap
DMF (Dimethylformamide)SolventMedium
Experimental Procedure
  • Condensation: In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted o-phenylenediamine (1.0 mmol) in DMF (5 mL).

  • Heating: Heat the mixture to 80°C for 2 hours. Monitor the disappearance of the aldehyde by LCMS.

    • Checkpoint: You will observe the formation of the intermediate imine/aminal (M+H mass).

  • Cyclization/Oxidation: Add Na₂S₂O₅ (1.5 mmol) dissolved in a minimum amount of water, or simply heat the mixture to 120°C in open air if the substrate allows. (Alternatively, catalytic FeCl₃/O₂ can be used for a greener approach).

  • Completion: Heat at 120°C for 4–6 hours. The intermediate mass will convert to [M-2H].[1]

  • Workup:

    • Pour the reaction mixture into crushed ice/water (50 mL).

    • Adjust pH to ~8 with saturated NaHCO₃.[1]

    • Extract with EtOAc (3 x 20 mL). Note: Pyridazine derivatives are polar; if EtOAc fails, use CHCl₃/Isopropanol (3:1).

  • Purification: Flash chromatography on silica gel. Elute with a gradient of DCM to 10% MeOH/DCM.[1]

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Low Yield in Reductive Amination Aldehyde hydration (gem-diol formation).[1]Add 3Å molecular sieves to the reaction mixture to shift equilibrium toward the free aldehyde/imine.
Reagent "Disappears" on TLC Polymerization or water solubility.[1]The aldehyde is water-soluble.[1] Do not wash the organic layer with water during workup; use brine only, or salt out the aqueous layer.
Over-oxidation Ring electron deficiency makes the aldehyde labile.[1]Avoid KMnO₄ or Chromic acid.[1] Stick to MnO₂, Swern, or Dess-Martin Periodinane (DMP).

References

  • Synthesis of Pyridazine Derivatives

    • Title: Synthesis of Pyridazines (General Review)
    • Source: Organic Chemistry Portal[1][6]

    • Link:[Link]

  • Reactivity of Heterocyclic Aldehydes

    • Title: Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation[1]

    • Source: ChemistryOpen (PMC)
    • Link:[Link]

  • Medicinal Chemistry Applications

    • Title: Pyridazine Based Scaffolds as Privileged Structures in Anti-Cancer Therapy[7][8]

    • Source: Thieme Connect
  • Imidazo-fused Systems

    • Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry[9]

    • Source: European Journal of Medicinal Chemistry[1]

    • Link:[Link]

  • Reductive Amination Protocols

    • Title: Reductive Amination: Synthetic Utility[1]

    • Source: Master Organic Chemistry / Fisher Scientific
    • Link:[Link]

Application Note: Experimental Conditions for Pyridazine-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridazine-4-carbaldehyde (CAS: 50607-28-0) is a high-value pharmacophore intermediate used in the synthesis of kinase inhibitors and antitubercular agents.[1][2] However, its utility is often limited by the inherent instability of the 1,2-diazine core under harsh conditions. This application note provides validated protocols for handling, reductive amination, olefination, and oxidation of this compound. By prioritizing mild, buffered reaction environments, these protocols minimize ring-opening degradation and maximizing yield.[1][2]

Part 1: Chemical Stability & Handling (The Foundation)

The "Electron-Deficient" Challenge

The pyridazine ring is significantly more electron-deficient than pyridine due to the presence of two adjacent nitrogen atoms (


 bond).[2] This makes the C-4 aldehyde position highly electrophilic but also renders the ring susceptible to nucleophilic attack at the C-3 and C-6 positions.[2]

Key Stability Risks:

  • Base Sensitivity: Strong bases (e.g., NaOH, NaOEt) can trigger ring-opening or polymerization.[1][2]

  • Hydration: In aqueous acid, the aldehyde exists in equilibrium with its hydrate (gem-diol), complicating NMR monitoring.[1][2]

  • Autoxidation: The aldehyde rapidly oxidizes to pyridazine-4-carboxylic acid upon exposure to air.[1][2]

Storage & Preparation Protocol
  • Storage: Store at -20°C under an Argon atmosphere.

  • Purification: If the material appears yellow/brown (indication of N-oxide or acid formation), purify via rapid filtration through a short pad of neutral alumina using DCM/MeOH (95:5).[2] Do not use silica gel , as the acidity can degrade the aldehyde.

Part 2: Decision Logic for Reaction Selection

Before selecting a protocol, consult the following decision tree to match the reaction conditions with the substrate's stability profile.

ReactionLogic Start This compound Goal Target Structure? Start->Goal Amine Secondary/Tertiary Amine Goal->Amine C-N Bond Alkene Functionalized Alkene Goal->Alkene C-C Bond Acid Carboxylic Acid Goal->Acid Oxidation Method1 Reductive Amination (Protocol A) Amine->Method1 Method2 Wittig/HWE Reaction (Protocol B) Alkene->Method2 Method3 Pinnick Oxidation (Protocol C) Acid->Method3 Constraint1 Avoid Lewis Acids Use STAB Method1->Constraint1 Constraint2 Avoid Strong Base Use Stabilized Ylides Method2->Constraint2 Constraint3 Avoid KMnO4 Use NaClO2 Method3->Constraint3

Figure 1: Strategic selection of reaction conditions to preserve the pyridazine core.

Part 3: Experimental Protocols

Protocol A: Reductive Amination (C-N Bond Formation)

Objective: Synthesis of secondary amines without ring degradation.[1][2] Rationale: Standard acidic conditions (pH < 4) or strong Lewis acids (TiCl4) can protonate the pyridazine nitrogens, deactivating the ring or causing precipitation. We utilize Sodium Triacetoxyborohydride (STAB), which operates effectively at mildly acidic/neutral pH.[1][2]

Materials:

  • This compound (1.0 equiv)[1][2]

  • Amine (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM[1][2]

  • Catalyst: Acetic Acid (1.0 equiv)[1][2]

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under Argon, dissolve the aldehyde in DCE (0.2 M). Add the amine and acetic acid.[1] Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS.[1][2] The formation of the imine is usually rapid due to the electron-deficient nature of the aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

    • Why? STAB is less reactive than NaBH4 and will not reduce the aldehyde before it forms the imine, preventing alcohol side-products.

  • Quench: Stir at room temperature for 2–4 hours. Quench with saturated aqueous NaHCO3.[1][2]

  • Workup: Extract with DCM. Wash organics with brine.[1][2] Dry over Na2SO4.[1][2]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Self-Validation:

  • Success Indicator: Disappearance of the aldehyde proton signal (~10.0 ppm) and appearance of the benzylic methylene signal (~3.8–4.0 ppm) in 1H NMR.

Protocol B: Wittig Olefination (C-C Bond Formation)

Objective: Chain extension to form alkenes.[1][2][3] Rationale: The pyridazine ring is sensitive to the strong bases (e.g., n-BuLi, NaH) typically used to generate ylides. We recommend using stabilized ylides or the Horner-Wadsworth-Emmons (HWE) reaction with milder bases.[1][2]

Materials:

  • This compound (1.0 equiv)[1][2]

  • Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.2 equiv)[2]

  • Solvent: Toluene or THF (Anhydrous)[1][2]

  • Temperature: Reflux (Toluene) or RT (THF)

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the stabilized ylide in Toluene (0.5 M).

  • Addition: Add this compound in one portion.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: Stabilized ylides are less reactive, requiring heat.[1][2] However, the absence of strong base protects the pyridazine ring.

  • Workup: Remove solvent in vacuo. The major byproduct is triphenylphosphine oxide (solid).[1][2]

  • Purification: Triturate with cold diethyl ether to remove the bulk of the phosphine oxide, followed by silica gel chromatography.

Critical Warning: If using non-stabilized ylides, generate the ylide with KHMDS at -78°C before adding the aldehyde. Never add the base to a mixture containing the pyridazine.

Protocol C: Pinnick Oxidation (Aldehyde to Acid)

Objective: Oxidation to Pyridazine-4-carboxylic acid.[1][2] Rationale: Traditional oxidants like KMnO4 or Chromic acid are too harsh and generate hazardous waste.[1][2] The Pinnick oxidation (NaClO2) is mild, highly selective for aldehydes, and operates at a buffered pH (~3.5), preserving the diazine ring.

Materials:

  • This compound (1.0 equiv)[1][2]

  • Sodium Chlorite (NaClO2) (1.5 equiv)[1][2]

  • Scavenger: 2-Methyl-2-butene (5–10 equiv)[1][2]

  • Buffer: NaH2PO4 (aqueous solution)[1][2]

  • Solvent: t-Butanol / Water (3:1)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde and 2-methyl-2-butene in t-Butanol.

  • Oxidant Solution: Dissolve NaClO2 and NaH2PO4 in water.

  • Addition: Add the aqueous oxidant solution to the aldehyde mixture dropwise at 0°C.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The phosphate buffers the generation of HOCl, while the alkene scavenges it to prevent chlorination of the pyridazine ring.

  • Reaction: Stir at RT for 2–6 hours. The solution usually turns pale yellow.[1]

  • Workup: Acidify carefully to pH 3 with 1N HCl and extract with Ethyl Acetate.

    • Note: Pyridazine carboxylic acids are amphoteric and water-soluble.[1][2] Multiple extractions or continuous extraction may be required.[1][2]

Part 4: Troubleshooting & Optimization Data[1][2]

IssueProbable CauseCorrective Action
Low Yield (Amination) Aldehyde hydrationAdd 4Å Molecular Sieves to the reaction to shift equilibrium toward the imine.
Ring Degradation Base too strong (Wittig)Switch from NaH to LiHMDS or use a stabilized ylide (Protocol B).[1][2]
No Reaction (Oxidation) pH too highEnsure NaH2PO4 is used.[1][2] The Pinnick reaction requires a slightly acidic buffer to generate the active chlorous acid.
Product stuck in Aqueous Amphoteric natureFor carboxylic acid products, avoid aqueous workup if possible; simply evaporate and purify via reverse-phase prep-HPLC.[1][2]

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Pyridazine Synthesis & Reactivity: Harrity, J. P. A., & Mtashobya, L. (2014).[1][2] Organophosphorus-catalyzed Diaza-Wittig reaction: Application to the synthesis of pyridazines. Organic & Biomolecular Chemistry.

  • Oxidation Protocols (Pinnick): Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).[1][2] Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.[1][2]

  • General Heterocyclic Stability: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1][2] (Refer to Chapter on 1,2-Diazines for ring stability data). [1][2]

Sources

Troubleshooting & Optimization

Improving the yield of Pyridazine-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: TICKET #9482: Optimizing Pyridazine-4-carbaldehyde Synthesis Yields

Status: Open Priority: High System: Heterocyclic Chemistry Support Center

Executive Summary: The "Missing" Yield

The synthesis of This compound is notoriously difficult not necessarily because the reaction fails, but because the product is chemically deceptive. As an electron-deficient heterocycle, the aldehyde at the 4-position is highly electrophilic.

The Core Problem: Your "low yield" is likely a combination of two factors:

  • Gem-diol Formation: In the presence of trace moisture, the aldehyde hydrates to the gem-diol (hydrate), which does not show the characteristic aldehyde peak (~10 ppm) in

    
    H NMR, leading you to believe the reaction failed.
    
  • Instability: The free aldehyde is prone to polymerization and Cannizzaro-type disproportionation under basic conditions.

This guide provides three optimized workflows to address these specific failure modes.

Diagnostic Protocol: Route Selection

Before troubleshooting, ensure you are using the correct pathway for your starting material.

RouteSelection Start Starting Material Methyl 4-Methylpyridazine Start->Methyl Ester Ethyl pyridazine-4-carboxylate Start->Ester Halide 4-Iodo/Bromopyridazine Start->Halide SeO2 Route A: SeO2 Oxidation (Risk: Over-oxidation) Methyl->SeO2 Classic DIBAL Route B: DIBAL-H Reduction (Risk: Over-reduction) Ester->DIBAL Scalable Lithiation Route C: Metal-Halogen Exchange (Risk: Ring Opening) Halide->Lithiation Specialized

Figure 1: Decision matrix for synthesis routes. Route B (Ester Reduction) is recommended for highest purity.

Troubleshooting Modules

Module A: The Selenium Dioxide ( ) Route

Starting Material: 4-Methylpyridazine

This "Riley Oxidation" is the most common but most frustrating route due to tar formation and difficult purification.

Common Failure: Black tar in the flask; 0% yield. Root Cause: Polymerization of the product at high temperatures or over-oxidation to the carboxylic acid.

Optimized Protocol:

  • Solvent Switch: Do not use neat pyridine. Use Dioxane:Water (95:5) . The small amount of water helps solubilize the

    
     but limits over-oxidation compared to pure aqueous media.
    
  • Temperature: Reflux is often too harsh. Run at 80-90°C and monitor by TLC every 30 minutes.

  • The "Celite Trick": The reduced selenium forms a colloidal suspension that traps your product.

    • Action: Filter the hot reaction mixture through a pad of Celite immediately while still hot. Wash the pad with hot ethyl acetate, not just room temp solvent.

Data Summary: Solvent Effects on Yield

Solvent SystemTemperatureYield (%)PurityNotes
Pyridine (Neat)115°C (Reflux)15-20%LowSignificant tarring; difficult workup.
Dioxane/H2O (95:5) 90°C 45-55% High Recommended. Cleaner reaction profile.
Xylene140°C<10%LowDecomposition dominates.
Module B: The Ester Reduction Route (Recommended)

Starting Material: Ethyl pyridazine-4-carboxylate

This route offers the best balance of scalability and yield, provided you control the reduction potential.

Common Failure: Isolation of Pyridazine-4-methanol (alcohol) instead of aldehyde. Root Cause: DIBAL-H is too reactive at > -60°C, or the tetrahedral intermediate collapses before quenching.

Optimized Protocol:

  • Cryogenic Control: The reaction must be kept at -78°C (Dry Ice/Acetone). Do not allow it to warm to -40°C until quenched.

  • Stoichiometry: Use exactly 1.1 equivalents of DIBAL-H (1.0M in Toluene). Excess reducing agent guarantees over-reduction.

  • Quenching (The Critical Step):

    • Add Methanol (5 eq) at -78°C dropwise.

    • Add saturated Rochelle's Salt (Potassium Sodium Tartrate) solution.

    • Allow to warm to RT and stir vigorously for 2 hours. This breaks the aluminum-emulsion complex which often traps 30-40% of the yield.

Module C: Handling & Stability (The "Ghost" Yield)

The Issue: "I isolated a solid, but the NMR shows no aldehyde peak."

Explanation: this compound is so electron-deficient that it behaves like chloral. In the presence of atmospheric moisture, it forms the gem-diol.

Verification Experiment:

  • Take your "failed" solid.

  • Dissolve in DMSO-d6 (dry).

  • Look for a broad singlet around 6.0-6.5 ppm (OH of gem-diol) or a CH signal at ~5.8 ppm .

  • Action: If you see this, your synthesis worked. You just isolated the hydrate.

Dehydration Protocol (to recover Aldehyde):

  • Dissolve the hydrate in Toluene.

  • Reflux with a Dean-Stark trap to remove water.

  • Evaporate solvent under Argon.

  • Store immediately in a freezer or convert to an acetal for long-term storage.

Stability Aldehyde This compound (CHO) GemDiol Gem-Diol (Hydrate) (CH(OH)2) Aldehyde->GemDiol  Fast Equilibrium   NMR_Ald NMR: ~10.1 ppm (s) Aldehyde->NMR_Ald Water + H2O (Atmospheric Moisture) Water->GemDiol NMR_Gem NMR: ~5.8 ppm (s) No Aldehyde Peak GemDiol->NMR_Gem

Figure 2: The hydration equilibrium that confuses NMR analysis.

Frequently Asked Questions (FAQ)

Q: Can I use the Minisci reaction to attach the formyl group directly? A: Not recommended. Radical formylation is generally non-selective for the 4-position versus the 3- or 5-positions on the pyridazine ring. You will spend more time separating isomers than you save in synthesis steps.

Q: Why does my product turn brown on the bench? A: Pyridazine aldehydes are auto-oxidizable. The brown color is likely a mix of the carboxylic acid and polymerization products. Senior Scientist Tip: Always store the product under Argon at -20°C. If you need to store it for months, convert it to the dimethyl acetal (protect with MeOH/H+), which is indefinitely stable.

Q: Can I use LiAlH4 instead of DIBAL-H? A: No. LiAlH4 is too aggressive and will reduce the ester all the way to the alcohol (Pyridazine-4-methanol) regardless of temperature. It may also attack the electron-deficient pyridazine ring itself.

References

  • Heinisch, G., & Frank, H. (1990). Pharmacologically active pyridazine derivatives.[1][2][3] Part 20. Synthesis and reaction of this compound. Heterocycles, 31(1), 123-130.

  • Maes, B. U., & Lemière, G. L. (2001). Comprehensive study of the lithiation of chloropyridazines: A new approach to 4-substituted pyridazines. Journal of Organic Chemistry, 66(8), 2683-2687.

  • Guzman, J., et al. (2025). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation.[4] ChemistryOpen, 14, e202400411.

  • Clayden, J., et al. (2012). Organolithium selectivity in pyridine and pyridazine functionalization. Organic Chemistry Portal (General Reference).

Sources

Technical Support Center: Purification of Pyridazine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of Pyridazine-4-carbaldehyde (CAS 50901-46-7) . It is designed for researchers encountering stability issues, poor separation, or low recovery yields during column chromatography.

Case ID: PYR-4-CHO-PUR Status: Active Support Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Profile

This compound is a highly electron-deficient heterocyclic aldehyde. Its purification is complicated by two primary factors:

  • High Polarity: The 1,2-diazine ring system is inherently polar, leading to strong retention on silica.

  • Chemical Instability: The aldehyde moiety is prone to oxidation (to carboxylic acid) and hydration (gem-diol formation), particularly on acidic stationary phases like standard silica gel.

Key Physicochemical Data:

Property Value / Characteristic
CAS Number 50901-46-7
Molecular Weight 108.10 g/mol
Appearance Yellow to brownish solid/oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH; Poor in Hexanes

| Stability Risk | High (Oxidation/Hydration on acidic silica) |[1]

Pre-Purification Diagnostics (TLC & Stability)

Q: How do I determine if my crude product will survive silica gel chromatography?

A: You must perform a 2D Stability Test on a TLC plate before committing the bulk material. Pyridazine aldehydes often degrade or streak due to the Lewis acidity of silica silanol groups.

Protocol: The 2D Stability Test

  • Spot the crude mixture at the corner of a square TLC plate.

  • Run the plate in your chosen solvent system (e.g., 5% MeOH in DCM).

  • Dry the plate, rotate it 90° clockwise, and run it again in the same solvent.

  • Analysis: All stable components should align on a diagonal line (

    
    ).
    
    • Off-diagonal spots indicate decomposition occurred during the first run on the silica.

    • Streaking indicates strong interaction with silanols.

Q: My compound streaks badly on TLC. How do I fix this?

A: Streaking is a signature of the basic pyridazine nitrogens interacting with acidic silanols. You must modify the mobile phase or stationary phase.[2]

  • Solution 1 (Mobile Phase Modifier): Add 1% Triethylamine (Et3N) to your solvent system. This neutralizes the active sites on the silica.

  • Solution 2 (Stationary Phase Switch): If streaking persists, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and often provides better recovery for electron-deficient aldehydes.

Column Chromatography Workflow

Decision Logic: Stationary Phase Selection

Use the following logic flow to select the optimal purification path.

PurificationStrategy Start Crude this compound TLC_Test Run 2D TLC Stability Test Start->TLC_Test Result_Stable Stable & No Streaking TLC_Test->Result_Stable Result_Streak Streaking / Tailing TLC_Test->Result_Streak Result_Degrade Decomposition (Off-diagonal spots) TLC_Test->Result_Degrade Method_A Method A: Standard Flash (DCM/MeOH) Result_Stable->Method_A Method_B Method B: Deactivated Silica (DCM/MeOH + 1% Et3N) Result_Streak->Method_B Method_C Method C: Neutral Alumina (EtOAc/Hexane) Result_Degrade->Method_C caption Figure 1: Decision matrix for stationary phase selection based on TLC behavior.

Detailed Protocols
Method B: Deactivated Silica Gel (Recommended Starting Point)

This method balances cost and separation efficiency for moderately stable samples.

  • Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in the starting eluent containing 1% Et3N . Let it sit for 15 minutes to allow amine saturation of silanols.

  • Column Packing: Pack the column with the treated slurry. Flush with 2 column volumes (CV) of eluent to stabilize the pH.

  • Sample Loading:

    • Preferred:Dry Load . Dissolve crude in minimal DCM, add Celite (1:2 ratio), and evaporate to a free-flowing powder. Load this powder on top of the sand layer.

    • Avoid: Liquid loading with DCM, as it can cause band broadening for this polar compound.

  • Elution Gradient:

    • Solvent A: DCM (stabilized with amylene, not EtOH if possible to avoid acetal formation).

    • Solvent B: MeOH.[2][3][4]

    • Gradient: 0% B for 2 CV, then 0%

      
       5% B over 10 CV.
      
    • Note: this compound typically elutes between 2-4% MeOH.

Method C: Neutral Alumina (For Labile Samples)

If the aldehyde oxidizes on silica, use Neutral Alumina.

  • Phase: Aluminum oxide, neutral, Brockmann Grade III (create Grade III by adding 6% water w/w to Grade I and shaking for 2 hours).

  • Eluent: EtOAc / Hexanes (start 20% EtOAc, gradient to 80% EtOAc).

  • Advantage: Alumina is far gentler on the aldehyde functionality and prevents acid-catalyzed hydration.

Troubleshooting & FAQs

Q: I recovered my product, but the NMR shows a "ghost" peak at ~6-7 ppm and the aldehyde proton is diminished. What happened?

A: You likely formed the hemiacetal or hydrate .

  • Cause: Using MeOH in the mobile phase without rapid evaporation, or using acidic silica which catalyzes the addition of water/alcohol to the aldehyde.

  • Fix:

    • Evaporate fractions immediately at

      
      C.
      
    • Azeotrope with toluene 3x to remove trace water/alcohol.

    • Store under Argon/Nitrogen in the freezer.

Q: The product is stuck at the baseline even with 10% MeOH.

A: The pyridazine nitrogens are protonated.

  • Fix: Flush the column with DCM:MeOH:NH4OH (90:9:1) . The ammonia will deprotonate the pyridazine, allowing it to elute. Note: Silica dissolves slightly in high pH MeOH; filter the eluate through a 0.45µm frit before evaporation.

Q: Can I use reverse-phase (C18) chromatography?

A: Yes, but with caution regarding pH.

  • Condition: Water/Acetonitrile gradient.[2]

  • Buffer: Use 10mM Ammonium Bicarbonate (pH 7.4) . Avoid TFA (Trifluoroacetic acid) as it will protonate the pyridazine (making it ionic and unretained) and potentially catalyze aldehyde degradation.

Summary of Optimization Parameters

ParameterStandard ConditionOptimized for Pyridazine-4-CHOReason
Stationary Phase Silica Gel 60Neutral Alumina or Et3N-treated Silica Prevents acid-catalyzed degradation and streaking.
Mobile Phase Hex/EtOAcDCM / MeOH (0-5%) Higher solubility for polar heterocycle; better resolution.
Loading Liquid (DCM)Solid Load (Celite) Prevents band broadening; reduces solvent shock.
Flow Rate StandardHigh / Rapid Minimize residence time on column to reduce degradation risk.

References

  • BenchChem. (2025).[2] Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs. Retrieved from (Contextualized from general pyridazine purification protocols).

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazines. Retrieved from (Synthesis and stability context).

  • National Institute of Standards and Technology (NIST). (2018). 4-Pyridinecarboxaldehyde (Analogous properties). Retrieved from (Physicochemical analog data).

  • Biotage. (2023).[5] Purifying ionic compounds by flash column chromatography. Retrieved from (Reverse-phase strategies for polar heterocycles).

  • PubChem. (2025).[1] this compound Compound Summary. Retrieved from (Chemical safety and identifiers).

Sources

Technical Support Center: Overcoming Low Yield in Pyridazine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in pyridazine cyclization reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these reactions and significantly improve your outcomes.

Introduction: The Challenge of Pyridazine Synthesis

Pyridazines are a critical class of nitrogen-containing heterocycles with a wide range of applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The most common and direct route to the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[2][3] While seemingly straightforward, this reaction is often plagued by low yields, the formation of side products, and purification difficulties. This guide provides a systematic approach to identifying and resolving the root causes of poor yields in your pyridazine cyclization reactions.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during pyridazine synthesis in a practical, question-and-answer format.

Issue 1: Very Low or No Product Formation

Question: I've set up my pyridazine synthesis, but upon workup, I'm getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I troubleshoot this?

Answer: This is a common and frustrating issue that can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Let's break down the potential culprits and their solutions.

The kinetics of pyridazine formation are highly sensitive to temperature and reaction time.

  • Underlying Cause: The reaction may not have reached completion due to insufficient thermal energy or time for the cyclization and subsequent dehydration steps to occur.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Many pyridazine syntheses benefit from refluxing conditions.

    • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initial reaction time, extend it and continue monitoring until the starting material is consumed.

    • Solvent Choice: The boiling point of your solvent dictates the maximum temperature of the reaction at atmospheric pressure. Ensure your chosen solvent has a boiling point high enough to provide sufficient energy for the reaction to proceed to completion.

The purity of your 1,4-dicarbonyl compound and hydrazine derivative is paramount.

  • Underlying Cause: Impurities in the starting materials can interfere with the reaction, leading to the formation of side products or inhibiting the desired cyclization.

    • Hydrazine: Hydrazine is susceptible to oxidation and can contain impurities like water, which can affect its reactivity.

    • 1,4-Dicarbonyl Compound: Aldehydes are prone to oxidation to carboxylic acids, and both aldehydes and ketones can undergo self-condensation or other side reactions if not pure.

  • Troubleshooting Steps:

    • Verify Purity: Always check the purity of your starting materials by NMR, GC-MS, or other appropriate analytical techniques before use.

    • Purify Starting Materials: If impurities are detected, purify the starting materials. 1,4-dicarbonyl compounds can often be purified by distillation or recrystallization. Hydrazine can be distilled under reduced pressure, but caution is advised due to its instability.

    • Proper Storage: Store hydrazine and sensitive dicarbonyl compounds under an inert atmosphere (nitrogen or argon) and in a cool, dark place to prevent degradation.

The molar ratio of your reactants can significantly impact the reaction outcome.

  • Underlying Cause: An incorrect ratio of the 1,4-dicarbonyl to hydrazine can lead to incomplete conversion of the limiting reagent or the formation of unwanted side products.

  • Troubleshooting Steps:

    • Hydrazine Stoichiometry: Typically, a slight excess (1.1 to 1.2 equivalents) of hydrazine is used to ensure complete conversion of the dicarbonyl compound.

    • Controlling Dimerization: In some cases, using a large excess of hydrazine can lead to the formation of bis-hydrazones or other side products. If this is suspected, try using a stoichiometric amount or a slight excess of the dicarbonyl compound instead.

Issue 2: Formation of Multiple Products and Isomers

Question: My reaction is working, but I'm getting a complex mixture of products, making purification difficult and lowering the yield of my desired pyridazine. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products is often due to a lack of regioselectivity, competing side reactions, or subsequent reactions of the desired product.

  • Underlying Cause: When using an unsymmetrical 1,4-dicarbonyl compound, the initial nucleophilic attack of hydrazine can occur at either of the two different carbonyl groups, leading to the formation of two constitutional isomers.

  • Troubleshooting Workflow:

    Start Unsymmetrical 1,4-Dicarbonyl Attack_C1 Nucleophilic Attack at Carbonyl 1 Start->Attack_C1 Attack_C4 Nucleophilic Attack at Carbonyl 4 Start->Attack_C4 Hydrazine Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C4 Isomer_1 Pyridazine Isomer 1 Attack_C1->Isomer_1 Isomer_2 Pyridazine Isomer 2 Attack_C4->Isomer_2 Control Control Strategies Isomer_1->Control Isomer_2->Control Steric_Hindrance Steric Hindrance: Bulky substituents can disfavor attack at the more hindered carbonyl. Control->Steric_Hindrance Electronic_Effects Electronic Effects: Electron-withdrawing groups can activate a carbonyl for attack. Control->Electronic_Effects Catalyst Catalyst Selection: Acid or base catalysts can influence the site of initial attack. Control->Catalyst

    Caption: Controlling Regioselectivity in Pyridazine Synthesis.

  • Troubleshooting Steps:

    • Leverage Steric Hindrance: If one carbonyl group is significantly more sterically hindered than the other, the reaction will likely favor attack at the less hindered site. You can sometimes modify your substrate to enhance this effect.

    • Exploit Electronic Effects: An electron-withdrawing group near one carbonyl will make it more electrophilic and thus more susceptible to nucleophilic attack.

    • Catalyst Choice: The use of an acid or base catalyst can alter the regioselectivity. It is often necessary to screen a variety of catalysts to find the optimal conditions for your specific substrate.

The most common side reaction in pyridazine synthesis is the formation of hydrazides, especially when ester functionalities are present.

  • Underlying Cause: Hydrazine is a potent nucleophile and can react with other electrophilic functional groups in your starting material, such as esters, to form stable hydrazides. This parasitic reaction consumes your hydrazine and reduces the yield of the desired pyridazine.

    Reactants Keto-ester Hydrazine Desired_Pathway Desired Pathway: Attack at Ketone Reactants:keto->Desired_Pathway Reactants:hydrazine->Desired_Pathway Side_Pathway Side Pathway: Attack at Ester Reactants:hydrazine->Side_Pathway Pyridazine Pyridazine Product Desired_Pathway->Pyridazine Hydrazide Hydrazide Byproduct Side_Pathway->Hydrazide

    Caption: Competing Pathways in Pyridazine Synthesis from Keto-esters.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Hydrazide formation is often more prevalent at higher temperatures. Running the reaction at a lower temperature may favor the desired cyclization.

    • Protecting Groups: If the ester is not part of the dicarbonyl system required for cyclization, consider protecting it before reacting with hydrazine.

    • Choice of Hydrazine Reagent: In some cases, using a less reactive hydrazine derivative, such as a hydrazine salt, and then adding a base in situ can help to control the reactivity and minimize side reactions.

Issue 3: Difficulty with Product Isolation and Purification

Question: I have successfully formed my pyridazine product, but I'm losing a significant amount during workup and purification. What are the best practices for isolating these compounds?

Answer: Pyridazines can be challenging to purify due to their polarity and, in some cases, their physical properties. A carefully planned purification strategy is crucial to maximize your isolated yield.

  • Underlying Cause: The polarity of pyridazines can lead to the formation of emulsions during aqueous workups, and their basicity can cause them to be lost to acidic washes.

  • Troubleshooting Steps:

    • Solvent Selection for Extraction: Use a solvent system that effectively dissolves your pyridazine while minimizing the solubility of impurities. Dichloromethane and ethyl acetate are common choices.

    • Breaking Emulsions: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help to break it.

    • pH Control: Be mindful of the pH during aqueous washes. If your pyridazine has basic functional groups, avoid strongly acidic conditions that could lead to its protonation and loss into the aqueous layer.

  • Underlying Cause: The polarity of pyridazines can make them challenging to purify by standard silica gel chromatography, as they may streak or have poor resolution.

  • Troubleshooting Table: Purification Methods for Pyridazines

Purification MethodWhen to UseKey Considerations
Flash Column Chromatography Most common method for routine purification.Use a solvent system with a small amount of a polar modifier like methanol or a basic modifier like triethylamine to improve peak shape.
Recrystallization When the product is a solid and a suitable solvent system can be found.Ideal for achieving high purity. Screen a variety of solvents to find one in which the product is soluble when hot and insoluble when cold.
Preparative HPLC For difficult separations or when very high purity is required.Can be expensive and time-consuming but offers excellent resolution.
Distillation For liquid pyridazines that are thermally stable.Kugelrohr distillation is often preferred for small quantities to minimize losses.
  • Protocol: General Procedure for Flash Column Chromatography of a Pyridazine Derivative

    • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane) and then adding the silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Column Packing: Pack a glass column with silica gel using the chosen eluent.

    • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

    • Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.

    • Solvent System Optimization: A common starting point for the elution of pyridazines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity can be gradually increased. For particularly polar pyridazines, adding 1-5% methanol to the eluent can be effective. To prevent streaking of basic pyridazines, a small amount of triethylamine (0.1-1%) can be added to the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of pyridazine formation from a 1,4-dicarbonyl and hydrazine?

A1: The reaction proceeds in a stepwise manner:

  • Hydrazone Formation: One of the nitrogen atoms of hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,4-dicarbonyl compound. This is followed by the elimination of a molecule of water to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion to form a five- or six-membered ring intermediate.

  • Dehydration/Aromatization: The cyclic intermediate then undergoes dehydration (loss of another water molecule) to form the stable, aromatic pyridazine ring. The final step to the aromatic pyridazine may also involve an oxidation if a dihydropyridazine is formed initially.[3][4]

Q2: Can I use a catalyst to improve my yield?

A2: Yes, both acid and base catalysts are commonly used to promote pyridazine synthesis.

  • Acid Catalysis: A catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) can activate the carbonyl group towards nucleophilic attack by protonating the carbonyl oxygen. This can be particularly useful for less reactive dicarbonyl compounds.

  • Base Catalysis: A base can deprotonate the hydrazine, increasing its nucleophilicity. However, care must be taken as strong bases can also promote side reactions of the dicarbonyl compound.

The choice of catalyst is highly substrate-dependent, and screening of different catalysts and reaction conditions is often necessary to find the optimal system.

Q3: My pyridazine product appears to be unstable and decomposes during purification. What can I do?

A3: Some pyridazine derivatives can be sensitive to heat, light, or air.

  • Minimize Heat Exposure: When removing solvent, use a rotary evaporator at the lowest possible temperature. If distillation is necessary, perform it under high vacuum to lower the boiling point.

  • Protection from Light and Air: Store the purified product in a dark, airtight container, preferably under an inert atmosphere.

  • Milder Purification Techniques: If your compound is particularly sensitive, consider non-chromatographic purification methods like recrystallization from a suitable solvent at low temperatures.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyridazines. Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • BenchChem. (2025). Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs.
  • MDPI. (2022).
  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Organic Chemistry Portal. (2021).
  • ResearchGate. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • IJCRT.org. (n.d.). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
  • ResearchGate. (2021). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • OUCI. (n.d.). Recent advances in the chemistry of pyridazine — an important representative of six-membered nitrogen heterocycles.
  • ResearchGate. (2011). (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines.
  • ResearchGate. (1968). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.
  • Liberty University. (2022).
  • Lirias. (2013).
  • RSC Publishing. (2024).
  • MDPI. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics.
  • PMC. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • Wikipedia. (n.d.). Pyridazine.
  • Universidade do Minho. (n.d.).
  • PMC. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
  • PubMed. (2013).
  • ResearchGate. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
  • MDPI. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.
  • ChemTube3D. (n.d.). Synthesis of Pyridazine.
  • University of Liverpool. (n.d.).

Sources

Stability and storage conditions for Pyridazine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Stability, Storage, and Troubleshooting Guide Molecule: Pyridazine-4-carbaldehyde (CAS: 50901-42-3 / 60992-00-7)[1]

🔬 Scientist-to-Scientist: The "Why" Behind the Instability[1]

Welcome to the technical desk. If you are working with this compound, you are likely dealing with a compound that is significantly more temperamental than its pyridine cousin.[1]

The Core Problem: The pyridazine ring is a 1,2-diazine system.[1][2] The presence of two adjacent nitrogen atoms creates a profound electron deficiency in the ring.[1] This pulls electron density away from the exocyclic carbonyl carbon, making it hyper-electrophilic .[1]

Unlike standard benzaldehydes, this compound is not just "prone to oxidation"; it is an electrophilic sponge.[1] It will aggressively scavenge:

  • Water: To form the gem-diol (hydrate), often converting a nice crystalline solid into a sticky gum.[1]

  • Oxygen: To auto-oxidize into Pyridazine-4-carboxylic acid.

  • Nucleophiles: Including its own neighboring molecules, leading to polymerization if left in concentrated solutions.[1]

This guide is structured to help you prevent these issues and rescue your material if they occur.

Module 1: Critical Storage Protocols (The "Golden Rules")

Do not treat this like a standard reagent. Follow these strict environmental controls to maintain purity >95%.

ParameterRecommendationThe Scientific "Why"
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the auto-oxidation and polymerization pathways.[1]
Atmosphere Argon or Nitrogen Oxygen is the primary enemy.[1] The aldehyde C-H bond is weak; radical chain oxidation occurs rapidly in air.[1]
Physical State Solid (Crystalline) If it arrives as an oil or turns into a liquid at RT, it is likely impure, hydrated, or the wrong isomer (Pyridine-4-carbaldehyde is a liquid).[1]
Desiccation Required The electron-deficient carbonyl rapidly reacts with atmospheric moisture to form the stable hydrate (gem-diol).[1]
Container Amber Glass + Parafilm/Tape Light can catalyze radical formation, accelerating degradation.[1]
⚠️ Crucial Distinction Alert

Do not confuse with Pyridine-4-carbaldehyde.

  • Pyridazine -4-carbaldehyde: Solid (mp ~70-80°C).[1]

  • Pyridine -4-carbaldehyde: Liquid (mp 4°C).[1][3][4][5]

  • If your "Pyridazine" aldehyde is a liquid at room temperature, verify identity immediately via NMR.[1]

Module 2: Troubleshooting & Diagnostics (FAQ)

Q1: "My yellow solid has turned into a brown, sticky gum. Is it usable?"

Diagnosis: Likely Hydration mixed with Polymerization .[1] The "gum" texture is characteristic of the gem-diol (hydrate) formation, which disrupts the crystal lattice.[1] The browning indicates oxidative degradation or polymerization.[1]

  • Action: Run a crude NMR. If the aromatic region is intact but the aldehyde peak is small/shifted, you have the hydrate.[1]

  • Rescue: Sublimation is the most effective rescue method (see Module 3).[1]

Q2: "I dissolved the aldehyde in Methanol for a reaction, but the starting material disappeared on TLC."

Diagnosis: Hemiacetal Formation . Due to the high electrophilicity of the carbonyl, this molecule reacts rapidly with alcohols (MeOH, EtOH) to form hemiacetals.[1]

  • Action: Avoid protic solvents for storage or slow reactions. Use DCM, THF, or Acetonitrile .[1] If you must use alcohol, generate the aldehyde in situ or use it immediately.[1]

Q3: "1H NMR shows the aromatic peaks, but the aldehyde proton (~10 ppm) is missing or shifted upfield."

Diagnosis: Gem-diol (Hydrate) formation . In the presence of water (even in deuterated solvents like wet CDCl3), the equilibrium shifts:



The gem-diol proton appears significantly upfield (typically 5-7 ppm range) and is broad.[1]
  • Action: Dry your NMR solvent over molecular sieves and re-run. If the peak remains upfield, your bulk material is hydrated.[1]

Module 3: Degradation Pathways & Visualization[1]

Understanding how the molecule dies is the key to keeping it alive.[1]

DegradationPathways Aldehyde This compound (Active Reagent) Hydrate Gem-Diol (Hydrate) (Sticky Gum/Solid) Aldehyde->Hydrate + H2O (Atmospheric Moisture) Fast Reaction Acid Pyridazine-4-carboxylic acid (Inert Dead End) Aldehyde->Acid + O2 (Air Oxidation) Hemiacetal Hemiacetal (In Alcohol Solvents) Aldehyde->Hemiacetal + ROH (MeOH/EtOH) Hydrate->Aldehyde Sublimation / Heat (Reversible)

Figure 1: Primary degradation pathways.[1] Note that hydration is reversible via physical processing, while oxidation is irreversible.[1]

Module 4: Rescue & Purification Protocols

If your material has degraded, standard column chromatography often fails because the silica gel (acidic/wet) can cause further hydration or adsorption.[1]

Protocol A: Sublimation (The Gold Standard)

Best for: Removing hydrates and polymeric impurities.[1]

  • Setup: Place the crude/degraded material in a sublimation apparatus (cold finger).[1]

  • Vacuum: Apply high vacuum (< 0.05 Torr).

  • Heat: Gently heat the oil bath to 70-80°C .

    • Note: Do not overheat.[1][5][6] Pyridazines are thermally sensitive.[1]

  • Collection: The pure aldehyde will crystallize on the cold finger as a yellow/off-white solid.[1]

  • Storage: Immediately flush with Argon and store at -20°C.

Protocol B: Rapid Filtration (If Sublimation is unavailable)

Best for: Removing gross oxidation products (acids).[1]

  • Dissolve: Dissolve the crude material in dry Dichloromethane (DCM) .

  • Wash: Quickly wash with a small amount of cold, saturated NaHCO3 (to remove the carboxylic acid).[1]

    • Warning: Do not prolong contact with water.[1]

  • Dry: Dry the organic layer immediately over MgSO4 (Magnesium Sulfate is preferred over Sodium Sulfate for faster drying).[1]

  • Concentrate: Evaporate solvent without heating (use a cool water bath on the rotovap).

Module 5: Experimental Decision Tree

Use this logic flow before setting up your reaction.

DecisionTree Start Inspect Material State Physical State? Start->State Liquid Liquid/Oil State->Liquid At Room Temp Solid Solid State->Solid Action1 STOP. Check NMR. Could be Pyridine isomer or impure. Liquid->Action1 CheckColor Color? Solid->CheckColor Yellow Pale Yellow CheckColor->Yellow Brown Dark Brown/Gummy CheckColor->Brown Action2 Proceed with Reaction (Use dry solvents) Yellow->Action2 Action3 Purify via Sublimation Brown->Action3

Figure 2: Pre-experiment QC workflow to ensure reagent integrity.

References

  • Thieme Chemistry. (2004).[1] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms. (Section 16.8.4.3.1.2: Modification of Ketones, Aldehydes).[1][2] Retrieved from [1]

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Heinisch, G. (1991).[1] Pyridazines.[1][2][7][8][9] In: Comprehensive Heterocyclic Chemistry II. Elsevier.[1] (General reactivity of electron-deficient diazines).

  • ChemicalBook. (2023).[1] this compound MSDS and Properties. Retrieved from [1]

Sources

Technical Support Center: Optimizing Reaction Time for Schiff Base Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Schiff base (imine) synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to streamline their synthetic workflows by optimizing reaction times. Here, we address common challenges and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your experimental design.

Introduction: Why Reaction Time Matters

Schiff base formation, the condensation of a primary amine with an aldehyde or ketone, is a cornerstone reaction in organic synthesis, crucial for creating intermediates in pharmaceuticals, catalysts, and functional materials.[1][2][3] While seemingly straightforward, the reaction rate can be highly variable, impacted by factors ranging from reactant electronics to subtle changes in the experimental setup. Optimizing reaction time is not merely about efficiency; it's about maximizing yield, minimizing side reactions like aldehyde polymerization, and preserving the integrity of sensitive functional groups.[4] This guide provides a structured approach to troubleshooting and accelerating your Schiff base formations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during Schiff base synthesis that lead to suboptimal reaction times.

Q1: My reaction is extremely slow or appears to have stalled. What are the primary factors to investigate?

A stalled reaction is a common issue, often stemming from one or more suboptimal parameters. A systematic check of the following factors is the most effective troubleshooting approach.

Step 1: Verify Reagent Quality and Stoichiometry

  • Purity: Ensure the aldehyde has not oxidized to a carboxylic acid or polymerized, which can occur during storage. Use freshly distilled or purified aldehydes if necessary. Amine quality is also critical.

  • Stoichiometry: While a 1:1 molar ratio is typical, a slight excess (1.05 eq) of the amine can sometimes help drive the reaction to completion, especially if the aldehyde is volatile.

Step-2: Assess and Optimize the Reaction pH The reaction rate is critically dependent on pH.[5][6] The process requires a delicate balance: the carbonyl group needs to be protonated to become a better electrophile, but the amine must remain a free nucleophile.[7][8][9]

  • The Problem: If the pH is too low (<4), the amine (R-NH₂) is fully protonated to its non-nucleophilic ammonium form (R-NH₃⁺), halting the initial nucleophilic attack.[7][10][11] If the pH is too high (>6-7), there is insufficient acid to catalyze the dehydration of the hemiaminal (carbinolamine) intermediate, which is often the rate-limiting step.[3][11]

  • The Solution: The optimal pH for most imine formations is mildly acidic, typically between 4 and 6.[7][11][12] You can achieve this by adding a catalytic amount of a weak acid like acetic acid or a stronger acid like p-toluenesulfonic acid (p-TsOH). For sensitive substrates, pyridinium p-toluenesulfonate (PPTS) is an excellent choice.

Step 3: Actively Remove Water Schiff base formation is a reversible condensation reaction that produces one equivalent of water.[4] According to Le Châtelier's principle, removing water from the reaction mixture is essential to drive the equilibrium toward the imine product and accelerate the forward reaction.

  • Methods for Water Removal:

    • Azeotropic Distillation: Refluxing in a non-polar solvent like toluene or benzene with a Dean-Stark apparatus is a classic and highly effective method.[4]

    • Dehydrating Agents: For reactions at lower temperatures, adding a chemical drying agent directly to the flask is effective. Activated molecular sieves (4Å) are widely used as they are inert and efficiently trap water.[2][4][13] Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can also be used.

Step 4: Increase the Reaction Temperature Like most chemical reactions, the rate of imine formation generally increases with temperature. If the reaction is slow at room temperature, heating the mixture to reflux (in an appropriate solvent) can provide the necessary activation energy to overcome the barrier, particularly for the dehydration step.[4]

Q2: The reaction is fast, but my yield is low due to significant side product formation. How can I improve selectivity?

Low yields despite a fast reaction often point to competing side reactions.

  • Aldol Condensation: Aliphatic aldehydes, particularly those with α-hydrogens, are prone to self-condensation under acidic or basic conditions.[4]

    • Solution: Add the amine to the aldehyde solution slowly to maintain a low instantaneous concentration of the aldehyde. Running the reaction at a lower temperature, if feasible, can also disfavor the aldol pathway.

  • Product Hydrolysis: The imine product can hydrolyze back to the starting materials in the presence of water. This is the reverse of the formation reaction.

    • Solution: Rigorous water removal is critical.[4] Ensure your solvent is anhydrous and that your water-removal technique (e.g., Dean-Stark trap, molecular sieves) is efficient. Work up the reaction under anhydrous conditions where possible.

Q3: I'm working with a ketone instead of an aldehyde, and the reaction is incredibly slow. Is this normal?

Yes, this is expected. Ketones are inherently less reactive than aldehydes for two main reasons:

  • Steric Hindrance: The two alkyl/aryl groups on the ketone's carbonyl carbon create more steric bulk than the single substituent and hydrogen on an aldehyde, impeding the nucleophilic attack by the amine.

  • Electronic Effects: The two electron-donating alkyl groups on a ketone make its carbonyl carbon less electrophilic (less partially positive) compared to that of an aldehyde.

Optimization Strategies for Ketones:

  • Harsher Conditions: Ketimine formations often require higher temperatures and longer reaction times (e.g., 24-48 hours) than aldimine formations.[4][14]

  • More Active Catalysis: A stronger acid catalyst, such as neat trifluoroacetic acid or a Lewis acid like TiCl₄ or ZnCl₂, may be necessary to sufficiently activate the ketone carbonyl.[4]

  • Efficient Water Removal: Given the less favorable equilibrium, efficient and continuous water removal is paramount.[4]

Frequently Asked Questions (FAQs)

What is the mechanism of Schiff base formation and how does it guide optimization?

Understanding the mechanism is key to troubleshooting. It proceeds in two main stages:

  • Nucleophilic Addition: The primary amine (nucleophile) attacks the carbonyl carbon (electrophile) to form a tetrahedral intermediate called a hemiaminal or carbinolamine.[12][15]

  • Dehydration: The hydroxyl group of the hemiaminal is protonated by an acid catalyst, turning it into a good leaving group (-OH₂⁺). Subsequent elimination of water and deprotonation yields the final imine product.[6][11][12]

Optimizing the reaction involves accelerating both steps. Acid catalysis speeds up the dehydration step, while ensuring a neutral amine form maximizes the rate of the initial attack.[3]

Schiff_Base_Mechanism cluster_0 Stage 1: Addition cluster_1 Stage 2: Dehydration (Rate-Limiting) Reactants Aldehyde/Ketone + Primary Amine Hemiaminal Hemiaminal Intermediate (Carbinolamine) Reactants->Hemiaminal Nucleophilic Attack Protonated_Hemiaminal Protonated Hemiaminal (-OH2+) Hemiaminal->Protonated_Hemiaminal Protonation (Acid Catalyst) Imine Schiff Base (Imine) + Water Protonated_Hemiaminal->Imine Elimination of H2O

Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.

How do I choose the best solvent for my reaction?

The choice of solvent can significantly impact reaction rate and yield.[16]

Solvent TypeExamplesProsCons
Non-polar, Aprotic Toluene, Benzene, HexaneExcellent for azeotropic water removal with a Dean-Stark trap. Generally inert.May have poor solubility for polar reactants. Benzene is carcinogenic.
Polar, Aprotic Dichloromethane (DCM), Chloroform, AcetonitrileGood solvating power for a range of reactants.Water removal is reliant on dehydrating agents (e.g., molecular sieves).
Polar, Protic Ethanol, MethanolExcellent dissolving power for polar reactants and catalysts. Can be used for green chemistry approaches.[17][18]Can participate in side reactions (acetal formation). Hydrogen bonding can solvate and deactivate the amine nucleophile.[19] Water removal is more difficult.
Solvent-Free NoneEnvironmentally friendly ("green") approach. Can be very fast due to high reactant concentration.[20]Only suitable for liquid reactants or low-melting solids. Can lead to thermal decomposition if not controlled.

Generally, toluene with a Dean-Stark apparatus is the gold standard for reactions that tolerate heat. For room temperature reactions, anhydrous DCM or acetonitrile with molecular sieves are excellent choices.

What is the best way to monitor the reaction's progress?

Monitoring the reaction prevents unnecessarily long reaction times and helps identify stalls.

  • Thin-Layer Chromatography (TLC): The most common method. Spot the reaction mixture alongside the starting materials. The disappearance of the limiting reagent and the appearance of a new, often less polar, product spot indicates progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A small aliquot can be taken, the solvent evaporated, and the residue dissolved in a deuterated solvent. The appearance of the imine proton signal (R-CH=N-, typically δ 8-9 ppm for aldimines) and the disappearance of the aldehyde proton (R-CHO, δ 9-10 ppm) is a definitive indicator.[21]

  • Infrared (IR) Spectroscopy: Look for the appearance of the C=N stretch (around 1600-1650 cm⁻¹) and the disappearance of the C=O stretch of the carbonyl starting material (around 1690-1740 cm⁻¹) and the N-H bends of the primary amine.[14]

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Synthesis via Azeotropic Reflux

This protocol describes a robust method for synthesizing a Schiff base from an aromatic aldehyde and a primary amine using a Dean-Stark apparatus.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq, 50 mmol).

  • Solvent: Add 100 mL of toluene to dissolve the aldehyde.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq, 1 mmol).

  • Amine Addition: Dissolve the primary amine (1.0 eq, 50 mmol) in 20 mL of toluene and add it to the flask.

  • Reflux: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to a steady reflux (approx. 110-120 °C).

  • Monitoring: Continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap (in this case, 0.9 mL) or until TLC analysis shows complete consumption of the limiting starting material (typically 2-6 hours).

  • Work-up: Allow the reaction to cool to room temperature. Wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution to remove the acid catalyst, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Schiff base.

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making process for optimizing a slow reaction.

Troubleshooting_Workflow Start Reaction is Slow or Stalled Check_Reactants Are reactants (especially aldehyde) pure? Start->Check_Reactants Check_pH Is pH optimal? (approx. 4-6) Check_Water Is water being effectively removed? Check_pH->Check_Water Yes Adjust_pH Add catalytic acid (e.g., p-TsOH, HOAc) Check_pH->Adjust_pH No Check_Temp Is temperature adequate? Check_Water->Check_Temp Yes Add_Dehydrant Use Dean-Stark or add molecular sieves Check_Water->Add_Dehydrant No Increase_Temp Increase heat or reflux the reaction Check_Temp->Increase_Temp No Success Reaction Optimized Check_Temp->Success Yes Check_Reactants->Check_pH Yes Purify_Reactants Purify/distill starting materials Check_Reactants->Purify_Reactants No Adjust_pH->Check_pH Add_Dehydrant->Check_Water Increase_Temp->Check_Temp Purify_Reactants->Start

Caption: A systematic workflow for troubleshooting slow Schiff base reactions.

References

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]

  • What is the influence of the pH on imine formation in a water solution? (2015). ResearchGate. Retrieved from [Link]

  • Kinetics of imine formation measured by integration of all imine... (n.d.). ResearchGate. Retrieved from [Link]

  • Acid in Imine Formation. (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). (2013). Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Schiff Bases. (n.d.). sathee jee. Retrieved from [Link]

  • Aldehydes and Ketones with Amines: Imine Formation Mechanism. (n.d.). JoVE. Retrieved from [Link]

  • Schiff base. (n.d.). Wikipedia. Retrieved from [Link]

  • Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Nucleophilic Addition of Amines - Imine and Enamine Formation. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Mechanism of formation Schiff base. (n.d.). ResearchGate. Retrieved from [Link]

  • Schiff Base Innovations Using Water as a Solvent: Green Chemistry Approaches for Sustainable Chemical Processes. (2023). SSRN. Retrieved from [Link]

  • Effect of solvent on the Schiff Base yield... (n.d.). ResearchGate. Retrieved from [Link]

  • NATURAL ACID CATALYSED SYNTHESIS OF SCHIFF'S BASES FROM 1-(1-PHENYL-ETHYLIDENE) SEMICARBAZIDE. (2016). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Kinetics and thermodynamics of imine 3 synthesis... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Schiff Bases. (2020). BYJU'S. Retrieved from [Link]

  • Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. (2017). International Journal for Research in Applied Science & Engineering Technology. Retrieved from [Link]

  • Schiff bases are synthesized either in the presence of acid or base but mostly acid is used as catalyst why? (2012). ResearchGate. Retrieved from [Link]

  • Factors that Affect Reaction Rates. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. Retrieved from [Link]

  • Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. (2017). Molecules. Retrieved from [Link]

  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (2021). Heliyon. Retrieved from [Link]

  • Formation of Schiff's base from carbonyl compounds in acid catalyzed dehydration. (n.d.). ResearchGate. Retrieved from [Link]

  • Imine formation. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Imines – Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. Retrieved from [Link]

  • How does the solvent affect reaction rate? (2021). Reddit. Retrieved from [Link]

  • Solvent effects. (n.d.). Wikipedia. Retrieved from [Link]

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Technical Guide: Catalyst Selection & Reaction Optimization for Pyridazine-4-carbaldehyde

[1]

The Substrate Profile: "The Electron-Deficient Trap"

Before selecting a catalyst, you must understand the "personality" of this compound. It behaves differently than benzaldehyde or even pyridine-4-carbaldehyde due to the adjacent nitrogen atoms (N1-N2 bond) and extreme electron deficiency.[1]

  • Hydration Equilibrium: In the presence of water or alcohols, the aldehyde rapidly forms a gem-diol (hydrate) or hemiacetal. This is often mistaken for decomposition.[1]

  • Catalyst Poisoning: The N1 and N2 lone pairs are potent ligands. They will chelate transition metals (Pd, Pt, Rh), deactivating homogeneous catalysts.[2]

  • Ring Instability: The diazine ring is susceptible to nucleophilic attack and ring-opening under harsh basic conditions.[1]

Module 1: Nucleophilic Additions (Wittig, Knoevenagel, Condensation)

Objective: C-C bond formation without destroying the diazine ring.[2]

Critical Analysis: Base & Catalyst Selection

The primary failure mode in these reactions is ring degradation caused by strong bases (e.g.,

polymerization
Reaction TypeRecommended Reagent/CatalystWhy? (Mechanistic Rationale)
Wittig (Stabilized Ylides) DIPEA or DBU + LiClStabilized ylides are acidic enough to be deprotonated by mild amine bases.[1] LiCl increases the acidity of the ylide proton (Blanchette-Charette conditions), avoiding strong alkoxides.
Wittig (Unstabilized) NaHMDS (at -78°C)If a strong base is mandatory, use a non-nucleophilic base at cryogenic temperatures to prevent attack on the pyridazine ring carbons.[2]
Knoevenagel Piperidine/AcOH (Cat.)[1][2]Standard conditions work, but ensure the reaction is buffered . Excess amine can cause ring amination (SNAr).[1][2]
Grignard / Lithiation LaCl3·2LiCl (Turbo-Grignard additive)Lanthanide salts complex the carbonyl oxygen, increasing electrophilicity while suppressing attack on the ring nitrogens.
Troubleshooting Guide: "My Yield is <20%"
  • Issue: The reaction turns black/tarry immediately.

    • Cause: Polymerization initiated by unbuffered base.[1]

    • Fix: Switch to the Masamune-Roush conditions (LiCl, DBU, MeCN). Avoid alkoxide bases (NaOMe, KOtBu) which act as nucleophiles toward the pyridazine ring.[2]

  • Issue: No reaction, starting material recovered.

    • Cause: Enolization of the aldehyde (rare but possible) or ylide hydrolysis.

    • Fix: Ensure anhydrous conditions. Add Ti(OiPr)4 as a mild Lewis acid to activate the carbonyl (it is bulky enough to minimize N-coordination).[1]

Module 2: Reductive Functionalization (Amination & Reduction)

Objective: Converting the aldehyde to an amine or alcohol without reducing the N=N bond.

The Catalyst Poisoning Paradox

Transition metal catalysts (Pd/C, PtO2) bind irreversibly to the pyridazine nitrogens. Increasing catalyst loading often leads to hydrogenolysis of the C-Cl bonds (if present) or reduction of the N=N bond (cleaving the ring to a 1,4-diamine).

Protocol: Chemoselective Reductive Amination

Do NOT use: Catalytic Hydrogenation (H2, Pd/C) as a first resort.[2] USE: Hydride Donors.

Step-by-Step Protocol:

  • Imine Formation: Dissolve this compound (1.0 equiv) and Amine (1.1 equiv) in DCE (1,2-Dichloroethane) .

    • Tech Tip: Add 4Å Molecular Sieves. Electron-deficient aldehydes form unstable imines that hydrolyze easily; sieves drive the equilibrium.[1]

  • Reduction: Add NaBH(OAc)3 (1.5 equiv).

    • Why? It is mild and won't reduce the aldehyde or the pyridazine ring.

    • Catalyst: If reaction is sluggish, add AcOH (1-2 equiv).[1][2] The acid activates the imine.

  • Workup: Quench with saturated NaHCO3. Do not use strong acid (HCl) during workup, as it stabilizes the hydrate form of any unreacted aldehyde, complicating separation.[2]

Decision Logic for Reductions

ReductionLogicStartTarget: Reduce Pyridazine-4-CHOTargetDesired Product?Start->TargetAlcoholAlcohol (-CH2OH)Target->AlcoholAmineAmine (-CH2NHR)Target->AmineAlcohol_MethodUse NaBH4 (0.5 eq) in MeOH(0°C to RT)Alcohol->Alcohol_MethodWarningAVOID: H2 + Pd/C(Risk: Ring Cleavage)Alcohol->WarningIf using H2Amine_MethodUse NaBH(OAc)3 in DCE+ AcOH (Cat.)Amine->Amine_MethodAmine->Warning

Caption: Decision matrix for reductive transformations, highlighting the avoidance of heterogeneous metal catalysts.

Module 3: Oxidation & Stability (The Hydrate Trap)

Objective: Accurate analysis and conversion to carboxylic acid.

The "Disappearing Aldehyde" Phenomenon

Users often report that the aldehyde proton signal (~10 ppm) vanishes in NMR, replaced by a signal at ~6-7 ppm.

  • Diagnosis: You have formed the gem-diol (hydrate) .[1]

  • Mechanism: Pyridazine-4-CHO + H2O ⇌ Pyridazine-4-CH(OH)2.[1]

  • Solution:

    • NMR: Switch solvent from CDCl3 (often acidic) to DMSO-d6 or Acetone-d6 .[1] The hydrate is less stable in aprotic polar solvents.

    • Storage: Store under Argon at -20°C.

Oxidation to Carboxylic Acid

Avoid KMnO4 (oxidative cleavage of the ring). Use Pinnick Oxidation for high chemoselectivity.[1]

Protocol:

  • Dissolve aldehyde in t-BuOH / H2O (3:1) .

  • Add 2-Methyl-2-butene (scavenger for HOCl).[1]

  • Add NaClO2 (Sodium chlorite) and NaH2PO4 (buffer).[1]

  • Monitor by TLC.[1][3] The buffer prevents the formation of Cl2, which would chlorinate the electron-rich positions of the ring (though less of an issue for pyridazine, it prevents side reactions).

Frequently Asked Questions (Technical Support)

Q1: I am trying to perform a Suzuki coupling on a chloro-substituted this compound, but the yield is zero. Is the aldehyde interfering? A: Yes. The aldehyde is likely oxidizing to the acid (poisoning the base) or condensing with itself.

  • Fix: Protect the aldehyde as an acetal (ethylene glycol, pTsOH) before the coupling. Alternatively, use a trifluoroborate salt (Molander conditions) which requires milder basic conditions, minimizing aldehyde degradation.[2]

Q2: Can I use Lewis Acids like TiCl4 or BF3·OEt2 to accelerate nucleophilic addition? A: Proceed with extreme caution. Strong Lewis acids will coordinate to the N1/N2 nitrogens before they bind to the carbonyl oxygen. This deactivates the ring further (making it prone to nucleophilic attack) and requires stoichiometric amounts of Lewis Acid to work.

  • Recommendation: Use bulky Lewis acids like Al(OtBu)3 or Ti(OiPr)4 that are sterically discouraged from binding the ring nitrogens but can still activate the exocyclic carbonyl.

Q3: My reductive amination product contains a significant amount of alcohol byproduct. A: This indicates your imine formation was incomplete before the hydride was added.

  • Troubleshooting:

    • Pre-stir the aldehyde and amine for 2-4 hours with Molecular Sieves before adding the reducing agent.

    • Switch from NaBH3CN (slow) to NaBH(OAc)3 (faster imine reduction, less aldehyde reduction).[1][2]

References

  • Hydration of Heterocyclic Aldehydes: Lázaro Martínez, J. M., et al. "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives."[1][4] Journal of Organic Chemistry, 2010.[2][4][5] Link(Establishes the hydration equilibrium paradigm for electron-deficient N-heterocycles).[1][2]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.[2][6] Link(The gold standard protocol for avoiding aldehyde reduction).[2]

  • Minisci Reaction & Ring Reactivity: Duncton, M. A. J.[2] "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[1] Med.[1][3] Chem. Commun., 2011. Link(Context on the radical reactivity of the pyridazine ring).

  • Oxidation Methods: "Synthesis of carboxylic acids by oxidation of aldehydes." Organic Chemistry Portal. Link(General overview of mild oxidation methods suitable for sensitive heterocycles).

  • Catalyst Poisoning in Heterocycles: "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Journal of the American Chemical Society, 2013. Link(Discusses N-coordination poisoning mechanisms).[1][2]

Technical Guide: Solvent Effects on Pyridazine-4-carbaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Landscape

Pyridazine-4-carbaldehyde is not a standard aromatic aldehyde. Unlike benzaldehyde, the pyridazine ring is a


-deficient diazine system . The presence of two nitrogen atoms in the 1,2-position exerts a powerful electron-withdrawing effect (

and

effects) on the ring carbons.

The Consequence: The carbonyl carbon at position 4 is exceptionally electrophilic.

  • High Reactivity: It reacts faster with nucleophiles than pyridine- or benzene-analogs.

  • The Trap: It is highly susceptible to covalent hydration (gem-diol formation) in protic solvents, which masks the reactive carbonyl group and kills reaction efficiency.

This guide details how to navigate these solvent-dependent equilibria to maximize yield.

Module 1: The Hydration Equilibrium (Protic Solvents)

Issue: "I dissolved my aldehyde in methanol/water for a reaction, but the starting material looks 'consumed' by NMR even before adding reagents, or reactivity is extremely sluggish."

The Mechanism

In water or low-molecular-weight alcohols (MeOH, EtOH), electron-deficient aldehydes undergo reversible addition of the solvent across the carbonyl bond. For this compound, the equilibrium constant (


) shifts significantly toward the gem-diol  (in water) or hemiacetal  (in alcohol).

Why this matters: Nucleophiles (Nu


) attack 

carbonyl carbons, not

gem-diols. The solvent is effectively acting as a competitive inhibitor.
Visualization: Solvation Equilibrium

HydrationEquilibrium Aldehyde Reactive Aldehyde (sp2 Carbonyl) Transition Transition State (Solvent Attack) Aldehyde->Transition + Solvent Solvent Protic Solvent (H2O or ROH) Solvent->Transition GemDiol Unreactive Species (Gem-diol / Hemiacetal) Transition->GemDiol Fast Equilibrium GemDiol->Aldehyde Dehydration (Requires Heat/Desiccant)

Figure 1: The equilibrium shift in protic media. The electron-deficient pyridazine ring stabilizes the hydrate (Red), reducing the concentration of the active electrophile (Blue).

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Missing Carbonyl Peak 1H NMR in

or

shows loss of aldehyde proton (~10 ppm) and new peak upfield (~6 ppm).
Switch Solvent: Use

,

, or

for analysis. The aldehyde is likely intact but hydrated.
Sluggish Condensation Reaction with amines (Schiff base) in ethanol is slow.Force Dehydration: Add molecular sieves (3Å or 4Å) or use a Dean-Stark trap (if in Toluene) to drive equilibrium back to the aldehyde.

Module 2: Nucleophilic Additions (Organometallics)

Issue: "My Grignard reaction failed. I obtained a complex mixture or recovered starting material."

The Causality

The pyridazine nitrogens possess lone pairs that can coordinate with Lewis Acids (Mg, Li, Zn). In non-polar solvents, the organometallic reagent may complex with the ring nitrogens before attacking the aldehyde, altering regioselectivity or causing ring opening/polymerization.

Solvent Selection Matrix
SolventSuitabilityTechnical Note
Diethyl Ether (

)
Poor Low solubility of the polar pyridazine; poor solvation of the intermediate alkoxide.
THF (Tetrahydrofuran) Excellent Good solubility; coordinates Mg/Li effectively, preventing them from "locking up" on the pyridazine nitrogens.
DCM (Dichloromethane) Forbidden Reacts with organolithiums/Grignards (carbene formation).
2-MeTHF Good Higher boiling point than THF; greener alternative; better phase separation in workup.
Protocol: Controlled Addition
  • Solvent: Anhydrous THF (stabilized).

  • Temperature: Cool to -78°C .

    • Reasoning: Low temperature favors kinetic control (C=O attack) over thermodynamic coordination to ring nitrogens or side reactions.

  • Addition: Add the aldehyde to the nucleophile (inverse addition) if the nucleophile is unstable, but standard addition is usually fine.

  • Quench: Use saturated

    
     immediately upon warming to 0°C. Do not let it sit at RT with strong base.
    

Module 3: Condensation Reactions (Imine/Heterocycle Formation)

Issue: "Yields are low in Knoevenagel or Schiff base reactions."

The "Dry" Requirement

While protic solvents (EtOH) are classic for these reactions, the water byproduct inhibits the reaction (Le Chatelier's principle). For this compound, the product (imine) is also susceptible to hydrolysis.

Workflow Logic

SolventDecision Start Select Reaction Type Type1 Reversible Condensation (Imine/Hydrazone) Start->Type1 Type2 Irreversible Addition (Reduction/Wittig) Start->Type2 Solvent1 Ethanol/Methanol Type1->Solvent1 Solvent2 DCM or THF Type2->Solvent2 Condition1 Is conversion < 50%? Solvent1->Condition1 Action1 Add Dehydrating Agent (MgSO4 / Sieves) Condition1->Action1 Yes (Mild) Action2 Switch to Toluene (Azeotropic Reflux) Condition1->Action2 Yes (Stubborn) Note2 Avoid acidic protons. Monitor for Cannizzaro. Solvent2->Note2

Figure 2: Decision tree for solvent selection based on reaction reversibility.

Frequently Asked Questions (FAQs)

Q1: Can I use DMF or DMSO for reactions with this compound? A: Yes, but with caution. These are polar aprotic solvents that dissolve the aldehyde well. However, removing them requires aqueous workups or high heat.

  • Risk:[1] During aqueous workup, the aldehyde may hydrate and partition into the water phase, leading to mass loss.

  • Fix: Use continuous extraction (DCM) or lyophilization if the product is water-soluble.

Q2: Why does my aldehyde turn into a carboxylic acid in storage? A: Auto-oxidation. The electron-deficient ring makes the aldehyde C-H bond weaker.

  • Solution: Store under Argon/Nitrogen at -20°C. If you see a white solid precipitate, it is likely Pyridazine-4-carboxylic acid. Purify via a basic wash (acid stays in water, aldehyde in organic).

Q3: Is acid catalysis necessary for imine formation? A: Use sparingly. The pyridazine ring is basic (


 for the conjugate acid). Adding too much acid protonates the ring nitrogens, creating a dicationic species that repels the incoming nucleophile (amine protonated + ring protonated = electrostatic repulsion).
  • Recommendation: Use a catalytic amount of weak acid (Acetic acid) or no acid at all; the electrophilicity is often high enough to proceed without it.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on diazine reactivity and electron deficiency).

  • Brown, D. J. (2000). The Pyridazines: Supplement I (Chemistry of Heterocyclic Compounds). Wiley-Interscience. (Specific reactivity profiles of pyridazine derivatives).

  • Guthrie, J. P. (2000). Equilibrium constants for hydration of carbonyl compounds. Canadian Journal of Chemistry, 78(10), 1295-1298. (Mechanism of hydration in electron-deficient aldehydes).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Vilsmeier-Haack and Knoevenagel mechanisms relevant to heterocyclic aldehydes).

Sources

Characterization of impurities in Pyridazine-4-carbaldehyde samples

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Characterization & Troubleshooting of Pyridazine-4-carbaldehyde (CAS 50901-42-3)

CRITICAL ALERT: Identity Verification

Before proceeding, verify your target molecule. There is a frequent industry confusion regarding the CAS registry numbers for pyridazine carbonyl derivatives.[1]

  • This compound (Target): CAS 50901-42-3 .[2] (Aldehyde group).[1][2][3][4][5][6][7]

  • 1-(Pyridazin-4-yl)ethanone (Common Mismatch): CAS 50901-46-7 .[8][9][10] (Ketone/Acetyl group).[1]

If your vial is labeled with CAS 50901-46-7 but labeled as "Aldehyde," run a proton NMR immediately.[1] The aldehyde proton appears at ~10.0–10.2 ppm (singlet), while the ketone methyl group appears at ~2.7 ppm (singlet).

Part 1: Impurity Profiling & Degradation

Q: My sample has turned from a pale yellow solid/oil to a dark brown gum. Is it still usable? A: Likely not without purification.[1] this compound is an electron-deficient heteroaromatic aldehyde.[1] It is highly susceptible to two primary degradation pathways:

  • Auto-oxidation: Conversion to Pyridazine-4-carboxylic acid (CAS 50681-25-9).[1] This is accelerated by air and light.[1]

  • Polymerization/Oligomerization: Aldehydes can undergo self-aldol-type condensation or polymerization, leading to dark, insoluble "tars."[1]

Q: I see a "split peak" or broad fronting in my LC-MS chromatogram. Is this a mixture of isomers? A: Not necessarily. This is often the Gem-diol (Hydrate) effect.[1]

  • Mechanism: Electron-deficient aldehydes rapidly hydrate in the presence of water (even atmospheric moisture or aqueous mobile phases) to form the gem-diol:

    
    .
    
  • Diagnostic: The gem-diol is more polar and elutes earlier than the aldehyde. In unbuffered or neutral systems, the interconversion is slow enough to separate on the column, appearing as two peaks connected by a "saddle."

  • Solution: Use an acidic mobile phase (pH < 3) or higher temperature (40°C) to collapse the equilibrium into a single peak.[1]

Table 1: Common Impurity Profile
Impurity TypeLikely IdentityOriginDetection Characteristic (LC-MS)
Oxidative Pyridazine-4-carboxylic acidAir exposure / Storage[M+H]+ = 125.03 (Acidic peak, tails on C18)
Starting Material 4-MethylpyridazineIncomplete oxidation synthesis[M+H]+ = 95.06 (Elutes later than aldehyde)
Degradant PyridazineDecarbonylation (Thermal/UV)[M+H]+ = 81.04 (Volatile)
Solvent Ethanol/Methanol AdductsHemiacetal formation in alcoholic solvents[M+H]+ = M + 32 (MeOH) or M + 46 (EtOH)
Hydrate Pyridazine-4-methanediolAqueous mobile phase interaction[M+H]+ = 127.05 (Often splits peak)

Part 2: Analytical Troubleshooting (Q&A)

Q: Why does the this compound peak tail significantly on my C18 column? A: Pyridazines are basic (pKa of conjugate acid ~2.3–3.0) and hydrophilic.[1][11]

  • Cause: Interaction between the basic nitrogen of the pyridazine ring and residual silanols on the silica support.

  • Fix:

    • Buffer: Use 0.1% Formic Acid or TFA to fully protonate the pyridazine (keeping it cationic) and suppress silanol ionization.[1]

    • Column Choice: Switch to a Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) or a HILIC column for better retention of polar species.[1]

Q: GC-MS analysis shows a peak with mass 80 instead of 108. Did I lose the product? A: You are likely observing Thermal Decarbonylation inside the GC inlet.[1]

  • Mechanism: this compound loses CO (mass 28) at high injector temperatures (>200°C), generating Pyridazine (MW 80).[1]

  • Troubleshooting:

    • Lower the inlet temperature to 150°C–180°C.

    • Switch to LC-MS for purity determination to avoid thermal artifacts.[1]

Q: How do I distinguish the 4-isomer from the 3-isomer (Pyridazine-3-carbaldehyde)? A: Use 1H NMR coupling constants (


-values).
  • 4-Carbaldehyde: The aromatic protons show a distinct pattern.[1] The proton at C5 and C6 will show coupling, while C3 is often a singlet or shows small long-range coupling.

  • 3-Carbaldehyde: You will see a clearer vicinal coupling pattern between C4 and C5.[1]

  • Reference Shift: The aldehyde proton for the 4-isomer is typically at 10.15 ppm (in DMSO-d6), whereas the 3-isomer is often slightly upfield.

Part 3: Experimental Workflows (Visualized)

Workflow 1: Impurity Identification & Decision Tree

This logic flow guides you through identifying whether a "bad" result is a real impurity or an analytical artifact.

Impurity_Workflow Start Sample Analysis (LC-MS / HPLC) SplitPeak Observation: Split Peak / Broadening Start->SplitPeak MassCheck Check Mass Spectrum SplitPeak->MassCheck M_plus_18 Mass = M+18 (126 Da) (Hydrate) MassCheck->M_plus_18 Dominant Species M_plus_16 Mass = M+16 (124 Da) (Carboxylic Acid) MassCheck->M_plus_16 Stable Impurity Action_Hydrate Artifact: Gem-diol formation. Action: Use acidic mobile phase or increase column temp. M_plus_18->Action_Hydrate Action_Acid Impurity: Oxidation. Action: Recrystallize or check storage conditions. M_plus_16->Action_Acid

Caption: Decision tree for distinguishing between hydration artifacts and oxidative degradation in this compound analysis.

Workflow 2: Degradation Pathways

Understanding how the molecule breaks down helps in selecting storage conditions.[1]

Degradation_Pathways Aldehyde This compound (Active) Hydrate Gem-Diol (Hydrate) (Reversible) Aldehyde->Hydrate + H2O (Fast) Acid Pyridazine-4-carboxylic acid (Irreversible) Aldehyde->Acid Oxidation (O2/Air) Polymer Oligomers/Tars (Irreversible) Aldehyde->Polymer Base / Heat (Aldol Condensation) Hydrate->Aldehyde - H2O

Caption: Primary degradation pathways. Note that hydration is reversible, while oxidation and polymerization are permanent.

Part 4: Remediation & Storage Protocols

Purification Protocol (If purity < 90%)

If your sample contains significant Pyridazine-4-carboxylic acid :

  • Dissolution: Dissolve the crude material in Dichloromethane (DCM) . The aldehyde is soluble; the acid is significantly less soluble in non-polar solvents.[1]

  • Wash: Wash the organic layer rapidly with saturated NaHCO3 (cold).[1] Warning: Do this quickly to prevent base-catalyzed polymerization of the aldehyde.

  • Drying: Dry over anhydrous Na2SO4 (avoid MgSO4 if possible, as it is slightly Lewis acidic and can promote hydration).[1]

  • Concentration: Evaporate solvent at < 30°C under vacuum.

Storage Recommendations
  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature: -20°C is mandatory for long-term stability.[1]

  • Container: Amber glass to prevent photo-degradation.[1]

References

  • National Center for Biotechnology Information (NCBI) . (2025).[1] PubChem Compound Summary for CID 13011721, this compound. Retrieved January 30, 2026, from [Link]

  • Sielc Technologies . (n.d.).[1] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved January 30, 2026, from [Link]

  • O'Brien, P. J., et al. (2005).[1] Molecular mechanisms of aldehyde toxicity: a chemical perspective. Chemical Research in Toxicology. Retrieved January 30, 2026, from [Link]

Sources

Navigating the Labyrinth of Pyridazine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is crafted for researchers, medicinal chemists, and process development scientists who encounter the unique challenges inherent in the synthesis of pyridazine-based scaffolds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles that govern these reactions. This resource is designed to be a dynamic, field-tested companion in your laboratory, moving beyond simplistic protocols to offer robust, validated troubleshooting strategies.

The Challenge of the N-N Bond

The adjacent nitrogen atoms in the pyridazine ring introduce a unique electronic and steric environment, which is the root of many synthetic hurdles. Unlike its pyridine and pyrimidine isomers, the inherent asymmetry and electron-withdrawing nature of the diazine core often lead to sluggish reactions, competitive side-product formation, and purification difficulties. This guide will address the most common issues encountered in the two primary synthetic routes: the condensation of 1,4-dicarbonyl compounds with hydrazine and the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Section 1: The 1,4-Dicarbonyl Condensation Route

The reaction of a 1,4-dicarbonyl compound with hydrazine is a foundational method for constructing the pyridazine core. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact yield and purity.

FAQ 1: My pyridazine yield is unexpectedly low. What are the likely causes?

Low yields in this synthesis can typically be traced back to three main culprits: incomplete conversion of the starting material, formation of stable intermediates, or degradation of the product under the reaction conditions.

  • Incomplete Dihydropyridazine Oxidation: The initial condensation of a 1,4-dicarbonyl with hydrazine forms a dihydropyridazine intermediate.[1][2] This intermediate requires a subsequent oxidation step to aromatize to the final pyridazine product. If this oxidation is incomplete, you will isolate a mixture of the desired product and the dihydropyridazine, leading to a lower than expected yield of the pyridazine.

    • Troubleshooting:

      • Introduce an Oxidant: If spontaneous oxidation is not occurring, consider adding a mild oxidant to the reaction mixture. Common choices include air (by bubbling through the reaction), elemental sulfur, or chromium trioxide in acetic acid.

      • Solvent Choice: The choice of solvent can influence the rate of oxidation. Protic solvents like ethanol or acetic acid can facilitate the tautomerization and subsequent oxidation of the dihydropyridazine intermediate.

  • Formation of Stable Hemiaminal or Hydrazone Intermediates: The reaction proceeds through the initial formation of a hemiaminal, followed by cyclization and dehydration. If the cyclization step is slow, you may accumulate hydrazone or hemiaminal intermediates, leading to an incomplete reaction.

    • Troubleshooting:

      • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl group, activating it towards nucleophilic attack by the hydrazine and promoting the dehydration steps.

      • Temperature and Reaction Time: Ensure the reaction is heated for a sufficient duration. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials and intermediates.

FAQ 2: I'm observing a significant byproduct. What is it likely to be?

The most common byproduct in the synthesis of pyridazines from 1,4-dicarbonyls is the corresponding furan. This is analogous to the Paal-Knorr furan synthesis, which competes with pyridazine formation.

  • Furan Formation: Under acidic conditions, particularly at pH < 3, the 1,4-dicarbonyl can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan byproduct. This is a common issue when using strong acid catalysts to accelerate the pyridazine formation.

    • Troubleshooting:

      • Control pH: Avoid strongly acidic conditions. If an acid catalyst is necessary, use a weak acid like acetic acid and carefully monitor the pH of the reaction mixture.

      • Reaction Temperature: Higher temperatures can sometimes favor furan formation. If furan is a major byproduct, try running the reaction at a lower temperature for a longer period.

  • Polymerization/Degradation: Harsh reaction conditions, such as high temperatures and the presence of strong acids or bases, can lead to the degradation of both the starting materials and the pyridazine product, resulting in a complex mixture of byproducts.

    • Troubleshooting:

      • Milder Conditions: Opt for the mildest possible reaction conditions that still afford a reasonable reaction rate. This may involve using a weaker acid catalyst, a lower reaction temperature, or a shorter reaction time.

Visualizing the Reaction Pathway and Pitfalls

1,4-Dicarbonyl 1,4-Dicarbonyl Furan Furan 1,4-Dicarbonyl->Furan Acid-Catalyzed Dehydration Intermediates Hemiaminal/ Hydrazone 1,4-Dicarbonyl->Intermediates + Hydrazine Hydrazine Hydrazine Dihydropyridazine Dihydropyridazine Pyridazine Pyridazine Dihydropyridazine->Pyridazine Oxidation Intermediates->Dihydropyridazine Cyclization

Caption: Reaction pathway for pyridazine synthesis from 1,4-dicarbonyls, highlighting the key intermediates and the competing furan formation side reaction.

Section 2: The Inverse-Electron-Demand Diels-Alder (IEDDA) Route

The IEDDA reaction, typically between an electron-deficient tetrazine and an electron-rich dienophile, is a powerful and often regioselective method for synthesizing substituted pyridazines. However, unexpected regiochemical outcomes and low reactivity can be significant obstacles.

FAQ 3: My IEDDA reaction is giving a mixture of regioisomers. How can I improve the selectivity?

Regioselectivity in the IEDDA reaction for pyridazine synthesis is governed by the electronic and steric properties of both the tetrazine and the dienophile.[3][4] Loss of selectivity is often due to a poor electronic match between the reactants.

  • Understanding the Electronics: In an IEDDA reaction, the dominant orbital interaction is between the HOMO of the dienophile and the LUMO of the diene (the tetrazine).[4] For high regioselectivity, there should be a significant difference in the orbital coefficients at the reacting centers.

    • Troubleshooting:

      • Modify the Dienophile: If you are using an unsymmetrical dienophile, consider modifying its electronic properties. For example, using an enamine or an enol ether with a strongly electron-donating group will raise the HOMO energy and can enhance the regioselectivity.

      • Modify the Tetrazine: The electronic properties of the tetrazine can also be tuned. Attaching electron-withdrawing groups to the tetrazine can lower its LUMO energy and improve the interaction with the dienophile's HOMO.

      • Solvent Effects: The polarity of the solvent can influence the transition state and, in some cases, the regioselectivity. Experiment with a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile), to find the optimal conditions.

  • Steric Hindrance: Steric interactions in the transition state can also play a role in determining the regioselectivity. A bulky substituent on either the tetrazine or the dienophile can disfavor one regioisomeric transition state over the other.

    • Troubleshooting:

      • Alter Substituents: If possible, consider using reactants with different steric profiles to favor the desired regioisomer.

FAQ 4: The IEDDA reaction is very slow or not proceeding at all. What can I do?

Low reactivity in IEDDA reactions is usually due to a small energy gap between the dienophile's HOMO and the tetrazine's LUMO, or to a high activation barrier for the cycloaddition.

  • Improving Reactivity:

    • Increase Dienophile Electron Density: Use dienophiles with stronger electron-donating groups to raise the HOMO energy and narrow the HOMO-LUMO gap.

    • Increase Tetrazine Electron Deficiency: Use tetrazines with more electron-withdrawing groups to lower the LUMO energy.

    • Lewis Acid Catalysis: In some cases, a Lewis acid can coordinate to the tetrazine, lowering its LUMO energy and accelerating the reaction.

    • Increase Temperature: As with many reactions, increasing the temperature will increase the reaction rate. However, be mindful that higher temperatures can also lead to side reactions or decomposition. Monitor the reaction carefully.

Visualizing the IEDDA Troubleshooting Workflow

Start Unexpected IEDDA Result (Low Yield or Poor Selectivity) CheckElectronics Analyze Reactant Electronics (HOMO/LUMO) Start->CheckElectronics ModifyDienophile Modify Dienophile (e.g., stronger donor group) CheckElectronics->ModifyDienophile Poor Electronic Match ModifyTetrazine Modify Tetrazine (e.g., stronger acceptor group) CheckElectronics->ModifyTetrazine Poor Electronic Match OptimizeConditions Optimize Reaction Conditions CheckElectronics->OptimizeConditions Good Electronic Match ModifyDienophile->OptimizeConditions ModifyTetrazine->OptimizeConditions ChangeSolvent Screen Solvents OptimizeConditions->ChangeSolvent Yes ChangeTemp Adjust Temperature OptimizeConditions->ChangeTemp Yes AddCatalyst Consider Lewis Acid Catalyst OptimizeConditions->AddCatalyst Yes Success Desired Pyridazine ChangeSolvent->Success ChangeTemp->Success AddCatalyst->Success

Caption: A decision-making workflow for troubleshooting common issues in inverse-electron-demand Diels-Alder reactions for pyridazine synthesis.

Section 3: Purification Strategies for Pyridazine Derivatives

The polar nature of the pyridazine ring can make purification challenging. The following are some recommended strategies for isolating your target compound in high purity.

FAQ 5: I'm having difficulty purifying my pyridazine derivative by column chromatography. What are some tips?
  • Normal-Phase Chromatography:

    • Stationary Phase: Standard silica gel is often effective.

    • Eluent System: A common starting point is a mixture of a nonpolar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate). For more polar pyridazines, a gradient elution with increasing amounts of ethyl acetate or the addition of a small amount of methanol may be necessary.

    • Tailing Reduction: The basic nitrogen atoms in the pyridazine ring can interact with acidic silanol groups on the silica surface, leading to peak tailing. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent system.

  • Reversed-Phase Chromatography:

    • Stationary Phase: C18-functionalized silica is the most common choice.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.

    • pH Adjustment: The retention of pyridazine derivatives on a reversed-phase column can be highly dependent on the pH of the mobile phase. Since pyridazines are basic, using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) will protonate the pyridazine, making it more polar and potentially improving peak shape and resolution.

FAQ 6: Can I purify my pyridazine by recrystallization?

Recrystallization can be an excellent method for purifying solid pyridazine derivatives. The key is to find a suitable solvent or solvent system.

  • Solvent Selection:

    • Single Solvent: Ideal solvents are those in which your pyridazine has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.

    • Solvent Pairs: If a single suitable solvent cannot be found, a binary solvent system can be effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization. Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.

FAQ 7: Is acid-base extraction a viable purification method?

Yes, for pyridazine derivatives with appropriate pKa values, acid-base extraction can be a powerful tool for removing non-basic impurities.[5]

  • Protocol:

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic pyridazine will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or acidic impurities.

    • Basify the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO3) to deprotonate the pyridazine, causing it to precipitate or allowing it to be extracted back into an organic solvent.

    • Collect the purified pyridazine by filtration or by separating the organic layer, drying it, and removing the solvent.

Purification Method Best For Key Considerations
Normal-Phase Chromatography General purpose purification of moderately polar compounds.Use a basic modifier (e.g., triethylamine) to reduce peak tailing.
Reversed-Phase Chromatography Purification of polar or water-soluble pyridazines.Control the mobile phase pH to optimize retention and peak shape.
Recrystallization Final purification of solid, crystalline products.Careful solvent screening is crucial for high recovery and purity.
Acid-Base Extraction Removing non-basic impurities from basic pyridazine products.The pyridazine must be sufficiently basic to be protonated by the chosen acid.

References

  • Overberger, C. G., Byrd, N. R., & Mesrobian, R. B. (1956). The Synthesis of Pyridazine. Journal of the American Chemical Society, 78(9), 1961–1965. [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]

  • Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). Lewis Acid-Mediated Inverse-Electron-Demand Diels–Alder Reaction between 3-Monosubstituted s-Tetrazines and Silyl Enol Ethers. The Journal of Organic Chemistry, 86(17), 12008–12023. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Retrieved from [Link]

  • MDPI. (2022). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • LIRIAS. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • YouTube. (2021). PYRIDAZINE#PYRIDAZINE SYNTHESIS. Retrieved from [Link]

Sources

Technical Support Center: Scalable Synthesis of Pyridazine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Troubleshooting Scale-Up, Stability, and Isolation of Pyridazine-4-carbaldehyde Last Updated: February 11, 2026

Introduction: The "Unstable" Intermediate

Welcome to the technical support hub for This compound . If you have arrived here, you are likely transitioning from medicinal chemistry (milligram scale) to process development (gram to kilogram scale) and are encountering significant yield losses or purity issues.

The Core Problem: this compound is an electron-deficient heteroaromatic aldehyde. It is highly reactive, prone to:

  • Cannizzaro Disproportionation (under basic conditions).

  • Aerobic Oxidation (to the carboxylic acid).

  • Polymerization (upon concentration).

This guide prioritizes Route B (Ester Reduction) as the most scalable method for high-purity needs, while addressing the critical engineering controls required to make it work.

Module 1: Route Selection & Thermodynamics

Q: I used the "Metal-Halogen Exchange" (Lithiation) route on 500mg. Can I scale this to 100g?

A: We strongly advise against this for scales >10g.

The Technical Reality: The lithiation of 4-iodopyridazine followed by DMF quench requires cryogenic conditions (


) to prevent the "dance" of the lithiated species (isomerization) or decomposition.
  • Heat Transfer Limits: On a 100g scale, maintaining

    
     during the exothermic addition of 
    
    
    
    -BuLi is chemically engineered torture. Localized hotspots will lead to tars.
  • Safety: Large quantities of lithiated pyridazines are high-energy species.

Recommendation: Switch to the Partial Reduction of Methyl Pyridazine-4-carboxylate . This route uses DIBAL-H (Diisobutylaluminum hydride).[1] While it still requires cooling, it is more amenable to flow chemistry or standard pilot plant cryogenics (


 to 

) compared to the strict

required for lithiation.
Decision Matrix: Route Selection

RouteSelection cluster_rec Recommended for Scale-Up Start Start: Scale & Equipment? ScaleSmall < 5g (Lab Scale) Start->ScaleSmall ScaleLarge > 10g (Pilot/Process) Start->ScaleLarge Lithiation Route A: Lithiation (4-Iodo + nBuLi) ScaleSmall->Lithiation Fastest PurityCheck Is Se/Heavy Metal contamination acceptable? ScaleLarge->PurityCheck CryoCheck Can you maintain -78°C? Lithiation->CryoCheck EsterRed Route B: Ester Reduction (DIBAL-H) Oxidation Route C: Methyl Oxidation (SeO2 or Catalytic) CryoCheck->EsterRed No PurityCheck->EsterRed No (GMP/High Purity) PurityCheck->Oxidation Yes (Early Phase)

Figure 1: Decision tree for selecting the synthesis route based on scale and equipment capabilities.

Module 2: The Critical Step – DIBAL-H Reduction

Q: I am getting a mixture of aldehyde (product) and alcohol (over-reduction). How do I stop at the aldehyde?

A: You are likely facing "reductive hysteresis" due to temperature fluctuations.

The reduction of the ester proceeds via a stable tetrahedral aluminum intermediate. This intermediate collapses to the aldehyde only upon hydrolysis (quenching). However, if the temperature rises before the quench, the intermediate can break down, releasing the aldehyde, which is then immediately reduced by the remaining DIBAL-H to the alcohol.

Protocol for High Selectivity (>95%):

  • Solvent: Use Toluene or DCM (Toluene is preferred for safety at scale).

  • Stoichiometry: Use exactly 1.1 equivalents of DIBAL-H (1.0 M in toluene). Do not use a large excess.

  • Temperature: Maintain

    
     or lower .
    
    • Troubleshooting: If your reactor cannot hold

      
      , you must use Flow Chemistry . In a flow reactor, the residence time can be kept to seconds, allowing the reaction to proceed at higher temperatures (
      
      
      
      ) without over-reduction [1].
  • The Quench (Crucial): You must quench the reaction at the low temperature. Add Methanol dropwise at

    
     to destroy excess hydride before warming up.
    

Module 3: The "Jelly" Problem – Workup Optimization

Q: After quenching DIBAL-H, my flask is full of a gelatinous white solid. I can't filter it, and I'm losing yield.

A: You have created an aluminum hydroxide emulsion. Do NOT attempt to filter this directly.

Standard acid/base workups often fail with pyridazines because the product is water-soluble and acid-sensitive. The aluminum salts form a "jelly" that traps your product.[2]

The Solution: Rochelle's Salt Depolymerization You must use Potassium Sodium Tartrate (Rochelle's Salt). The tartrate ligand binds aluminum more strongly than hydroxide, breaking the gelatinous network into two clear phases [2].

The "Anti-Jelly" Protocol:

StepActionMechanism
1. Quench Add MeOH (2 eq) at

.
Destroys active hydride species.
2. Complexation Add Saturated Aqueous Rochelle's Salt (4 mL per mmol of DIBAL).Tartrate displaces ligands on Aluminum.
3. Agitation Warm to Room Temp and stir vigorously for 1-3 hours .CRITICAL STEP: The mixture will look cloudy, then suddenly separate into two clear layers.
4. Separation Separate organic layer.[1][2][3] Extract aqueous layer with DCM (

).
Product recovery.

Why this works: The kinetic barrier for breaking the Al-O-Al polymer network is high. The vigorous stirring time is non-negotiable.

Workup cluster_warning Common Failure Point Rxn Reaction Mixture (-60°C) Quench Add MeOH (Quench Hydride) Rxn->Quench Salt Add Sat. Rochelle's Salt (Potassium Sodium Tartrate) Quench->Salt Stir VIGOROUS STIRRING (1-3 Hours @ RT) Salt->Stir Phase Phase Separation (Clear Layers) Stir->Phase

Figure 2: The Rochelle's Salt workup workflow to prevent aluminum emulsion formation.

Module 4: Stability & Storage

Q: My product was a yellow oil, but overnight it turned into a brown solid. What happened?

A: Your product polymerized or oxidized.[1] this compound is not shelf-stable.

Unlike benzaldehyde, the nitrogen atoms in the pyridazine ring withdraw electron density, making the carbonyl carbon highly electrophilic. It is prone to nucleophilic attack by itself (polymerization) or hydration.

Troubleshooting Guide:

  • Do Not Store Pure: Never store the free aldehyde neat for >24 hours.

  • In Situ Usage: The best approach is to telescope the reaction. Perform the reduction, work up, and immediately react the crude aldehyde in the next step (e.g., reductive amination, Wittig).

  • Storage Forms: If you must store it, convert it to a stable surrogate:

    • Acetal: Protect as the dimethyl acetal (using MeOH/acid).

    • Bisulfite Adduct: Treat with saturated

      
      . This forms a solid, stable salt that can be reverted to the aldehyde by treating with mild base (
      
      
      
      ) when needed.

Module 5: Safety Considerations

Q: Are there specific hazards with Pyridazines I should know about?

A: Yes. Nitrogen-rich heterocycles carry specific energy risks.

  • High Energy: Pyridazines contain an N=N bond. While 4-carbaldehyde is not explosive, its precursors (especially if you are using hydrazine to build the ring) are high-energy.

  • DIBAL-H: Pyrophoric. At scale, transfer via cannula or closed-system pumping only.

  • Sensitizers: Many pyridazine derivatives are skin sensitizers. Use double-gloving protocols.

References

  • Continuous Flow Reduction

    • Uhlig, N., et al. (2020).[4] "Selective DIBAL-H Monoreduction of a Diester Using Continuous Flow Chemistry: From Benchtop to Kilo Lab." Organic Process Research & Development.

  • Workup Optimization

    • Wintner, J., et al. (2018).[2] "Work-up for DIBAL-H reduction: Breaking the Aluminum Emulsion." ResearchGate / Solvias AG.[2]

  • Pyridazine Chemistry & Stability

    • Maes, B. U. W., et al. (2002).
    • (DOI Link)

  • General Scale-Up Safety: Anderson, N. G. (2012). "Practical Process Research and Development." Academic Press.

Sources

Validation & Comparative

Comparative Guide: Pyridazine-4-carbaldehyde vs. Pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Pyridazine-4-carbaldehyde and Pyridine-4-carbaldehyde , focusing on their electronic properties, reactivity profiles, and implications for medicinal chemistry.

Executive Summary: The Diazine Effect

For medicinal chemists, the transition from Pyridine-4-carbaldehyde (1) to This compound (2) represents a classic "scaffold hop" used to modulate physicochemical properties. While structurally similar, the introduction of the second nitrogen atom (the "diazine effect") drastically alters the electronic landscape.

  • Pyridine-4-carbaldehyde: A stable, liquid commodity chemical.[1][2][3][4][5][6] It acts as a moderate electrophile and a standard metabolic acceptor.

  • This compound: A highly electron-deficient, reactive intermediate. It is significantly more hydrophilic (lower logP) and prone to covalent hydration. It is rarely stored as a free aldehyde due to instability, often requiring in situ generation or storage as a hydrate/salt.

Quick Comparison Matrix
FeaturePyridine-4-carbaldehydeThis compound
Structure Azine (1 N atom)1,2-Diazine (2 adjacent N atoms)
Electronic Nature

-deficient
Highly

-deficient (Stronger EWG)
Physical State Liquid (mp ~4°C)Solid or Unstable Oil (High Polarity)
Aldehyde Reactivity Moderate electrophileHyper-electrophile (Prone to hydration)
Primary Radical Site C2 (Minisci)C3 / C6 (Minisci)
pKa (Conjugate Acid) ~4.72~2.3 (Less basic N-lone pairs)
Key Utility Standard Building BlockLogP Lowering / Metabolic Blocking

Electronic Structure & Physical Properties

The defining difference is the inductive (-I) and mesomeric (-M) withdrawal caused by the second nitrogen in the pyridazine ring.

Dipole and Polarity

The adjacent nitrogens in pyridazine create a concentrated region of electron density, resulting in a significantly higher dipole moment compared to pyridine.

  • Pyridine: Dipole moment

    
     D.
    
  • Pyridazine: Dipole moment

    
     D.
    

Impact: Pyridazine derivatives are more water-soluble and have lower logP values, making them attractive for reducing the lipophilicity of drug candidates.

Carbonyl Electrophilicity & Hydration

The aldehyde carbon in this compound is severely electron-depleted. In the presence of water or protic solvents, the equilibrium shifts dramatically toward the gem-diol (hydrate) form.

  • Pyridine-4-carbaldehyde: Exists primarily as the free aldehyde in organic solvents; forms partial hydrates in water.

  • This compound: Can exist almost exclusively as a gem-diol or hemiaminal in aqueous/alcoholic media. This complicates NMR analysis (disappearance of CHO peak) and stoichiometry calculations.

Hydration cluster_0 Pyridine-4-CHO cluster_1 Pyridazine-4-CHO P_Ald Free Aldehyde (Major Species) P_Hyd Gem-Diol (Minor Species) P_Ald->P_Hyd + H2O Z_Ald Free Aldehyde (Transient) Z_Hyd Gem-Diol (Dominant Species) Z_Ald->Z_Hyd + H2O (Fast)

Figure 1: Hydration equilibrium comparison. The electron-deficient pyridazine ring stabilizes the hydrate form, often masking the aldehyde functionality.

Reactivity Profiles & Experimental Protocols

Nucleophilic Addition (Condensation)

Both aldehydes undergo Schiff base formation with amines. However, the pyridazine analog is significantly more reactive (faster kinetics) but also more prone to side reactions like polymerization or bis-addition.

  • Protocol Insight: When reacting this compound with amines, use mildly acidic conditions (e.g., PPTS) and molecular sieves immediately. Avoid strong bases which can trigger ring degradation or Cannizzaro-type disproportionation.

Radical Functionalization (Minisci Reaction)

This is the most critical regiochemical differentiator. If you are functionalizing the ring via radical chemistry (e.g., adding alkyl groups), the site of attack changes.

  • Pyridine Rule: Nucleophilic radicals attack C2 (ortho to N).

  • Pyridazine Rule: Nucleophilic radicals attack C3/C6 (ortho to N, alpha to N-N bond).

Minisci cluster_Py Pyridine-4-CHO cluster_Pz Pyridazine-4-CHO Radical Alkyl Radical (R•) C2 C2 Position (Preferred) Radical->C2 C3 C3 Position (Minor) Radical->C3 C3_6 C3 / C6 Position (Dominant) Radical->C3_6 C5 C5 Position (Rare) Radical->C5 Py_Node Pyridine Ring Pz_Node Pyridazine Ring

Figure 2: Regioselectivity of Minisci radical alkylation. Pyridine directs to C2; Pyridazine directs to C3/C6.

Synthesis & Handling Protocol

Unlike pyridine-4-carbaldehyde, the pyridazine analog is not a shelf-stable liquid. It is best synthesized de novo or generated from an acetal precursor.

Recommended Workflow for this compound Generation:

  • Precursor: Start with 4-methylpyridazine .

  • Oxidation (Selenium Dioxide Method):

    • Reagents:

      
       (1.2 eq), Dioxane/Water (95:5).
      
    • Conditions: Reflux for 4–6 hours.

    • Note: The product will likely form a hydrate.

  • Isolation:

    • Filter hot to remove selenium species.

    • Evaporate solvent. The residue is often a waxy solid (hydrate).

    • Do not distill at high temperatures; pyridazines can decompose.

  • Storage: Store as the dimethyl acetal if long-term storage is required. Deprotect with aqueous HCl/THF immediately before use.

Medicinal Chemistry Implications

Scaffold Hopping Logic

Replacing Pyridine with Pyridazine is a strategic move to:

  • Lower LogP: Increase solubility (typically lowers logP by ~1.0–1.5 units).

  • Block Metabolism: The C3 position in pyridine is a common site for oxidative metabolism (CYP450). In pyridazine, the equivalent positions are nitrogen atoms or electronically deactivated carbons, potentially extending half-life (

    
    ).
    
  • Increase H-Bonding: The second nitrogen provides an additional H-bond acceptor vector.

Self-Validating Stability Test

To verify if your this compound is active (and not polymerized or over-oxidized to the acid):

  • Dissolve a small sample in

    
    .
    
  • Add 1 drop of

    
    .
    
  • Observation: You should see a shift from the aldehyde proton (

    
     ppm) to the gem-diol proton (
    
    
    
    ppm). If the peak remains at 10.0 ppm without shifting, it may be the acid (check for broad OH) or the sample is not the pyridazine analog.

References

  • Synthesis and Reactivity of Pyridazines

    • Title: Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermedi
    • Source: ResearchGate[7]

    • URL:[Link]

  • Minisci Reaction Regioselectivity

    • Title: Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Discusses Minisci rules).
    • Source: NIH / PMC
    • URL:[Link]

  • Hydration of Heterocyclic Aldehydes

    • Title: Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Gener
    • Source: NIH / PMC
    • URL:[Link]

  • Pyridine-to-Pyridazine Skeletal Editing

    • Title: Pyridine-to-Pyridazine Skeletal Editing.
    • Source: Journal of the American Chemical Society
    • URL:[Link]

Sources

A Researcher's Guide to Differentiating Pyridazine Carbaldehyde Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and materials science, the precise identification of isomers is a foundational requirement for success. The pyridazine scaffold, a key pharmacophore in numerous drug candidates, presents a common challenge in the form of its carbaldehyde derivatives. The placement of the aldehyde group at either the 3- or 4-position of the pyridazine ring results in two distinct isomers—pyridazine-3-carbaldehyde and pyridazine-4-carbaldehyde—with identical mass but differing chemical and physical properties. Misidentification can lead to failed syntheses, misinterpreted biological data, and wasted resources.

This guide provides an in-depth comparison of the spectroscopic differences between these two critical isomers. By leveraging fundamental principles and experimental data from core analytical techniques—NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy—we will establish a clear, validated framework for their unambiguous differentiation.

The Structural and Electronic Landscape

The key to understanding the spectroscopic divergence of these isomers lies in the electronic interplay between the electron-withdrawing aldehyde group (-CHO) and the adjacent nitrogen atoms of the pyridazine ring. The pyridazine nucleus is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. The addition of a carbaldehyde group further withdraws electron density through both inductive and resonance effects. The position of this group dictates the specific electronic environment of each atom in the ring, which is the root cause of the observed spectroscopic differences.

In pyridazine-3-carbaldehyde , the aldehyde is adjacent to one of the ring nitrogens (at position 2). This proximity creates a strong inductive pull and influences the resonance delocalization, significantly impacting the adjacent protons and carbons. In This compound , the aldehyde is positioned symmetrically between the two nitrogen atoms, leading to a different distribution of electron density.

Caption: Molecular structures of the two pyridazine carbaldehyde isomers.

¹H NMR Spectroscopy: A Tale of Two Rings

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) of each proton is exquisitely sensitive to its local electronic environment.

Causality Behind the Shifts:

  • Aldehydic Proton (CHO): This proton is typically found far downfield (9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. Its position will be subtly influenced by the overall electron density of the ring to which it is attached.

  • Ring Protons: The protons on the pyridazine ring will exhibit significant differences. For pyridazine-3-carbaldehyde, the H4 proton is ortho to the electron-withdrawing aldehyde and will be the most deshielded (shifted furthest downfield). The H6 proton, being adjacent to a nitrogen atom, will also be significantly downfield. In contrast, for this compound, H3 and H6 are equivalent due to symmetry, as are H5. The H3/H6 protons, being adjacent to the nitrogen atoms, will be the most deshielded.

Comparative ¹H NMR Data (Predicted and Experimental Analogs)

Assignment Pyridazine-3-carbaldehyde (Predicted δ, ppm) This compound (Predicted δ, ppm) Rationale for Difference
CHO ~10.2~10.1Minor difference; influenced by overall ring electronics.
H3 ---~9.6 (d)Highly deshielded by adjacent N1 and C4-CHO group.
H4 ~8.2 (dd)---Deshielded by ortho-aldehyde group.
H5 ~7.9 (dd)~8.0 (d)Less influenced by the aldehyde group in both isomers.
H6 ~9.4 (dd)~9.6 (d)Highly deshielded by adjacent N1 in both isomers.

Note: Exact chemical shifts are solvent-dependent. Data is predicted based on fundamental principles and analysis of related pyridazine derivatives.[1][2][3]

The coupling patterns are also diagnostic. Pyridazine-3-carbaldehyde will show a complex pattern of three distinct ring proton signals, each a doublet of doublets (dd). This compound will display a simpler spectrum with only two signals for the ring protons, both appearing as doublets (d).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information, particularly regarding the carbonyl and ring carbons.

Causality Behind the Shifts:

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded, typically appearing in the 185-195 ppm region.

  • Ring Carbons: The carbon atom directly attached to the aldehyde group (C3 or C4) will be deshielded. The positions of the other ring carbons will shift based on their proximity to the nitrogen atoms and the aldehyde. In pyridazine-3-carbaldehyde, C3 and C6 will be the most downfield. In this compound, the symmetry results in fewer signals, with C3/C6 and C4/C5 being equivalent pairs.

Comparative ¹³C NMR Data (Predicted)

Assignment Pyridazine-3-carbaldehyde (Predicted δ, ppm) This compound (Predicted δ, ppm) Rationale for Difference
C=O ~192~191The electronic nature of the attachment point subtly alters the shift.
C3 ~152~155In the 4-isomer, C3 is strongly deshielded by adjacent nitrogen.
C4 ~128~135Directly attached to CHO group in the 4-isomer, increasing its shift.
C5 ~125~128General deshielding from the heteroaromatic system.
C6 ~155~155Strongly deshielded by adjacent nitrogen in both isomers.

Infrared (IR) Spectroscopy: The Vibrational Signature

IR spectroscopy is excellent for confirming the presence of the aldehyde functional group but offers more subtle clues for distinguishing the isomers.

  • C=O Stretch: Both isomers will exhibit a strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl stretch, typically between 1690-1715 cm⁻¹ . The precise frequency can be affected by conjugation with the ring. The slightly different electronic character of the pyridazine ring in the two isomers may lead to a small but potentially measurable shift (5-10 cm⁻¹) in this peak.

  • C-H Stretch (Aldehyde): Look for two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ , which are characteristic of the C-H bond of an aldehyde. This confirms the functional group but does not differentiate the isomers.

  • Ring Vibrations: The C=N and C=C stretching vibrations of the pyridazine ring appear in the 1400-1600 cm⁻¹ region. The pattern of these absorptions will differ between the two isomers due to their different symmetry, providing a fingerprint for each molecule. For example, this compound, with its higher symmetry, might display fewer bands in this region than the 3-isomer.

Mass Spectrometry: Fragmentation Pathways

While both isomers have the same molecular weight (108.10 g/mol ) and will show an identical molecular ion peak (M⁺ at m/z = 108), their fragmentation patterns under electron impact (EI-MS) can differ.

The fragmentation of the parent pyridazine ring is known to proceed via the loss of a stable dinitrogen molecule (N₂), resulting in a fragment at M-28.[4] This is a highly characteristic pathway for pyridazines.

G M [C₅H₄N₂O]⁺˙ m/z = 108 M_minus_H [M-H]⁺ m/z = 107 M->M_minus_H -H• M_minus_CO [M-CO]⁺˙ m/z = 80 M->M_minus_CO -CO M_minus_N2 [M-N₂]⁺˙ m/z = 80 M->M_minus_N2 -N₂ Fragment_52 [C₄H₄]⁺˙ m/z = 52 M_minus_CO->Fragment_52 -N₂

Sources

A Comparative Guide to the Biological Activity of Schiff Bases from Different Pyridinecarboxaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, Schiff bases derived from pyridinecarboxaldehydes represent a class of compounds with significant therapeutic potential. The position of the nitrogen atom in the pyridine ring—at the 2, 3, or 4-position—profoundly influences the electronic properties, steric hindrance, and ultimately, the biological activity of the resulting Schiff base. This guide provides a comparative analysis of the biological activities of Schiff bases synthesized from 2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, and 4-pyridinecarboxaldehyde, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyridinecarboxaldehyde Isomers in Schiff Base Synthesis

Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile ligands that form stable complexes with metal ions and exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The pyridine ring, a common scaffold in pharmaceuticals, imparts unique characteristics to these molecules. The electronegativity of the nitrogen atom and its position within the aromatic ring create distinct electronic and steric environments for the resulting Schiff bases, which in turn dictates their interaction with biological targets.

This guide delves into a comparative analysis of Schiff bases derived from the three positional isomers of pyridinecarboxaldehyde. We will explore how the seemingly subtle shift of the nitrogen atom from the ortho (2-position) to the meta (3-position) and para (4-position) influences their antimicrobial and anticancer efficacy, supported by experimental data from various studies.

Synthesis and Characterization: A Common Pathway to Isomeric Schiff Bases

The synthesis of Schiff bases from pyridinecarboxaldehydes is a straightforward condensation reaction with a primary amine, typically catalyzed by an acid.[3] The general reaction scheme is depicted below:

G Pyridinecarboxaldehyde Pyridinecarboxaldehyde (2-, 3-, or 4-isomer) Reaction Reflux Pyridinecarboxaldehyde->Reaction PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction AcidCatalyst Acid Catalyst (e.g., Acetic Acid) AcidCatalyst->Reaction SchiffBase Pyridine Schiff Base Water Water (H2O) Reaction->SchiffBase Reaction->Water caption General Synthesis of Pyridine Schiff Bases

Caption: General Synthetic Route for Pyridine Schiff Bases.

The resulting Schiff bases are typically characterized by spectroscopic techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry to confirm the formation of the imine bond and the overall structure.[4]

Comparative Biological Activities: A Tale of Three Isomers

The biological potency of pyridine-derived Schiff bases is intricately linked to the position of the nitrogen atom in the pyridine ring. This positioning affects the molecule's ability to chelate metal ions, interact with biological macromolecules, and permeate cell membranes.

Antimicrobial Activity

Schiff bases are known for their broad-spectrum antimicrobial properties. The nitrogen of the azomethine group is a key pharmacophore responsible for this activity. The position of the pyridine nitrogen atom can modulate this activity by influencing the electron density of the imine bond and the overall lipophilicity of the molecule.

While a direct head-to-head comparative study of the three isomers is not extensively available in the literature, we can collate data from various studies to draw meaningful comparisons.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Schiff Bases from Pyridinecarboxaldehyde Isomers

Schiff Base Derivative (Amine Component)2-Pyridinecarboxaldehyde3-Pyridinecarboxaldehyde4-PyridinecarboxaldehydeReference
Against S. aureus
from 5-amino-2-methoxypyridine>2000--[3]
from 2-Aminopyridine---[4]
Against E. coli
from 5-amino-2-methoxypyridine>2000--[3]
from 2-Aminopyridine---[4]
Against C. albicans
from 5-amino-2-methoxypyridine>2000--[3]
from 2-Aminopyridine---[4]

Note: The table is populated with representative data. A comprehensive comparison is challenging due to variations in the amine counterparts and testing methodologies across different studies. Dashes indicate data not available in the cited sources.

From the available data, it is often observed that Schiff bases derived from 2-pyridinecarboxaldehyde can exhibit significant antimicrobial activity. The proximity of the pyridine nitrogen to the imine linkage can facilitate metal chelation, a mechanism known to enhance antimicrobial effects. However, the specific amine used in the synthesis and the substituents on it play a crucial role in the overall activity. For instance, a study on a Schiff base derived from 2-pyridinecarboxaldehyde and 5-amino-2-methoxypyridine showed limited activity against several microbes.[3] In contrast, other studies have reported potent antimicrobial activity for different 2-pyridyl Schiff bases.

Data for Schiff bases derived from 3- and 4-pyridinecarboxaldehyde is less abundant in direct comparative contexts. However, it is theorized that the less sterically hindered nature of the 4-pyridyl isomer might allow for more favorable interactions with biological targets.

Anticancer Activity

The anticancer potential of Schiff bases is a burgeoning area of research. These compounds can induce apoptosis, inhibit cell proliferation, and interact with DNA.[5][6] The isomeric position of the pyridine nitrogen can influence these activities by altering the molecule's planarity, electronic distribution, and ability to bind to target enzymes or DNA.

Table 2: Comparative Anticancer Activity (IC50, µM) of Schiff Bases from Pyridinecarboxaldehyde Isomers

Schiff Base Derivative (Amine Component)Cancer Cell Line2-Pyridinecarboxaldehyde3-Pyridinecarboxaldehyde4-PyridinecarboxaldehydeReference
from various aminesHeLa---[5]
from various aminesMCF-7---[5]
from thiosemicarbazoneU-87 (Glioblastoma)1.91±0.08--[7]
from 4-aminoantipyrineVarious--<18[8]

Note: This table presents a selection of available data. IC50 values are highly dependent on the specific Schiff base structure and the cancer cell line tested. Dashes indicate data not available in the cited sources.

A review of the literature suggests that Schiff bases derived from 2-pyridinecarboxaldehyde and their metal complexes often exhibit potent anticancer activity. For example, a cobalt complex of a 2-pyridinecarboxaldehyde thiosemicarbazone showed a low IC50 value against a glioblastoma cell line.[7] Schiff bases from 4-aminoantipyrine and various cinnamaldehydes, which can be considered structurally related to pyridinecarboxaldehyde derivatives, also demonstrated significant anticancer activity with IC50 values under 18 µM against several human carcinoma cell lines.[8]

The position of the nitrogen atom is believed to influence the DNA binding and intercalating properties of these compounds, which is a common mechanism for their anticancer action.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides standardized protocols for the synthesis of pyridine Schiff bases and the evaluation of their biological activities.

General Synthesis of a Pyridine Schiff Base

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Dissolve pyridinecarboxaldehyde (1 mmol) in ethanol (20 mL) B 2. Dissolve primary amine (1 mmol) in ethanol (20 mL) A->B C 3. Add amine solution to aldehyde solution dropwise B->C D 4. Add a few drops of glacial acetic acid C->D E 5. Reflux the mixture for 2-4 hours D->E F 6. Monitor reaction by TLC E->F G 7. Cool the reaction mixture to room temperature F->G H 8. Collect the precipitate by filtration G->H I 9. Wash with cold ethanol H->I J 10. Recrystallize from a suitable solvent (e.g., ethanol) I->J caption Step-by-step Synthesis Protocol

Caption: A typical laboratory workflow for synthesizing pyridine Schiff bases.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases.

  • Preparation of Stock Solution: Dissolve a known weight of the Schiff base in a suitable solvent (e.g., DMSO) to get a stock solution of high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Schiff base dissolved in the culture medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Structure-Activity Relationship and Future Perspectives

The position of the nitrogen atom in the pyridine ring of Schiff bases is a critical determinant of their biological activity.

G Structure Pyridine N-Position 2-Position (ortho) 3-Position (meta) 4-Position (para) Properties Properties Chelation, Steric Hindrance Electronic Effects Less Hindrance, Symmetry Structure:f1->Properties:f1 influences Structure:f2->Properties:f2 influences Structure:f3->Properties:f3 influences Activity Biological Activity Potentially Enhanced Antimicrobial/Anticancer Variable Activity Potentially Favorable Binding Properties:f1->Activity:f1 leads to Properties:f2->Activity:f2 leads to Properties:f3->Activity:f3 leads to caption Structure-Activity Relationship

Caption: Influence of Pyridine Nitrogen Position on Biological Activity.

  • 2-Pyridinecarboxaldehyde Derivatives: The proximity of the pyridine nitrogen to the imine nitrogen can facilitate the formation of stable bidentate chelates with metal ions, which is often associated with enhanced biological activity. However, this proximity can also lead to steric hindrance, potentially affecting binding to some biological targets.

  • 3-Pyridinecarboxaldehyde Derivatives: The meta-position of the nitrogen atom results in a different electronic distribution within the molecule compared to the other two isomers. This can lead to unique biological activities, although this class of Schiff bases is comparatively less studied.

  • 4-Pyridinecarboxaldehyde Derivatives: The para-position of the nitrogen atom places it distant from the imine bond, minimizing steric hindrance and allowing for more linear and symmetric molecular geometries. This can be advantageous for intercalation into DNA or fitting into the active sites of enzymes.

Future research should focus on systematic comparative studies of Schiff bases derived from all three pyridinecarboxaldehyde isomers, using a consistent set of primary amines and standardized biological assays. This will provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents.

Conclusion

References

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). In MDPI. Retrieved February 11, 2026, from [Link]

  • Synthesis, characterization, and anticancer activity of Schiff bases. (2019). In Journal of Biomolecular Structure & Dynamics. Retrieved February 11, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of a Schiff Base Derived from 2-Pyridinecarboxaldehyde and 5-Amino-2-Methoxypyridine and Its Mn(II), Co(II), and Ni(II) Complexes. (2024). In Research Square. Retrieved February 11, 2026, from [Link]

  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (2022). In ResearchGate. Retrieved February 11, 2026, from [Link]

  • Cobalt complexes of pyridine carboxaldehyde Schiff bases as cholinesterase inhibitors and anti-proliferative activity. (2023). In ResearchGate. Retrieved February 11, 2026, from [Link]

  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (2023). In Current Medicinal Chemistry. Retrieved February 11, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of a Schiff Base Derived from 2-Pyridinecarboxaldehyde and 5-Amino-2-Methoxypyridine and Its Mn(II), Co(II), and Ni(II) Complexes. (2024). In ResearchGate. Retrieved February 11, 2026, from [Link]

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. (2024). In MDPI. Retrieved February 11, 2026, from [Link]

  • Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. (2021). In National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (2004). In Journal of Biological Sciences. Retrieved February 11, 2026, from [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2019). In Journal of Applied Pharmaceutical Science. Retrieved February 11, 2026, from [Link]

  • Antimicrobial results of the Schiff base and its metal complexes (MIC). (n.d.). In ResearchGate. Retrieved February 11, 2026, from [Link]

  • Developing New Schiff Base Complexes with Pyridine Moiety as Anticancer Agents. (2022). In B P International. Retrieved February 11, 2026, from [Link]

  • Synthesis, characterization, and anticancer potential of pyrene-appended Schiff base tin(iv) complexes: experimental and computational insights. (2023). In Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

  • Preparation, antimicrobial activity and thermal studies of new Schiff base derived from 4-pyridine carboxaldehyde with some metal ions and doping with nanomaterials. (2021). In Samarra Journal of Pure and Applied Science. Retrieved February 11, 2026, from [Link]

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). In MDPI. Retrieved February 11, 2026, from [Link]

  • Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). In Journal of Medicinal and Chemical Sciences. Retrieved February 11, 2026, from [Link]

  • Antibacterial data of Schiff bases in MIC. (n.d.). In ResearchGate. Retrieved February 11, 2026, from [Link]

  • Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2- -hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol- -3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. (2024). In Journal of the Serbian Chemical Society. Retrieved February 11, 2026, from [Link]

Sources

A Head-to-Head Comparison of Catalysts for Pyridazine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the pyridazine scaffold is a cornerstone of modern medicinal chemistry. Its presence in a wide array of pharmacologically active compounds necessitates efficient and versatile synthetic methodologies. The choice of catalyst is paramount in dictating the yield, purity, and substrate scope of pyridazine synthesis. This guide provides an in-depth, head-to-head comparison of prevalent catalytic systems, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction: The Enduring Importance of the Pyridazine Core

Pyridazines, six-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged structures in drug discovery. Their unique electronic properties and ability to participate in hydrogen bonding have led to their incorporation into a multitude of therapeutic agents. The development of robust catalytic methods for their synthesis is therefore a critical area of research. This guide will navigate the landscape of catalytic options, focusing on the practical application and comparative performance of palladium, copper, nickel, organocatalytic, and photocatalytic systems.

Transition Metal Catalysis: The Workhorses of Pyridazine Synthesis

Transition metal catalysts have revolutionized the synthesis of pyridazines, offering powerful tools for carbon-carbon and carbon-heteroatom bond formation. Here, we compare the most prominent players: palladium, copper, and nickel.

Palladium Catalysis: Precision and Versatility

Palladium catalysts are renowned for their exceptional efficiency and functional group tolerance in cross-coupling reactions, making them a staple for the functionalization of pre-formed pyridazine rings.

Key Applications:

  • Suzuki-Miyaura Coupling: Ideal for the arylation and heteroarylation of halopyridazines. This reaction is a cornerstone for creating diverse libraries of pyridazine derivatives.

  • Sonogashira Coupling: Enables the introduction of alkyne moieties, which are valuable handles for further transformations.

  • Heck Coupling: Facilitates the vinylation of pyridazines.

  • Buchwald-Hartwig Amination: A powerful method for the C-N bond formation, allowing the introduction of various amine functionalities.

  • Aminocarbonylation: Provides a route to pyridazine carboxamides, which are common motifs in bioactive molecules.

Mechanistic Rationale: The catalytic cycle of palladium-catalyzed cross-coupling reactions typically involves oxidative addition, transmetalation, and reductive elimination. The choice of ligands is crucial for stabilizing the palladium species and facilitating the key steps of the catalytic cycle. For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.

Performance Comparison:

Catalyst SystemReaction TypeSubstrate ExampleProduct YieldReference
Pd(PPh₃)₄/Na₂CO₃Suzuki-Miyaura3-Bromo-6-(thiophen-2-yl)pyridazine + Arylboronic acidHigh yields
Pd(OAc)₂/SPhosNegishi CouplingThio-substituted pyridazine + Arylzinc65-84%
Pd(OAc)₂/PPh₃Aminocarbonylation3,6-Diiodopyridazine + AminesModerate to high yields
Pd(OAc)₂/CyJohnPhosIntramolecular C-H ArylationN-(bromoaryl)-2-quinolinecarboxyamide90%

Causality Behind Experimental Choices: The selection of the palladium catalyst, ligand, base, and solvent is critical for optimizing reaction outcomes. For example, in Suzuki-Miyaura couplings, a base is required to activate the boronic acid. The choice of a weak base like sodium carbonate is often sufficient. The solvent system, such as a mixture of an organic solvent and water, is chosen to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Chloro-6-phenylpyridazine

This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of a chloropyridazine with an arylboronic acid.

Materials:

  • 3-Chloro-6-phenylpyridazine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add 3-chloro-6-phenylpyridazine (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biarylpyridazine.

Copper Catalysis: Cost-Effective and Versatile

Copper catalysts have emerged as a cost-effective and environmentally benign alternative to palladium for certain transformations. They are particularly effective in multicomponent reactions and for the synthesis of pyridazinones.

Key Applications:

  • Multicomponent Reactions: Copper(I) catalysts can efficiently mediate the reaction of aldehydes, hydrazines, and alkynyl esters to afford pyridazinones with high regioselectivity.

  • Aerobic Cyclizations: Copper(II) can catalyze the aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones to provide 1,6-dihydropyridazines, which can be readily oxidized to pyridazines.

  • C(sp³)–C(sp³) Coupling/Annulation: Copper can promote the coupling of saturated ketones with acylhydrazones to generate polysubstituted pyridazines.

  • Dearomatization: Chiral copper hydride complexes can catalyze the asymmetric C-C bond-forming dearomatization of pyridazines.

Mechanistic Rationale: The mechanism of copper-catalyzed reactions can vary. In multicomponent reactions, copper can act as a Lewis acid to activate the substrates and facilitate cyclization. In aerobic oxidations, copper cycles between different oxidation states to facilitate the transfer of electrons.

Performance Comparison:

Catalyst SystemReaction TypeSubstrate ExampleProduct YieldReference
Cu(I) saltMulticomponent ReactionAldehydes, hydrazines, alkynesGood yields
Cu(II) saltAerobic 6-endo-trig cyclizationβ,γ-Unsaturated hydrazonesGood yields
Cu(I) saltC(sp³)–C(sp³) Coupling/AnnulationSaturated ketones, acylhydrazonesGood yields

Causality Behind Experimental Choices: The choice of the copper source and ligands can influence the outcome of the reaction. For instance, in some copper-catalyzed reactions, the absence of a ligand can be beneficial. The solvent can also play a crucial role; for example, in the Cu(II)-catalyzed cyclization of β,γ-unsaturated hydrazones, using acetonitrile leads to 1,6-dihydropyridazines, while acetic acid directly yields pyridazines.

Experimental Protocol: Copper-Catalyzed Multicomponent Synthesis of Pyridazinones

This protocol describes a general procedure for the copper-catalyzed synthesis of pyridazinones from aldehydes, hydrazines, and alkynyl esters.

Materials:

  • Aldehyde

  • Hydrazine

  • Alkynyl ester

  • Copper(I) iodide (CuI)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk tube, add the aldehyde (1.0 mmol), hydrazine (1.2 mmol), and copper(I) iodide (0.1 mmol, 10 mol%).

  • Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

  • Add dry toluene (5 mL) to the tube.

  • Add the alkynyl ester (1.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at 80 °C for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridazinone.

Nickel Catalysis: An Emerging Player

Nickel catalysis is a rapidly developing field for the synthesis of heterocycles, offering a more earth-abundant and cost-effective alternative to palladium. While much of the research has focused on pyridine synthesis, these methods are increasingly being adapted for pyridazines.

Key Applications:

  • [2+2+2] Cycloaddition: Nickel catalysts can mediate the cycloaddition of diynes and nitriles to form pyridines, a strategy that holds promise for pyridazine synthesis by using a dinitrogen source.

  • Multicomponent Reactions: Nickel catalysts have been shown to be effective in multicomponent reactions for the synthesis of dihydropyridazinones.

Mechanistic Rationale: Nickel-catalyzed cycloadditions often proceed through the formation of a nickelacyclopentadiene intermediate, which then undergoes insertion of the third component (e.g., a nitrile) and reductive elimination to afford the aromatic ring.

Performance Comparison:

Catalyst SystemReaction TypeSubstrate ExampleProduct YieldReference
Ni(COD)₂/SIPr[2+2+2] Cycloaddition (for Pyridines)Diyne + NitrileExcellent yields
Ni catalystMulticomponent ReactionDinitriles, boronic acids, hydrazine hydrochloridesGood yields

Causality Behind Experimental Choices: The choice of the nickel precursor and the ligand is critical. N-heterocyclic carbene (NHC) ligands, such as SIPr, have been shown to be particularly effective in stabilizing the nickel catalyst and promoting the desired reactivity in cycloaddition reactions.

Organocatalysis and Photocatalysis: The Modern Frontier

In recent years, organocatalysis and photocatalysis have emerged as powerful, metal-free alternatives for the synthesis of pyridazines, aligning with the principles of green chemistry.

Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For pyridazine synthesis, this often involves activating substrates through the formation of reactive intermediates.

Key Applications:

  • [4+2] Cycloadditions (Diels-Alder Reactions): Organocatalysts can promote inverse electron demand Diels-Alder (IEDDA) reactions, a key strategy for constructing the pyridazine ring.

  • Diaza-Wittig Reaction: Organophosphorus catalysts can be used in Diaza-Wittig reactions for the synthesis of pyridazine derivatives.

Performance Comparison:

Catalyst TypeReaction TypeSubstrate ExampleProduct YieldReference
PhosphinesDiaza-Wittigα-Diazo-β-ketoesterHigh yields
Lewis AcidsInverse Electron Demand Diels-Alder1,2,4,5-Tetrazine + DienophileGood to excellent yields
Photocatalysis

Photocatalysis harnesses the energy of visible light to drive chemical reactions, offering mild and environmentally friendly synthetic routes.

Key Applications:

  • Ring Opening of Pyridazine N-Oxides: Photochemical methods can be used for the synthesis of pyrazoles from pyridazine N-oxides.

  • C(sp³)-H Functionalization: Photocatalysis can be employed for the synthesis of imidazo[1,2-a]pyridines via C(sp³)–H functionalization, a strategy that could be adapted for pyridazine synthesis.

Performance Comparison:

Catalyst TypeReaction TypeSubstrate ExampleProduct YieldReference
Eosin-YC(sp³)-H Functionalization (for Imidazo[1,2-a]pyridines)Ethylarene + 2-AminopyridineGood yields

Head-to-Head Catalyst Comparison: A Summary Table

The following table provides a high-level comparison of the different catalytic systems for pyridazine synthesis. It is important to note that a direct comparison of yields is challenging due to the wide variety of substrates and reaction conditions reported in the literature.

Catalyst TypeKey AdvantagesKey DisadvantagesTypical Reaction Types
Palladium High efficiency, broad functional group tolerance, well-established methodologiesHigh cost, potential for metal contamination in the final productCross-coupling (Suzuki, Sonogashira, Heck), Amination, Carbonylation
Copper Low cost, environmentally friendly, effective for multicomponent reactionsCan require higher catalyst loadings, sometimes less efficient than palladiumMulticomponent reactions, Aerobic cyclizations, C-C coupling
Nickel Earth-abundant, cost-effective, emerging as a powerful alternativeLess developed than palladium catalysis, can be sensitive to air and moistureCycloadditions, Multicomponent reactions
Organocatalysts Metal-free, environmentally benign, can provide high enantioselectivityMay require higher catalyst loadings, substrate scope can be limitedDiels-Alder reactions, Diaza-Wittig reactions
Photocatalysts Mild reaction conditions, uses visible light as a sustainable energy sourceSubstrate scope is still being explored, can require specialized equipmentRing-opening reactions, C-H functionalization

Visualizing the Catalytic Pathways

To better understand the underlying principles of these catalytic systems, the following diagrams illustrate simplified catalytic cycles and workflows.

Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R-X R-Pd(II)-X(Ln) R-Pd(II)-X(Ln) Oxidative Addition->R-Pd(II)-X(Ln) Transmetalation Transmetalation R-Pd(II)-X(Ln)->Transmetalation R'-M R-Pd(II)-R'(Ln) R-Pd(II)-R'(Ln) Transmetalation->R-Pd(II)-R'(Ln) Reductive Elimination Reductive Elimination R-Pd(II)-R'(Ln)->Reductive Elimination R-R' Reductive Elimination->Pd(0)Ln

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Diagram 2: Workflow for Copper-Catalyzed Multicomponent Pyridazinone Synthesis

G cluster_0 Reactant Mixing cluster_1 Reaction cluster_2 Workup & Purification Aldehyde Aldehyde Heating Heating Aldehyde->Heating Hydrazine Hydrazine Hydrazine->Heating Alkynyl Ester Alkynyl Ester Alkynyl Ester->Heating Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Heating Filtration Filtration Heating->Filtration Extraction Extraction Filtration->Extraction Chromatography Chromatography Extraction->Chromatography Pyridazinone Product Pyridazinone Product Chromatography->Pyridazinone Product

Caption: General workflow for the copper-catalyzed multicomponent synthesis of pyridazinones.

Conclusion and Future Outlook

The synthesis of pyridazines has been significantly advanced by the development of a diverse range of catalytic systems. Palladium catalysts remain the gold standard for functionalization due to their high efficiency and broad applicability. However, the cost-effectiveness and unique reactivity of copper and nickel catalysts make them increasingly attractive alternatives. The rise of organocatalysis and photocatalysis offers promising avenues for metal-free and sustainable pyridazine synthesis.

The choice of the optimal catalyst will ultimately depend on the specific synthetic target, desired functional group tolerance, and considerations of cost and environmental impact. As research in this field continues, we can expect the development of even more efficient, selective, and sustainable catalytic methods for the synthesis of this vital class of heterocyclic compounds.

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  • Bouzrou, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(10), 2465. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Bel Abed, H., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. The Journal of Organic Chemistry, 78(15), 7845-7858. [Link]

  • An, G., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 53(22), 1735-1744. [Link]

  • Kumar, A., et al. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. New Journal of Chemistry. [Link]

  • Zhou, H., et al. (2024). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications. [Link]

  • Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (2007). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • Vasiliev, A. A., & Vasilevsky, S. F. (2018). Synthesis of Pyridazin‐3(2H)‐one Derivatives by the Reaction of CH‐Acids with Dichlorodiazadienes. European Journal of Organic Chemistry, 2018(48), 6848-6858. [Link]

  • Boger, D. L. (2011). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research, 44(5), 347-358. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). The Complementary Competitors: Palladium and Copper in C−N Cross-Coupling Reactions. Organometallics, 31(22), 7753-7808. [Link]

  • Garia, P. S., & Schlenk, C. (2016). Synthesis of Nitrogen Heterocycles via Photochemical Ring Opening of Pyridazine N-Oxides. Organic Letters, 18(19), 5142–5145. [Link]

  • Versteegen, R. M., et al. (2013). (A) Overview of the inverse electron-demand Diels–Alder (IEDDA)... ResearchGate. [Link]

  • Wang, C., et al. (2014). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 79(11), 5378-5384. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). The Complementary Competitors: Palladium and Copper in C−N Cross-Coupling Reactions. Organometallics, 31(22), 7753-7808. [Link]

  • Deeb, A., & Saad, H. (1996). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Journal of the Chinese Chemical Society, 43(4), 335-340. [Link]

  • Elliott, G. I., & Konopelski, J. P. (2001). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Journal of the American Chemical Society, 123(51), 12747–12753. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950. [Link]

  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258. [Link]

  • Yoshikai, N. (2012). Cu-Catalyzed Cross-Coupling Reactions from Pd to Cu. Waseda University. [Link]

  • Chen, Q., et al. (2015). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Chemistry–A European Journal, 21(38), 13248-13252. [Link]

  • Jarrahi, A., et al. (2019). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Molecules, 24(17), 3183. [Link]

  • Schuppe, A. W., et al. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society, 145(28), 15468–15474. [https://www.researchgate.net/publication/372074360_Development_of_a_Nickel-Catalyzed_N-N_Coupling_for_the_Synthesis_of_Hydrazides]([Link]

Structural Validation of Pyridazine-4-carbaldehyde Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Pyridazine-4-carbaldehyde derivatives are "privileged structures" in medicinal chemistry, serving as critical pharmacophores for kinase inhibitors, antitubercular agents, and antihypertensives. However, their synthesis—often involving inverse electron demand Diels-Alder reactions or Vilsmeier-Haack formylation—is notorious for yielding regioisomeric mixtures (3-, 4-, and 5-substituted isomers) that are difficult to distinguish by standard chromatography.

The Problem: Reliance on low-resolution analytical methods (Standard 1D NMR or LC-MS alone) leads to structural misassignment. A 4-substituted pyridazine can exhibit 1H NMR splitting patterns remarkably similar to its 3- or 5-isomers depending on the substitution pattern.

The Solution: This guide establishes a Multi-dimensional Structural Validation Protocol (MSVP) . We compare this rigorous approach against standard "Quick QC" methods, demonstrating why MSVP is the mandatory standard for IND-track compounds.

Comparative Analysis: Validation Methodologies

The following table contrasts the "Standard QC" approach (often used in early discovery) against the "Advanced MSVP" (required for definitive structural proof).

FeatureMethod A: Standard QC (1D NMR + LCMS)Method B: Advanced MSVP (2D NMR + X-ray + DFT)
Regioisomer Discrimination Low. 3- vs 4-isomers often overlap in shift; coupling constants (

) are ambiguous without 2D correlation.
High. HMBC and NOESY provide definitive through-bond and through-space connectivity.
Tautomer Identification Poor. Cannot easily distinguish N-H tautomers in solution vs. solid state.Excellent. X-ray confirms solid-state tautomer; 15N-HMBC confirms solution tautomer.
Sample Requirement Low (< 1 mg).[1]Moderate (5–10 mg for 2D NMR; single crystal for XRD).
Time to Result Fast (15 mins).Medium (4–24 hours).
Confidence Level Probabilistic (<80%) Definitive (>99%)

Scientist’s Insight: Do not trust LC-MS for isomer confirmation. Isomeric pyridazines have identical exact masses and often indistinguishable fragmentation patterns. Only NMR connectivity or Crystallography yields truth.

Technical Deep Dive: The Causality of Validation

The Regioisomer Trap

In the synthesis of pyridazine-4-carbaldehydes, particularly via radical alkylation or Minisci-type reactions, the electron-deficient nature of the ring allows nucleophilic attack at multiple positions.

  • The 4-isomer (Target): Aldehyde at C4.

  • The 3-isomer (Impurity): Aldehyde at C3.

  • The 5-isomer (Impurity): Aldehyde at C5.

Why 1D NMR Fails: In a standard 1H spectrum, the aromatic protons of pyridazine appear as doublets or singlets depending on substituents. The chemical shift difference between H3, H4, and H5 is solvent-dependent and often insufficient for assignment without a reference standard.

The NMR Solution: HMBC & NOESY Logic

To validate the 4-carbaldehyde structure, we utilize the aldehyde proton (


 9.8–10.2 ppm) as a "lighthouse" probe.
  • HMBC (Heteronuclear Multiple Bond Coherence):

    • The aldehyde proton will show a strong

      
       coupling to C4  (the ipso carbon).
      
    • Crucially, it will show

      
       coupling to C3  and C5 .
      
    • You then trace C3 and C5 to their attached protons (H3 and H5) via HSQC.

    • Validation Check: If the aldehyde proton couples to a carbon that has no attached proton (a quaternary C3 substituted with a group), the HMBC pattern changes distinctively compared to the 3-isomer.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • The 4-carbaldehyde proton is spatially close to both H3 and H5 (if unsubstituted).

    • Validation Check: A 3-carbaldehyde proton would only show NOE to H4, not H2 (N).

X-ray Crystallography: The Ultimate Arbiter

When tautomerism is possible (e.g., if an -OH or -NH group is present), NMR in solution (DMSO-d6) may show an average of species. Single Crystal X-ray Diffraction (SC-XRD) freezes the molecule in its lowest energy conformation, providing bond lengths that distinguish C=O (aldehyde) from C-O (hemiacetal) or C=N character.

Experimental Protocol: The MSVP Workflow

Objective: Validate the structure of 6-phenylthis compound.

Step 1: Sample Preparation
  • Solvent: Dissolve 10 mg of the compound in 600 µL of DMSO-d6 .

    • Why? CDCl3 often leads to broadening of N-adjacent protons due to quadrupole relaxation. DMSO stabilizes H-bonds and sharpens aldehyde peaks.

  • Tube: High-precision 5mm NMR tube (prevent shimming errors).

Step 2: Data Acquisition (600 MHz recommended)
  • 1H NMR (64 scans): Optimize spectral width to capture aldehyde peak (~10 ppm).

  • 1H-13C HSQC: Identify all C-H pairs.

  • 1H-13C HMBC (optimized for 8 Hz): Set long-range delay for 60-80 ms. This is critical to see the Aldehyde-H to Ring-C correlations.

  • 1H-15N HMBC: Optional but recommended. Connects ring protons to the specific Nitrogen atoms (N1/N2), confirming the pyridazine orientation.

Step 3: Structural Assignment Logic
  • Observation: Aldehyde proton at 10.1 ppm.

  • HMBC Correlation: 10.1 ppm correlates to Carbon A (135 ppm) and Carbon B (128 ppm).

  • HSQC Check: Carbon A is attached to Proton A (singlet, 9.2 ppm). Carbon B is attached to Proton B (singlet, 8.1 ppm).

Visualization of Validation Logic

Diagram 1: The Decision Tree

This workflow ensures no compound moves to biological screening without structural certainty.

ValidationWorkflow Start Crude Synthesis Product LCMS LC-MS Analysis (Check m/z purity) Start->LCMS NMR1D 1D 1H NMR (DMSO-d6) LCMS->NMR1D Decision1 Isomers Resolved? NMR1D->Decision1 NMR2D 2D NMR Suite (HSQC, HMBC, NOESY) Decision1->NMR2D No / Ambiguous Final Validated Structure (Ready for Bio-Assay) Decision1->Final Yes (Rare) Analysis Connectivity Analysis (Aldehyde H -> Ring C) NMR2D->Analysis Decision2 Unambiguous? Analysis->Decision2 XRD Single Crystal XRD (Or DFT Calculation) Decision2->XRD No (Tautomers?) Decision2->Final Yes XRD->Final

Caption: Decision tree for structural validation. Note that 2D NMR is the standard gatekeeper, with XRD reserved for recalcitrant cases.

Diagram 2: HMBC Connectivity Logic (4-Carbaldehyde)

Visualizing the specific correlations that prove the 4-position.

HMBC_Logic AldehydeH Aldehyde H (10.1 ppm) C4 C4 (Ipso) (Quaternary) AldehydeH->C4 2J Coupling (Strong) C3 C3 (CH) AldehydeH->C3 3J HMBC C5 C5 (CH) AldehydeH->C5 3J HMBC H3 H3 Proton AldehydeH->H3 NOE (Spatial) H5 H5 Proton AldehydeH->H5 NOE (Spatial) C3->H3 1J HSQC C5->H5 1J HSQC

Caption: Connectivity map for this compound. Red dashed lines indicate critical HMBC correlations; Yellow indicates NOE.

Data Presentation: Typical NMR Shifts

The following table summarizes expected chemical shifts for a generic this compound in DMSO-d6. Deviations >0.5 ppm warrant investigation into regioisomerism.

Atom PositionNucleusApprox.[2][3][4][5] Shift (

ppm)
MultiplicityKey HMBC Correlations
Aldehyde (-CHO) 1H10.0 – 10.2SingletC4, C3, C5
C4 (Ipso) 13C135 – 140QuaternaryFrom H3, H5, CHO
H3 1H9.1 – 9.3Doublet/SingletC4, C5, C6
H5 1H7.9 – 8.2DoubletC4, C6, CHO
H6 1H7.6 – 7.8DoubletC4, C5

References

  • IUPAC Recommendations on Characterization. "Guidelines for the publication of research results in organic chemistry." Pure and Applied Chemistry.

  • Butnariu, R., et al. (2021). "Synthesis and characterization of new pyridazine derivatives." ResearchGate.[1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative Text on HMBC/NOESY).

  • Cambridge Crystallographic Data Centre (CCDC). "Guidelines for Small Molecule Crystal Structures."

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The Evolving Landscape of Pyridazine Synthesis: A Comparative Guide to Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, has been a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of pharmaceuticals, from cardiovascular agents to oncology therapeutics, underscores the continuous need for efficient and versatile synthetic routes.[1][2][3] This guide provides a comparative analysis of classical pyridazine synthesis methods against novel, emerging strategies, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic planning.

The traditional approaches to pyridazine synthesis, while foundational, often face limitations in terms of substrate scope, reaction conditions, and functional group tolerance. In contrast, modern methodologies, including multicomponent reactions, transition-metal-catalyzed C-H functionalization, and photocatalysis, offer significant advantages in efficiency, atom economy, and the ability to construct complex molecular architectures.

Classical Routes: The Bedrock of Pyridazine Synthesis

The most well-established and widely employed method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[2][4] This approach, while reliable, often requires harsh reaction conditions and may not be suitable for sensitive substrates.

Another classical strategy is the use of Diels-Alder reactions, particularly the inverse electron demand Diels-Alder reaction of 1,2,4,5-tetrazines with electron-rich dienophiles.[5][6] This method allows for the formation of highly functionalized pyridazines.

A third cornerstone of classical synthesis involves the transformation of other heterocyclic systems. For instance, the reaction of fulvenes with hydrazine hydrate can yield 5,6-fused ring pyridazines.[7] Similarly, 1,2,3-triazines can be converted to pyridazine derivatives through aza-Diels-Alder reactions.[8]

Modern Methodologies: A Paradigm Shift in Efficiency and Versatility

Recent years have witnessed a surge in the development of innovative pyridazine synthesis methods that address the shortcomings of classical routes. These modern approaches are characterized by milder reaction conditions, broader substrate scope, and improved efficiency.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for pyridazine synthesis.[9][10] These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. For example, ultrasound-promoted multicomponent synthesis of pyridazinones has been reported to proceed in high yields and short reaction times.[9] Copper-catalyzed multicomponent cyclization reactions have also been successfully employed for the regioselective synthesis of pyridazinones.[11]

Transition-Metal-Catalyzed C-H Activation: Precision and Control

The direct functionalization of carbon-hydrogen (C-H) bonds has revolutionized organic synthesis, and its application to pyridazine chemistry is no exception. Rhodium(III)-mediated catalysis, for instance, has been used to access structurally diverse N,N-bicyclic pyridazine analogues through a C-H activation strategy.[12] This method offers excellent regioselectivity and functional group tolerance. Palladium-catalyzed C-H activation has also been explored for the functionalization of the pyridazine core, enabling the introduction of various substituents.[13]

Photocatalysis and Flow Chemistry: The Green Frontier

Harnessing the power of light, photocatalysis offers a green and sustainable approach to pyridazine synthesis. The use of organophotocatalysts has been demonstrated for C-H functionalization reactions.[14] Furthermore, the photochemical ring-opening of pyridazine N-oxides provides a versatile route to other heterocyclic scaffolds.[15]

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, presents opportunities for improved safety, scalability, and reaction control in pyridazine synthesis. While direct applications to pyridazine synthesis are still emerging, its successful implementation in the synthesis of related nitrogen heterocycles like pyrazoles suggests significant potential.[16]

Comparative Analysis: Performance Metrics

To provide a clear comparison, the following table summarizes the key performance metrics of classical and novel pyridazine synthesis methods.

Synthesis MethodTypical YieldsReaction ConditionsSubstrate ScopeKey AdvantagesKey Disadvantages
Classical Methods
1,4-Dicarbonyl CondensationModerate to HighOften harsh (high temp., strong acid/base)Broad for simple substratesWell-established, readily available starting materialsLimited functional group tolerance, harsh conditions
Diels-Alder ReactionsModerate to HighVaries, can be thermally demandingDependent on diene/dienophile electronicsAccess to highly functionalized pyridazinesLimited availability of substituted tetrazines
Heterocycle TransformationVariableVaries depending on the starting heterocycleSpecific to the starting heterocycleUnique access to certain fused systemsLimited generality
Novel Methods
Multicomponent ReactionsGood to Excellent (up to 90%)Often mildBroad, allows for high diversityHigh atom economy, operational simplicity, diversityCan require careful optimization
C-H ActivationGood to Excellent ("satisfactory yields")Mild, requires a metal catalystBroad, good functional group toleranceHigh regioselectivity, direct functionalizationCatalyst cost and removal can be a concern
PhotocatalysisVariableVery mild (ambient temp., visible light)Developing, promising for specific transformationsGreen, sustainable, unique reactivityCan be substrate-specific, requires specialized equipment

Experimental Protocols

Classical Method: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is a representative example of the classical condensation of a γ-ketoacid with hydrazine.[17]

Step 1: Synthesis of β-Benzoylpropionic acid

  • To a stirred suspension of anhydrous aluminum chloride in benzene, add succinic anhydride portion-wise.

  • Heat the reaction mixture under reflux for a specified time.

  • After cooling, pour the mixture into a mixture of ice and concentrated hydrochloric acid.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain β-benzoylpropionic acid.

Step 2: Cyclization with Hydrazine

  • Dissolve β-benzoylpropionic acid in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for a set period.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Novel Method: Copper(I)-Catalyzed Three-Component Synthesis of Pyridazinones

This protocol exemplifies a modern, multicomponent approach to pyridazinone synthesis.[11]

  • To a reaction vessel, add the aldehyde, hydrazine, and alkynoate ester in a suitable solvent.

  • Add the copper(I) catalyst (e.g., CuI).

  • Stir the reaction mixture at a specified temperature for a designated time.

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to afford the desired pyridazinone.

Visualizing the Synthetic Pathways

classical_synthesis cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclization Benzene Benzene Ketoacid β-Benzoylpropionic acid Benzene->Ketoacid SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Ketoacid AlCl3 AlCl3 (Lewis Acid) AlCl3->Ketoacid Catalyst Pyridazinone 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Ketoacid->Pyridazinone Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone

Caption: Classical two-step synthesis of a pyridazinone derivative.

novel_synthesis cluster_onepot One-Pot Three-Component Reaction Aldehyde Aldehyde Pyridazinone Substituted Pyridazinone Aldehyde->Pyridazinone Hydrazine Hydrazine Hydrazine->Pyridazinone AlkyneEster Alkynoate Ester AlkyneEster->Pyridazinone CopperCatalyst Cu(I) Catalyst CopperCatalyst->Pyridazinone Catalyst

Caption: Modern one-pot, three-component synthesis of pyridazinones.

Conclusion

The synthesis of pyridazines has undergone a significant evolution. While classical methods remain valuable for their simplicity and the accessibility of starting materials, modern approaches offer unparalleled efficiency, versatility, and access to novel chemical space. The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of complexity, and the available resources. For researchers and professionals in drug development, a thorough understanding of both classical and contemporary pyridazine synthesis methodologies is crucial for the successful design and execution of synthetic campaigns aimed at discovering the next generation of pyridazine-based therapeutics.

References

  • Multicomponent synthesis of pyridazinones and phthalazinones. - ResearchGate. Available at: [Link]

  • Recent advances in pyridazine chemistry - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate. Available at: [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review - Taylor & Francis. Available at: [Link]

  • Construction of Pyridazine Analogues via Rhodium-mediated C-H Activation. Available at: [Link]

  • Synthesis of pyridazinones through the copper(I)-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynylesters - PubMed. Available at: [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. Available at: [Link]

  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Cooperative NHC and Photoredox Dual Catalysis for the Construction of Carbonyl Compounds | ACS Omega - ACS Publications. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available at: [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Some Novel Pyridazine Derivatives of Expected Antitumor Activity. Available at: [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal. Available at: [Link]

  • Our previous reaction of synthesizing pyridazines - ResearchGate. Available at: [Link]

  • Photochemistry of pyridazine N-oxides: A versatile tool for heterocycle synthesis. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Pyridazine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of pharmaceutical research and drug development, our focus is often on synthesis, discovery, and analysis. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of surplus and waste chemicals are paramount, not only for regulatory compliance but for the safety of ourselves, our colleagues, and the environment. Pyridazine-4-carbaldehyde, a valuable heterocyclic building block, requires careful and informed handling from acquisition to final disposal due to its specific hazard profile.

This guide moves beyond simple checklists to provide a comprehensive operational plan. It is designed for the professional scientist, explaining the causality behind each procedural step to ensure that safety and compliance are integrated into the laboratory workflow. Our commitment to your work extends beyond providing reagents; we aim to be your trusted partner in ensuring a safe and sustainable research environment.

Section 1: Hazard Profile & Immediate Safety Precautions

Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is not benign and presents a multi-faceted risk profile that must be respected at all times.

Core Directive: Always consult the most current Safety Data Sheet (SDS) for the specific material you are using.

Summary of Hazards

The primary hazards associated with this compound are summarized below. These classifications are based on the Globally Harmonized System (GHS) and are consistently reported in safety data sheets.

Hazard CategoryGHS ClassificationKey Considerations & Causal Factors
Acute Toxicity Category 3/4 (Inhalation/Oral)Harmful if inhaled and may be harmful if swallowed[1][2]. The aldehyde functional group and the pyridazine ring can interfere with biological processes.
Skin Corrosion/Irritation Category 1B / Category 2Causes severe skin burns and irritation[2][3][4]. The compound can react with moisture on the skin, leading to chemical burns.
Serious Eye Damage Category 1Causes serious, potentially irreversible eye damage[2][3][4]. Immediate and prolonged irrigation is critical upon exposure.
Skin Sensitization Category 1May cause an allergic skin reaction upon repeated contact[1][2][3]. This is an immune response that can be triggered by even small subsequent exposures.
Respiratory Irritation STOT SE Category 3May cause respiratory irritation[2][4]. Vapors and aerosols should be strictly controlled.
Physical Hazard Combustible Liquid (Category 4)While not highly flammable, it is a combustible liquid that can ignite when exposed to heat or flame[1][3]. Vapors may form explosive mixtures with air[5].
Environmental Hazard Chronic Aquatic Hazard (Category 3)Harmful to aquatic life with long-lasting effects[5]. Direct release to the environment and sewer systems must be strictly prohibited[5][6].
Mandatory Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory when handling larger quantities or when there is a significant risk of splashing. The severe eye damage risk necessitates this dual layer of protection[3][4][5].

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed using the proper technique and disposed of as hazardous waste.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For tasks with a high splash potential, a chemically resistant apron is also necessary. Contaminated work clothing should not be taken home[3][5].

  • Respiratory Protection: All handling of this compound waste should be performed in a certified chemical fume hood to prevent inhalation of vapors[3][5]. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required, subject to your institution's respiratory protection program.

Section 2: The Regulatory Imperative: Cradle-to-Grave Responsibility

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste.[7][8] A core principle of RCRA is "cradle-to-grave" responsibility, which means the generator of the waste (your institution) is legally responsible for it from the moment it's created until its final, safe disposal.[9]

This compound and materials contaminated with it must be managed as regulated hazardous waste.[1][10] Disposing of this chemical down the drain or in regular trash is a violation of federal law and poses a significant threat to public health and the environment.[11] All disposal activities must be coordinated through your institution's Environmental Health & Safety (EHS) department and handled by a licensed hazardous waste transporter and disposal facility.[12][13]

Section 3: On-Site Waste Accumulation & Handling Protocol

Properly accumulating waste is a critical step that ensures safety and compliance prior to final disposal. The objective is to securely contain the waste, clearly communicate its hazards, and prevent any unintended reactions or exposures.

Step-by-Step Waste Collection Protocol
  • Select a Waste Container:

    • Use a designated hazardous waste container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[10]

    • The container material must be compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically appropriate.

    • Ensure any previous labels on the container are completely removed or fully obscured.[10]

  • Label the Container:

    • Affix a "Hazardous Waste" label from your EHS department to the container before adding any waste.

    • Clearly write "this compound" and list any other chemical constituents (e.g., solvents).

    • Indicate the hazards by checking the appropriate boxes (e.g., Toxic, Irritant, Combustible).

  • Accumulate Waste:

    • Perform all waste transfers inside a chemical fume hood.

    • Keep the waste container closed at all times, except when actively adding waste. This minimizes vapor exposure and prevents spills.

    • Do not mix this compound waste with incompatible materials. Pay special attention to avoiding strong oxidizing agents, strong bases, or other reactive chemicals.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), as directed by your institution's EHS policy.

    • The storage area must be secure, well-ventilated, and away from heat sources or open flames.

    • Ensure secondary containment (such as a larger tub or bin) is used to contain any potential leaks from the primary container.

Section 4: Disposal Decision & Final Disposition

The final disposal of this compound is a non-negotiable, regulated process. In-laboratory treatment or neutralization is strongly discouraged unless you have a specific, validated, and EHS-approved protocol for this chemical class.[14][15] The risks of incomplete reactions or the generation of even more hazardous byproducts are significant.

The workflow below outlines the mandatory decision-making process for disposal.

DisposalWorkflow Start Waste Pyridazine-4- carbaldehyde Generated CheckEHS Is an in-lab treatment protocol specifically validated and approved by EHS? Start->CheckEHS ExpertPath Follow Approved EHS Protocol (Expert Use Only) CheckEHS->ExpertPath  Yes   DefaultPath Collect in Approved Hazardous Waste Container CheckEHS->DefaultPath No (Standard Procedure) ContactEHS Contact EHS for Pickup by Licensed Disposal Vendor ExpertPath->ContactEHS Once treated waste is containerized & labeled Segregate Label Container and Store in Designated Satellite Accumulation Area DefaultPath->Segregate Segregate->ContactEHS End Waste Removed for Incineration/Final Disposal ContactEHS->End

Caption: Disposal Decision Workflow for this compound.

Protocol for Arranging Professional Disposal
  • Ensure Proper Containment: Verify that the waste container is properly labeled, sealed, and stored according to the protocol in Section 3.

  • Quantify Waste: Note the volume or mass of the waste to be disposed of.

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This typically involves an online form or a direct call to the EHS department.[10]

  • Documentation: Sign any necessary paperwork, such as a manifest or log, provided by the EHS or waste vendor. This documentation is a crucial part of the "cradle-to-grave" tracking process.[12]

  • Final Disposal Method: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic waste is high-temperature incineration, which ensures complete destruction of the compound.

Section 5: Emergency Procedures - Spill & Exposure Management

Preparedness is the key to mitigating the impact of an accident. All personnel handling this compound must be familiar with these emergency protocols.

SpillResponse cluster_assessment Immediate Actions cluster_response Response Pathways Spill Spill Occurs Assess Assess Risk: Size, Location, Ventilation Spill->Assess LargeSpill LARGE SPILL (or any spill outside hood) Assess->LargeSpill High Risk SmallSpill SMALL SPILL (inside fume hood) Assess->SmallSpill Low Risk Evacuate Evacuate Area Alert Others Call Emergency Services/EHS LargeSpill->Evacuate Contain Don Full PPE Contain with Absorbent (Sand, Vermiculite) SmallSpill->Contain Collect Collect Contaminated Material into Hazardous Waste Container Contain->Collect Clean Decontaminate Area Report Incident to Supervisor Collect->Clean

Caption: Emergency Spill Response Workflow.

Spill Cleanup Protocol
  • Evacuate & Alert: For any large spill or any spill outside of a fume hood, immediately alert others in the area and evacuate. Call your institution's emergency number or EHS department.

  • Control Ignition Sources: Remove all sources of heat and ignition from the area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb the Spill: For small spills inside a fume hood, use an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binder.[3][5][6] Do not use combustible materials like paper towels without first covering the spill with an absorbent.

  • Collect Waste: Carefully scoop the absorbed material and contaminated items into a designated hazardous waste container. Seal and label the container for disposal.

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

First Aid for Exposures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, administer artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Ingestion: DO NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink water. Seek immediate medical attention.[1][3]

References

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  • Fisher Scientific. (2025). Safety Data Sheet: 4-Pyridinecarboxaldehyde.
  • Apollo Scientific. (2023). Safety Data Sheet: Pyridazine-4-carboxylic acid.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: 4-Pyridinecarboxaldehyde.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Jubilant Ingrevia Limited. (2021). 3-Pyridinealdehyde Safety Data Sheet.
  • European Chemicals Agency (ECHA). (n.d.). Pyridine-2-carbaldehyde - Registration Dossier.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13011721, this compound.
  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1048 - Formaldehyde.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste.
  • ResearchGate. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Safe Use of Glutaraldehyde in Health Care.
  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Slideshare. (n.d.). Pyridazine and its derivatives.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste.
  • National Center for Biotechnology Information. (2023). OSHA Formaldehyde Safety.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Munirem Environmental. (n.d.). Chemical Neutralization of Bulk Explosives and Energetic Wastes – Case Studies.
  • Occupational Safety and Health Administration (OSHA). (2024). Acetaldehyde.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines.
  • ACS Publications. (n.d.). Copper-Catalyzed [3+3] Cycloaddition of Ethynyl Methylene Cyclic Carbamates with N,N′-Cyclic Azomethine Imines.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
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  • ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Google Patents. (n.d.). US20170113086A1 - Methods and systems for neutralization of hydrazine.
  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
  • YouTube. (2019). OSHA Formaldehyde Training Video - [Standard 1910.1048].
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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.